UNC6852
Description
Structure
2D Structure
Properties
Molecular Formula |
C43H48N10O6S |
|---|---|
Molecular Weight |
832.981 |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[4-[[4-[5-(furan-2-ylmethylamino)-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]benzoyl]amino]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H48N10O6S/c1-26-36(60-25-48-26)29-11-9-27(10-12-29)20-45-40(57)34-19-31(54)23-52(34)41(58)37(43(2,3)4)50-35(55)8-5-17-44-39(56)30-15-13-28(14-16-30)33-22-47-42(53-24-49-51-38(33)53)46-21-32-7-6-18-59-32/h6-7,9-16,18,22,24-25,31,34,37,54H,5,8,17,19-21,23H2,1-4H3,(H,44,56)(H,45,57)(H,46,47)(H,50,55)/t31-,34+,37-/m1/s1 |
InChI Key |
PPNNFXIBKLCMTI-WXEAQWFJSA-N |
SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCNC(=O)C4=CC=C(C=C4)C5=CN=C(N6C5=NN=C6)NCC7=CC=CO7)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UNC6852; UNC-6852; UNC 6852 |
Origin of Product |
United States |
Foundational & Exploratory
The PROTAC UNC6852: A Detailed Mechanism of Action for Targeted Degradation of PRC2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
UNC6852 has emerged as a potent and selective chemical degrader of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator frequently dysregulated in cancer. As a Proteolysis-Targeting Chimera (PROTAC), this compound offers a novel therapeutic strategy by inducing the targeted degradation of PRC2 components, thereby inhibiting its histone methyltransferase activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including detailed experimental protocols and quantitative data to support its activity.
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
This compound is a heterobifunctional molecule designed to simultaneously bind to the EED (Embryonic Ectoderm Development) subunit of the PRC2 complex and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4][5] This ternary complex formation brings the PRC2 complex into close proximity to the E3 ligase machinery, leading to the ubiquitination of PRC2 components, primarily EED, EZH2 (Enhancer of Zeste Homolog 2), and SUZ12 (Suppressor of Zeste 12).[1][2][3][4][5] These ubiquitinated proteins are then recognized and degraded by the proteasome.
The degradation of the core PRC2 components effectively dismantles the complex, leading to the inhibition of its catalytic activity.[1][2][3][4][5] Specifically, the degradation of EZH2, the catalytic subunit of PRC2, prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), a key repressive epigenetic mark.[1][2][3][4][5] This reduction in H3K27me3 levels can lead to the reactivation of tumor suppressor genes and has been shown to have anti-proliferative effects in cancer cells, particularly in diffuse large B-cell lymphoma (DLBCL) cell lines harboring EZH2 gain-of-function mutations.[1][3][4][5]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the efficacy of this compound.
Table 1: In Vitro Binding Affinity and Degradation Potency
| Parameter | Target | Value | Cell Line | Reference |
| IC50 | EED | 247 nM | Cell-free | [6] |
| DC50 (EED) | EED | 0.79 ± 0.14 µM | HeLa | [7] |
| DC50 (EZH2) | EZH2 | 0.3 ± 0.19 µM | HeLa | [7] |
| Dmax (SUZ12) | SUZ12 | ~22% | HeLa | [7] |
Table 2: Cellular Activity in DLBCL Cell Lines
| Parameter | Cell Line | Value | Reference |
| EC50 (Proliferation) | DB (EZH2Y641N) | 3.4 ± 0.77 µM | [8] |
| H3K27me3 Reduction | DB (EZH2Y641N) | 71% after 72h | [5] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for EED Binding
This assay is used to determine the binding affinity of this compound to the EED protein.
Materials:
-
Recombinant EED protein
-
Biotinylated EED ligand (e.g., UNC5114-biotin)
-
Europium-labeled streptavidin (donor fluorophore)
-
APC-labeled anti-His antibody (acceptor fluorophore, assuming His-tagged EED)
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume microplates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add recombinant EED protein, biotinylated EED ligand, and the serially diluted this compound.
-
Incubate the mixture at room temperature for 30 minutes.
-
Add a pre-mixed solution of europium-labeled streptavidin and APC-labeled anti-His antibody to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot the data against the concentration of this compound to determine the IC50 value.
Western Blotting for PRC2 Component Degradation
This protocol is used to quantify the degradation of EED, EZH2, and SUZ12 in cells treated with this compound.
Cell Culture and Treatment:
-
Culture HeLa or DLBCL cells in their appropriate growth medium.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 4, 24, 48 hours).
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EED, EZH2, SUZ12, H3K27me3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system and quantify the band intensities.
Cell Proliferation Assay in DLBCL Cells
This assay measures the anti-proliferative effects of this compound on cancer cells.
Materials:
-
DB or other DLBCL cell lines
-
Appropriate cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well opaque-walled microplates
-
Luminometer
Procedure:
-
Seed DLBCL cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to acclimate for 24 hours.
-
Treat the cells with a serial dilution of this compound or DMSO for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and plot the dose-response curve to determine the EC50 value.
Mass Spectrometry-Based Proteomics for Selectivity Analysis
This experiment is performed to assess the selectivity of this compound-induced protein degradation across the proteome.
Sample Preparation:
-
Treat HeLa cells with this compound (e.g., 10 µM) or DMSO for 24 hours.
-
Harvest and lyse the cells as described in the Western blotting protocol.
-
Perform in-solution or in-gel digestion of the protein lysates with trypsin.
-
Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
Combine the labeled peptide samples.
LC-MS/MS Analysis:
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze each fraction by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Q Exactive HF).
Data Analysis:
-
Search the raw MS data against a human protein database using a search engine like MaxQuant.
-
Quantify the relative abundance of proteins based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify proteins that are significantly degraded upon this compound treatment.
Experimental Workflows
Caption: Key experimental workflows.
References
- 1. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Scholarly Article or Book Chapter | Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader | ID: fn107462w | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
UNC6852: A Technical Guide to a Selective PRC2 Bivalent Chemical Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of UNC6852, a first-in-class bivalent chemical degrader specifically targeting the Polycomb Repressive Complex 2 (PRC2). This compound operates on the principle of Proteolysis-Targeting Chimeras (PROTACs), inducing the degradation of key PRC2 components. By recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound effectively triggers the proteasomal degradation of EED, EZH2, and SUZ12.[1][2][3][4][5] This leads to a subsequent reduction in histone H3 lysine 27 trimethylation (H3K27me3), a critical epigenetic mark for gene silencing.[2][3][5] This guide details the mechanism of action, quantitative potency, selectivity, downstream cellular effects, and key experimental protocols for utilizing this compound as a tool for studying PRC2 biology and as a potential therapeutic agent.
Introduction: The Role of PRC2 and the Rationale for Targeted Degradation
The Polycomb Repressive Complex 2 (PRC2) is a fundamental epigenetic regulator essential for maintaining cell identity and normal development.[6] It is a multi-protein complex whose core components include the catalytic subunit Enhancer of Zeste Homolog 2 (EZH2), Embryonic Ectoderm Development (EED), and Suppressor of Zeste 12 (SUZ12).[4][7] The primary function of PRC2 is to catalyze the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally silent chromatin.[6][7][8]
Aberrant PRC2 activity and overexpression are implicated in various cancers, including diffuse large B-cell lymphoma (DLBCL), where gain-of-function mutations in EZH2 are common.[1][3] While small molecule inhibitors targeting the catalytic activity of EZH2 have been developed, they do not eliminate the protein scaffold, which may have non-catalytic functions. Protein degradation offers an alternative therapeutic strategy that removes the entire target protein.[3] this compound was developed as a PROTAC to induce the degradation of the entire PRC2 complex, providing a powerful tool to investigate the consequences of PRC2 loss and a potential therapeutic avenue.[3][5]
This compound: Mechanism of Action
This compound is a bivalent chemical degrader composed of three key parts:
-
An EED226-derived ligand that binds to the WD40 aromatic cage of the EED subunit of the PRC2 complex.[1][2][3][5]
-
A ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase .[1][2][3][9]
-
A linker that connects the two ligands.
This tripartite design enables this compound to act as a molecular bridge, bringing the PRC2 complex into close proximity with the VHL E3 ligase. This induced proximity facilitates the ubiquitination of PRC2 components, flagging them for destruction by the 26S proteasome.[2][4] This targeted degradation is selective and occurs via the ubiquitin-proteasome pathway.[2][4]
Caption: Mechanism of this compound-induced PRC2 degradation.
Quantitative Potency and Selectivity
This compound's efficacy is quantified by its binding affinity and degradation efficiency. The compound binds to EED with a half-maximal inhibitory concentration (IC50) in the nanomolar range. Its degradation capability is measured by the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Target/Component | Value | Cell Line | Assay | Reference |
|---|---|---|---|---|---|
| IC50 | EED Binding | 247 nM | N/A | TR-FRET | [1][9][10] |
| DC50 | EED Degradation | 0.79 ± 0.14 µM | HeLa | Western Blot | [11] |
| DC50 | EZH2 Degradation | 0.3 ± 0.19 µM | HeLa | Western Blot | [11] |
| Dmax | EED Degradation | 92% | HeLa | Western Blot | [11] |
| Dmax | EZH2 Degradation | 75% | HeLa | Western Blot | [11] |
| Dmax | SUZ12 Degradation | 22% | HeLa | Western Blot | [11] |
| t1/2 | EED Degradation | 0.81 ± 0.30 h | HeLa | Western Blot | [11] |
| t1/2 | EZH2 Degradation | 1.92 ± 0.96 h | HeLa | Western Blot |[11] |
Global quantitative proteomics experiments in HeLa cells treated with 10 µM this compound for 24 hours demonstrated high selectivity. Of over 5,400 quantified proteins, only EED and EZH2 were significantly degraded, confirming the targeted nature of this compound.[4][11] Modest degradation of SUZ12 was also observed, consistent with it being a core component of the PRC2 complex.[11][12]
Downstream Cellular Effects
The degradation of the PRC2 complex by this compound leads to significant downstream biological consequences, primarily through the reduction of H3K27me3 levels. This subsequently impacts gene expression and cellular processes like proliferation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Scholarly Article or Book Chapter | Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader | ID: fn107462w | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanisms directing PRC2 recruitment and H3K27 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRC2 - Wikipedia [en.wikipedia.org]
- 8. Structure of the PRC2 complex and application to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | PRC2 degrader | PROTAC-based degrader PRC2 (polycomb repressive complex 2) | UNC-6852 | InvivoChem [invivochem.com]
- 11. researchgate.net [researchgate.net]
- 12. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Discovery and Development of UNC6852
Introduction
This compound is a potent and selective bivalent chemical degrader of the Polycomb Repressive Complex 2 (PRC2), a crucial epigenetic regulator frequently implicated in various cancers. Developed as a Proteolysis-Targeting Chimera (PROTAC), this compound represents a novel therapeutic strategy that moves beyond traditional occupancy-based inhibition to induce the targeted destruction of protein complexes essential for cancer cell survival. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical characterization of this compound.
Core Concept: PROTAC-Mediated Degradation
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[1][2] It consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. In the case of this compound, it links a derivative of the EED inhibitor EED226 to a ligand for the von Hippel-Lindau (VHL) E3 ligase.[1][2][3] This dual binding induces the formation of a ternary complex between the PRC2 subunit EED, this compound, and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the entire PRC2 complex.[1]
Quantitative Data Summary
The preclinical development of this compound involved extensive quantitative analysis to determine its potency and efficacy in both biochemical and cellular contexts.
Table 1: Biochemical and Cellular Potency
| Parameter | Value | Assay Type | Target/Cell Line | Reference |
| IC₅₀ | 247 nM | Cell-free | EED | [3][4][5][6] |
| EC₅₀ | 3.4 ± 0.77 µM | Cell Proliferation | DB (DLBCL) | [7] |
Table 2: Cellular Degradation Efficacy (DC₅₀, Dₘₐₓ, t₁/₂) at 24 hours
| Cell Line | Target Protein | DC₅₀ (µM) | Dₘₐₓ (%) | Degradation t₁/₂ (hours) | Reference |
| HeLa | EED | 0.79 ± 0.14 | 92% | 0.81 ± 0.30 | [8][9] |
| EZH2 | 0.30 ± 0.19 | 75% | 1.92 ± 0.96 | [8][9] | |
| DB (DLBCL) | EED | 0.61 | 94% | Not Reported | [8] |
| EZH2 | 0.67 | 96% | Not Reported | [8] | |
| SUZ12 | 0.59 | 82% | Not Reported | [8] |
Note: No cellular toxicity was observed in HeLa cells at concentrations up to 30 µM.[4][5]
Signaling Pathway and Mechanism of Action
This compound targets the PRC2 complex, which plays a central role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27). The catalytic subunit, EZH2, performs this methylation, leading to the formation of the repressive H3K27me3 mark.[10] this compound binds to EED, a non-catalytic but essential structural component of PRC2, and recruits the VHL E3 ligase to trigger the degradation of the entire complex, including EED, EZH2, and SUZ12.[1][3] This action blocks the histone methyltransferase activity of EZH2, reduces global H3K27me3 levels, and reactivates silenced tumor suppressor genes, ultimately leading to anti-proliferative effects in cancer cells dependent on PRC2 activity.[1][2][11]
Caption: Mechanism of this compound-induced PRC2 degradation and downstream effects.
Experimental Protocols
The characterization of this compound involved several key experimental methodologies.
Western Blot Analysis for Protein Degradation
-
Objective: To quantify the degradation of PRC2 components (EED, EZH2, SUZ12) and the reduction of H3K27me3 levels.
-
Cell Lines: HeLa (human cervical cancer) and DB (Diffuse Large B-cell Lymphoma, carrying EZH2 Y641N mutation).[3][8]
-
Methodology:
-
Cells were seeded and allowed to adhere overnight.
-
This compound was added at various concentrations (for dose-response) or at a fixed concentration (e.g., 5-10 µM) for different time points (e.g., 4, 8, 24, 48, 72 hours).[3][4][5]
-
Following treatment, cells were lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Total protein concentration was determined using a BCA assay.
-
Equal amounts of protein lysate were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against EED, EZH2, SUZ12, H3K27me3, and a loading control (e.g., total Histone H3, GAPDH, or Vinculin).
-
After washing, membranes were incubated with appropriate HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis was performed to quantify protein levels relative to the vehicle control (DMSO). Some analyses utilized the Jess™ automated Western blot system.[3][12]
-
Cell Proliferation Assay
-
Objective: To assess the anti-proliferative effects of this compound on cancer cells.
-
Methodology:
-
DB cells were seeded in 96-well plates.
-
Cells were treated with a serial dilution of this compound (e.g., up to 30 µM).
-
The treatment was carried out over an extended period (e.g., 9-10 days) to account for the epigenetic mechanism of action.[5][7]
-
Cell viability or proliferation was measured using a standard method such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data were normalized to vehicle-treated controls, and the EC₅₀ value was calculated using non-linear regression analysis.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Objective: To determine the in vitro binding affinity (IC₅₀) of this compound to its target, EED.[13]
-
Methodology:
-
The assay typically involves a purified, tagged EED protein (e.g., His-tagged) and a fluorescently labeled tracer that binds to the same site.
-
A FRET donor (e.g., terbium-conjugated anti-His antibody) binds to the tagged EED protein.
-
In the absence of a competitor, the tracer binds to EED, bringing the donor and acceptor into proximity and generating a FRET signal.
-
This compound is titrated into the reaction, competing with the tracer for binding to EED.
-
As this compound displaces the tracer, the FRET signal decreases in a dose-dependent manner.
-
The IC₅₀ value is determined by plotting the FRET signal against the logarithm of the this compound concentration.
-
Logical Workflow for Development
The development of this compound followed a rational, stepwise process common for PROTAC discovery.
Caption: The logical workflow for the discovery and validation of this compound.
This compound is a well-characterized chemical probe and a pioneering example of an EED-targeted PROTAC for the degradation of the PRC2 complex.[2] Its development demonstrates the feasibility of using bivalent degraders to target epigenetic machinery, offering a powerful alternative to small molecule inhibitors.[1][2] The detailed biochemical and cellular data confirm its mechanism of action and highlight its potential for studying PRC2 biology and as a lead compound for the development of novel cancer therapeutics, particularly for malignancies driven by PRC2 dysregulation like certain diffuse large B-cell lymphomas.[1][2][10]
References
- 1. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scholarly Article or Book Chapter | Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader | ID: fn107462w | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PRC2 degrader | PROTAC-based degrader PRC2 (polycomb repressive complex 2) | UNC-6852 | InvivoChem [invivochem.com]
- 6. This compound | PRC2 Degrader | DC Chemicals [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader. | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components - PMC [pmc.ncbi.nlm.nih.gov]
UNC6852: A Technical Guide to a Selective PRC2 Degrader
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of UNC6852, a potent and selective degrader of the Polycomb Repressive Complex 2 (PRC2). This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on this promising epigenetic modulator.
Core Concepts: Chemical Structure and Properties
This compound is a heterobifunctional molecule designed as a Proteolysis-Targeting Chimera (PROTAC). It is composed of a ligand that binds to the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex, a flexible linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This tripartite structure enables the targeted degradation of PRC2 components.
| Property | Value | Reference |
| Molecular Formula | C43H48N10O6S | [4] |
| Molecular Weight | 832.97 g/mol | [1][5] |
| CAS Number | 2688842-08-0 | [2] |
| Target | EED subunit of PRC2 | [1][2] |
| Recruited E3 Ligase | von Hippel-Lindau (VHL) | [1][6] |
| Class | PROTAC Degrader | [1][2][7] |
Mechanism of Action: Targeted PRC2 Degradation
This compound exerts its biological effects by inducing the proteasomal degradation of the PRC2 complex.[6][8][9] The molecule simultaneously binds to the EED subunit of PRC2 and the VHL E3 ligase, forming a ternary complex. This proximity facilitates the ubiquitination of PRC2 components, primarily EED, EZH2, and to a lesser extent, SUZ12, marking them for degradation by the proteasome.[3][6][10] The degradation of the PRC2 complex leads to a reduction in the levels of histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic mark for gene silencing.[3][6] This ultimately results in anti-proliferative effects in cancer cells, particularly those with gain-of-function mutations in EZH2.[1][6]
Caption: Mechanism of action of this compound leading to PRC2 degradation.
Quantitative Biological Activity
The potency of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Binding Affinity
| Parameter | Target | Value | Reference |
| IC50 | EED | 247 nM | [1][2][7] |
Table 2: Cellular Degradation Potency (24-hour treatment)
| Cell Line | Protein | DC50 | Dmax | Reference |
| HeLa | EED | 0.79 ± 0.14 μM | 92% | [11] |
| HeLa | EZH2 | 0.3 ± 0.19 μM | 75% | [11] |
| DB | EED | 0.61 μM | 94% | [12] |
| DB | EZH2 | 0.67 μM | 96% | [12] |
| DB | SUZ12 | 0.59 μM | 82% | [12] |
Table 3: Cellular Proliferation Inhibition
| Cell Line | Parameter | Value | Treatment Duration | Reference |
| DB | EC50 | 3.4 ± 0.77 μM | 9 days | [11] |
| HeLa | Cellular Toxicity | No toxicity up to 30 μM | Not specified | [2][5][7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of this compound.
Western Blotting for Protein Degradation
Objective: To quantify the degradation of PRC2 components (EED, EZH2, SUZ12) following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: HeLa or DB cells are cultured under standard conditions. Cells are then treated with varying concentrations of this compound (e.g., 0-30 μM) for a specified duration (e.g., 24 hours) or with a fixed concentration (e.g., 10 μM) for different time points (e.g., 1-72 hours).[2][11]
-
Cell Lysis: After treatment, cells are harvested and lysed using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prepare total cell lysates.[1]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies specific for the target proteins (EED, EZH2, SUZ12) and a loading control (e.g., β-actin, GAPDH).
-
Detection: After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software. The levels of the target proteins are normalized to the loading control.
Caption: Experimental workflow for Western Blot analysis.
Cell Viability Assay
Objective: To assess the anti-proliferative effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cells (e.g., DB cells) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound for an extended period (e.g., 9 days).[11]
-
Viability Assessment: Cell viability is measured using a commercially available assay kit, such as CellTiter-Glo® Luminescent Cell Viability Assay or a colorimetric assay like MTT or XTT.
-
Data Analysis: The luminescence or absorbance values are recorded using a plate reader. The data is normalized to vehicle-treated control cells, and the half-maximal effective concentration (EC50) is calculated using a non-linear regression curve fit.
In Vivo Formulation
For preclinical in vivo studies, this compound can be formulated for administration. A common formulation involves a multi-component vehicle to ensure solubility and bioavailability.[5][7]
Example Formulation:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
Preparation:
-
Dissolve this compound in DMSO.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix thoroughly.
-
Finally, add saline to reach the final volume and mix until a clear solution is obtained.
Note: The optimal formulation may vary depending on the animal model and route of administration.
This technical guide provides a detailed summary of the available information on this compound. As a potent and selective degrader of the PRC2 complex, it represents a valuable tool for epigenetic research and a potential therapeutic agent for cancers with PRC2 dependencies. Further investigations will continue to elucidate its full therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. This compound | Ligands for PROTAC | Histone Methyltransferase | TargetMol [targetmol.com]
- 6. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | PRC2 degrader | PROTAC-based degrader PRC2 (polycomb repressive complex 2) | UNC-6852 | InvivoChem [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. Scholarly Article or Book Chapter | Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader | ID: fn107462w | Carolina Digital Repository [cdr.lib.unc.edu]
- 10. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to UNC6852-Induced PRC2 Degradation
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of the mechanism by which UNC6852, a bivalent chemical degrader, induces the degradation of the Polycomb Repressive Complex 2 (PRC2). It includes a detailed description of the molecular pathway, quantitative data from key experiments, detailed experimental protocols, and visualizations of the core processes.
Core Mechanism of Action
This compound is a Proteolysis-Targeting Chimera (PROTAC) designed to selectively induce the degradation of the PRC2 complex.[1] Its mechanism relies on hijacking the cell's own ubiquitin-proteasome system (UPS) to target PRC2 for destruction.[2]
Bivalent Chemical Structure
This compound is a heterobifunctional molecule composed of three key parts:
-
A Ligand for PRC2: It incorporates a derivative of EED226, a small molecule that binds specifically to the WD40 aromatic cage of the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex.[3][4]
-
A Ligand for an E3 Ubiquitin Ligase: It contains a ligand for the von Hippel-Lindau (VHL) protein, which is a substrate-recognition component of the CRL2VHL E3 ubiquitin ligase complex.[4][5]
-
A Linker: These two ligands are connected by a chemical linker, optimized in length to facilitate the simultaneous binding of both target proteins.[6]
Ternary Complex Formation and Proteasomal Degradation
The primary mode of action for this compound involves the following steps:
-
Binding and Ternary Complex Formation: this compound first binds to both the EED subunit of the PRC2 complex and the VHL E3 ligase, bringing them into close proximity and forming a ternary PRC2-UNC6852-VHL complex.[4][7]
-
Ubiquitination: Once the ternary complex is formed, the CRL2VHL E3 ligase catalyzes the transfer of ubiquitin molecules to lysine residues on the surface of the PRC2 components. This results in the formation of a polyubiquitin chain, which acts as a recognition signal for the proteasome.
-
Proteasomal Degradation: The polyubiquitinated PRC2 complex is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.[4][5]
This process effectively removes the entire PRC2 complex, including its core components EED, Enhancer of Zeste Homolog 2 (EZH2), and Suppressor of Zeste 12 (SUZ12).[3][4] Global proteomics analysis confirmed that EED and EZH2 are among the most significantly and selectively degraded proteins upon this compound treatment.[2][8]
Quantitative Data Summary
The efficacy of this compound has been quantified through various biochemical and cellular assays.
Table 1: Binding Affinity and Degradation Potency
| Parameter | Target/Cell Line | Value | Reference |
| IC₅₀ (Binding) | EED (Cell-free assay) | 247 nM | [1][3][9] |
| DC₅₀ (Degradation) | EED (HeLa cells, 24h) | 0.79 ± 0.14 µM | [8][10] |
| DC₅₀ (Degradation) | EZH2 (HeLa cells, 24h) | 0.3 ± 0.19 µM | [8][10] |
| Dₘₐₓ (Max. Degradation) | EED (HeLa cells) | 92% | [8] |
| Dₘₐₓ (Max. Degradation) | EZH2 (HeLa cells) | 75% | [8] |
| Dₘₐₓ (Max. Degradation) | SUZ12 (HeLa cells) | 22% | [6][8] |
| t₁/₂ (Degradation Half-life) | EED (HeLa cells) | 0.81 ± 0.30 h | [8] |
| t₁/₂ (Degradation Half-life) | EZH2 (HeLa cells) | 1.92 ± 0.96 h | [8] |
-
IC₅₀: The half-maximal inhibitory concentration for binding to EED.
-
DC₅₀: The concentration of this compound required to induce 50% degradation of the target protein.
-
Dₘₐₓ: The maximum percentage of protein degradation observed.
-
t₁/₂: The time required to degrade half of the target protein.
Table 2: Cellular Effects of this compound
| Parameter | Cell Line | Value | Reference |
| Anti-proliferative EC₅₀ | DB (DLBCL, 9 days) | 3.4 ± 0.77 µM | [11] |
| Toxicity | HeLa cells | No toxicity up to 30 µM | [8][10] |
-
EC₅₀: The half-maximal effective concentration for inhibiting cell proliferation.
-
DB cells: A Diffuse Large B-cell Lymphoma (DLBCL) cell line with a gain-of-function EZH2 mutation (Y641N).[2][12]
Experimental Protocols
This section details the methodologies used to characterize the mechanism and effects of this compound.
Western Blot Analysis of PRC2 Degradation
This protocol is used to quantify the levels of PRC2 component proteins following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate HeLa cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0-30 µM) for a specified duration (e.g., 4, 24, or 48 hours). A vehicle control (DMSO) must be included.[3]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a modified RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Immunoblotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EED, EZH2, SUZ12, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[3]
-
Wash the membrane with TBST and incubate with appropriate HRP-conjugated or IR-dye-conjugated secondary antibodies for 1 hour at room temperature.[3]
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate or an infrared imaging system.
-
Quantify band intensities using densitometry software. Normalize the protein of interest's signal to the loading control to determine the relative protein levels.
-
Confirmation of VHL- and Proteasome-Dependent Mechanism
This protocol validates that this compound-mediated degradation occurs through the intended CRL2VHL and proteasome pathway.
-
Proteasome Inhibition:
-
Pre-treat HeLa cells with proteasome inhibitors (e.g., MG-132, Carfilzomib) or a Nedd8-activating enzyme inhibitor (e.g., MLN4924) for 1-2 hours.[11]
-
Add this compound (e.g., 5-10 µM) to the pre-treated cells and incubate for an additional 24 hours.
-
Harvest cell lysates and perform Western blot analysis as described in Protocol 3.1.
-
Expected Outcome: The degradation of EED and EZH2 will be blocked or "rescued" in the presence of proteasome inhibitors, confirming the involvement of the proteasome.[11]
-
-
Negative Control Compound:
-
Treat HeLa cells with UNC7043, an inactive analog of this compound. UNC7043 is identical to this compound but contains a stereochemical modification in its VHL ligand that abrogates binding to VHL.[6][10]
-
Use the same concentration and time points as for this compound (e.g., 10 µM for 24 hours).
-
Perform Western blot analysis as described in Protocol 3.1.
-
Expected Outcome: UNC7043 will not induce the degradation of PRC2 components, demonstrating that VHL recruitment is essential for the degrader's activity.[6][11]
-
Downstream Biological Consequences
The degradation of the PRC2 complex by this compound has significant downstream effects on cellular epigenetics and proliferation.
-
Reduction of H3K27 Methylation: PRC2's primary function is to catalyze the methylation of histone H3 at lysine 27 (H3K27me3), a key repressive epigenetic mark. By degrading the catalytic subunit EZH2 and other core components, this compound blocks this histone methyltransferase activity.[4][5] This leads to a time-dependent global reduction in H3K27me3 levels in treated cells.[5][13]
-
Anti-proliferative Effects: In cancer models dependent on PRC2 activity, such as certain DLBCL cell lines with EZH2 gain-of-function mutations, the degradation of PRC2 and subsequent loss of H3K27me3 leads to the reactivation of tumor suppressor genes.[5] This results in potent anti-proliferative effects.[3][5] this compound has been shown to degrade both wild-type and mutant forms of EZH2.[3][5]
Conclusion
This compound is a potent and selective chemical degrader that effectively induces the degradation of the PRC2 complex. By recruiting the VHL E3 ligase to the EED subunit, it triggers the ubiquitination and subsequent proteasomal destruction of PRC2 components. This action leads to a reduction in H3K27 trimethylation and exhibits anti-proliferative activity in PRC2-dependent cancer cells. As a first-in-class EED-targeted degrader, this compound serves as a valuable chemical tool to study PRC2 biology and demonstrates the therapeutic potential of targeted protein degradation for epigenetic regulators in oncology.[5][10]
References
- 1. adooq.com [adooq.com]
- 2. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scholarly Article or Book Chapter | Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader | ID: fn107462w | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Role of Von Hippel-Lindau (VHL) in UNC6852-Mediated Protein Degradation: A Technical Overview
Introduction
In the landscape of targeted protein degradation, the use of Proteolysis-Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These bifunctional molecules co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate proteins of interest. This technical guide delves into the pivotal role of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase in the mechanism of action of UNC6852, a PROTAC designed to degrade the Polycomb Repressive Complex 2 (PRC2). It is crucial to clarify from the outset that this compound is not a substrate of VHL; rather, it is a molecular facilitator that recruits VHL to induce the degradation of its intended target, the PRC2 complex. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this process, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Core Mechanism: VHL Recruitment by this compound for PRC2 Degradation
This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex, a ligand that binds to the VHL E3 ubiquitin ligase, and a linker connecting these two moieties.[1][2][3][4][5][6] The fundamental role of VHL in this context is to serve as the catalytic engine for the ubiquitination of the PRC2 complex upon being brought into close proximity by this compound.
The sequence of events is as follows:
-
Ternary Complex Formation: this compound simultaneously binds to the WD40 aromatic cage of EED within the PRC2 complex and to the substrate recognition domain of the VHL E3 ligase.[1][2][4][5][6] This results in the formation of a transient ternary complex: EED-UNC6852-VHL.
-
Ubiquitination: The formation of this ternary complex brings the PRC2 complex into the vicinity of the VHL E3 ligase machinery. VHL, as part of the Cullin-RING E3 ligase 2 (CRL2^VHL^) complex, then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the PRC2 components, primarily EED, EZH2, and SUZ12.[1][2][4]
-
Proteasomal Degradation: The polyubiquitinated PRC2 complex is subsequently recognized by the 26S proteasome, which unfolds and degrades the target proteins into smaller peptides.[1][2][4] This targeted degradation leads to a reduction in the cellular levels of PRC2 components and a consequent decrease in H3K27 trimethylation, a key epigenetic mark established by the methyltransferase activity of EZH2.[1][2][4]
The specificity of this degradation is conferred by the selective binding of the ligands within this compound to EED and VHL. A control compound, UNC7043, which contains a stereoisomer of the VHL ligand that is unable to bind to VHL, fails to induce PRC2 degradation, confirming the essential role of VHL recruitment in the mechanism of action of this compound.[7][8] Furthermore, pre-treatment of cells with proteasome inhibitors such as MG-132, carfilzomib, or the NEDDylation inhibitor MLN4924 (which inactivates Cullin-RING ligases) effectively blocks this compound-mediated degradation of PRC2 components, providing further evidence for the involvement of the VHL-dependent ubiquitin-proteasome pathway.[7]
Figure 1: Signaling pathway of this compound-mediated PRC2 degradation via VHL recruitment.
Quantitative Data Presentation
The efficacy of this compound in binding to its target and inducing its degradation has been quantified in various studies. The following tables summarize the key quantitative data.
| Parameter | Value | Cell Line | Notes | Reference |
| IC50 for EED | 247 nM | Cell-free assay | 50% inhibitory concentration for binding to EED. | [1][3] |
| DC50 for EED | 0.79 ± 0.14 µM | HeLa | 50% degradation concentration for EED. | [7][9][10] |
| DC50 for EZH2 | 0.3 ± 0.19 µM | HeLa | 50% degradation concentration for EZH2. | [7][9][10] |
| Dmax for EED | 80% | HeLa | Maximum degradation of EED at 5 µM after 24 hours. | [11] |
| EC50 | 3.4 ± 0.77 µM | DB cells | 50% effective concentration for inhibiting cell proliferation after 9 days. | [9][10] |
Table 1: In Vitro Efficacy and Cellular Activity of this compound.
| Cell Line | Compound | Concentration | Time (hours) | Observed Effect | Reference |
| HeLa | This compound | 5 µM | 4, 24, 48 | Decrease in EED and EZH2 levels. | [1] |
| HeLa | This compound | 10 µM | 24 | Degradation of EED, EZH2, and to a lesser extent, SUZ12. | [7][8] |
| HeLa | UNC7043 | 10 µM | 24 | No degradation of EED, EZH2, or SUZ12. | [7][8] |
| DB | This compound | 10 µM | 24, 48, 72 | Reduction in H3K27me3 levels. | [8] |
Table 2: Summary of Cellular Degradation and Activity of this compound.
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is a representative method for assessing the degradation of PRC2 components following treatment with this compound.
-
Cell Culture and Treatment:
-
HeLa cells are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are treated with this compound at various concentrations (e.g., 0.1 µM to 30 µM) or with a vehicle control (e.g., DMSO) for different time points (e.g., 2, 4, 8, 16, 24, 48, 72 hours).[1] For proteasome inhibition experiments, cells are pre-treated with MG-132, Carfilzomib, or MLN4924 for a specified time before the addition of this compound.[7]
-
-
Cell Lysis:
-
After treatment, cells are washed with ice-cold PBS and lysed using a modified RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Cell lysates are collected by scraping and then centrifuged to pellet cell debris. The supernatant containing the protein is collected.
-
-
Protein Quantification:
-
The total protein concentration of each lysate is determined using a standard protein assay, such as the BCA assay, to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-EED, anti-EZH2, anti-SUZ12, and a loading control like anti-GAPDH or anti-β-actin) overnight at 4°C.[1]
-
The membrane is then washed and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
The intensity of the bands is quantified using densitometry software, and the levels of the target proteins are normalized to the loading control.
-
Figure 2: A typical experimental workflow for evaluating this compound-mediated protein degradation.
Conclusion
The role of VHL in this compound-mediated degradation is that of a hijacked E3 ubiquitin ligase, essential for the subsequent ubiquitination and proteasomal degradation of the PRC2 complex. This compound acts as a molecular bridge, effectively reprogramming the cellular degradation machinery to eliminate a specific protein target. This strategy of targeted protein degradation offers a distinct advantage over traditional inhibition by removing the entire protein scaffold, thereby abrogating both its enzymatic and non-enzymatic functions. The data and protocols presented herein provide a solid foundation for researchers and drug developers working to understand and harness the power of PROTACs like this compound for therapeutic intervention. The continued exploration of the intricate interplay between PROTACs, E3 ligases, and target proteins will undoubtedly pave the way for the development of novel and more effective treatments for a range of diseases, including cancers driven by epigenetic dysregulation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to UNC6852: A Bivalent Degrader Targeting the EED and EZH2 Subunits of PRC2
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides an in-depth analysis of UNC6852, a Proteolysis-Targeting Chimera (PROTAC), and its mechanism of action in inducing the degradation of the Polycomb Repressive Complex 2 (PRC2) core subunits, EED and EZH2.
Introduction: Targeting PRC2 with Bivalent Degraders
The Polycomb Repressive Complex 2 (PRC2) is a critical epigenetic regulator responsible for catalyzing the mono-, di-, and trimethylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression.[1][2] The core components of this complex include the catalytic subunit, Enhancer of zeste homolog 2 (EZH2), and the non-catalytic but essential subunits, Embryonic Ectoderm Development (EED) and Suppressor of zeste 12 (SUZ12).[1][3] EED plays a crucial role by binding to the H3K27me3 mark, which allosterically activates EZH2's histone methyltransferase (HMTase) activity, creating a positive feedback loop for gene silencing.[1][4] Dysregulation and overexpression of PRC2 components are implicated in various cancers, making the complex an attractive therapeutic target.[1][3]
This compound is a bivalent chemical degrader, specifically a PROTAC, designed to induce the targeted degradation of the PRC2 complex.[5][6] Unlike traditional small molecule inhibitors that block enzymatic function, this compound leverages the cell's own ubiquitin-proteasome system to eliminate the target proteins, offering a distinct and potentially more durable therapeutic strategy.[5][7] This guide details the mechanism, quantitative effects, and experimental validation of this compound's action on the EED and EZH2 subunits.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound functions as a molecular bridge, simultaneously binding to the PRC2 complex and an E3 ubiquitin ligase.[5][8] It is comprised of two distinct ligands connected by a linker:
-
An EED-targeting ligand: This component is derived from EED226, a known inhibitor that binds to the aromatic cage of the EED subunit's WD40 domain.[5][7][8]
-
A VHL ligand: This ligand recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex (CRL2^VHL^).[5][6][8]
By facilitating this proximity, this compound induces the poly-ubiquitination of PRC2 components, primarily EED, EZH2, and SUZ12.[5][7] These ubiquitinated proteins are then recognized and degraded by the 26S proteasome.[5] The degradation of the PRC2 complex assembly effectively blocks the HMTase activity of EZH2, leading to a global decrease in H3K27me3 levels and the reactivation of PRC2-target genes.[5][7][8] This targeted degradation has been demonstrated to be effective against both wild-type and gain-of-function mutant EZH2, which are common in cancers like diffuse large B-cell lymphoma (DLBCL).[5][8]
Caption: this compound-mediated degradation of the PRC2 complex.
Quantitative Data Summary
The efficacy of this compound has been quantified through various biochemical and cellular assays. The key parameters include its binding affinity to EED (IC50) and its ability to induce the degradation of PRC2 components (DC50, Dmax, and t1/2).
| Parameter | Target | Value | Cell Line / Assay Condition | Citation(s) |
| IC50 | EED | 247 nM | Cell-free TR-FRET assay | [1][8][9][10] |
| DC50 | EED | 0.79 ± 0.14 µM | HeLa Cells | [11] |
| EZH2 | 0.3 ± 0.19 µM | HeLa Cells | [11] | |
| EED | 0.31 µM | DB Cells (DLBCL) | [12] | |
| EZH2 | 0.67 µM | DB Cells (DLBCL) | [12] | |
| SUZ12 | 0.59 ± 0.17 µM | DB Cells (DLBCL) | [12][13] | |
| Dmax | EED | 92% | HeLa Cells | [11] |
| EZH2 | 75% | HeLa Cells | [11] | |
| EED | 94% | DB Cells (DLBCL) | [12] | |
| EZH2 | 96% | DB Cells (DLBCL) | [12] | |
| SUZ12 | 82% | DB Cells (DLBCL) | [12][13] | |
| t1/2 | EED | 0.81 ± 0.30 hours | HeLa Cells | [11] |
| EZH2 | 1.92 ± 0.96 hours | HeLa Cells | [11] |
-
IC50 (Half-maximal inhibitory concentration): Concentration of this compound required to inhibit 50% of EED binding in a biochemical assay.
-
DC50 (Half-maximal degradation concentration): Concentration of this compound required to induce 50% degradation of the target protein in cells.[11]
-
Dmax (Maximal degradation): The maximum percentage of protein degradation achieved.[11]
-
t1/2 (Half-life): The time required to degrade 50% of the target protein at a fixed concentration of this compound.[11]
Experimental Protocols
The characterization of this compound involves a series of standardized biochemical and cell-based assays.
EED Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay quantifies the binding affinity of this compound to the EED protein by measuring the disruption of a known protein-peptide interaction.
Principle: The assay measures the FRET between a donor fluorophore (e.g., on an antibody binding EED) and an acceptor fluorophore (e.g., on a biotinylated H3K27me3 peptide). This compound competes with the peptide for binding to EED, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation: Recombinant EED protein, a biotinylated H3K27me3 peptide, a terbium-labeled anti-tag antibody (donor), and streptavidin-d2 (acceptor) are prepared in an appropriate assay buffer.
-
Compound Dilution: this compound is serially diluted to create a concentration gradient.
-
Assay Plate Setup: The recombinant EED protein is incubated with the serially diluted this compound or DMSO (vehicle control).
-
Peptide Addition: The biotinylated H3K27me3 peptide is added to the wells, and the plate is incubated to allow binding to reach equilibrium.
-
Detection: The detection reagents (terbium-labeled antibody and streptavidin-d2) are added, followed by a final incubation period.
-
Data Acquisition: The plate is read on a TR-FRET-compatible plate reader, measuring emissions at two wavelengths. The ratio of these emissions is calculated.
-
Data Analysis: The TR-FRET signal ratio is plotted against the this compound concentration. The data are fitted to a sigmoidal dose-response curve to determine the IC50 value.[1]
Cellular Degradation Assay (Western Blot)
This protocol is used to measure the dose- and time-dependent degradation of EED and EZH2 in cultured cells.
Methodology:
-
Cell Culture and Treatment: HeLa or DLBCL cells are seeded in multi-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of this compound (e.g., 0.1 µM to 30 µM) for a fixed time (e.g., 24 hours) or with a fixed concentration (e.g., 5-10 µM) for various time points (e.g., 2 to 48 hours).[8][14]
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed using a suitable buffer (e.g., modified RIPA buffer) supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as a BCA assay, to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of total protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies specific for EED, EZH2, and a loading control (e.g., GAPDH, β-actin).[8]
-
Detection: The membrane is washed and incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of EED and EZH2 are normalized to the loading control. This data is then used to calculate DC50, Dmax, and t1/2 values.[11]
Caption: Workflow for Western Blot analysis of protein degradation.
References
- 1. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scholarly Article or Book Chapter | Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader | ID: fn107462w | Carolina Digital Repository [cdr.lib.unc.edu]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Ligands for PROTAC | Histone Methyltransferase | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. UNC 6852 Supplier | CAS 2688842-08-0 | this compound | Tocris Bioscience [tocris.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
impact of UNC6852 on H3K27 trimethylation
An In-depth Technical Guide on the Impact of UNC6852 on H3K27 Trimethylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a bivalent chemical degrader, and its impact on the epigenetic mark, Histone H3 Lysine 27 trimethylation (H3K27me3). This compound operates through a Proteolysis-Targeting Chimera (PROTAC) mechanism to induce the degradation of the Polycomb Repressive Complex 2 (PRC2). By removing the catalytic subunit of this complex, EZH2, this compound effectively reduces H3K27me3 levels, a critical mark for gene repression. This document details the mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the associated biological pathways and workflows.
Introduction to this compound and PRC2
The Polycomb Repressive Complex 2 (PRC2) is a fundamental epigenetic regulator essential for normal development and cellular differentiation.[1] Its primary function is to catalyze the mono-, di-, and trimethylation of Histone H3 at lysine 27 (H3K27), with H3K27me3 being a hallmark of facultative heterochromatin and gene silencing.[1][2] The core components of the PRC2 complex are EZH2 (Enhancer of Zeste Homolog 2), the catalytic subunit responsible for methyltransferase activity; EED (Embryonic Ectoderm Development), a scaffolding protein that binds to H3K27me3 to maintain PRC2's repressive function; and SUZ12 (Suppressor of Zeste 12), which is crucial for the complex's integrity and activity.[3]
Dysregulation of PRC2, particularly through gain-of-function mutations in EZH2, is implicated in various cancers, including diffuse large B-cell lymphoma (DLBCL).[3][4] This has made PRC2 a compelling target for therapeutic intervention. While small molecule inhibitors targeting EZH2's catalytic activity have been developed, strategies involving targeted protein degradation offer an alternative and potentially more robust approach.[5]
This compound is a first-in-class PROTAC designed to target PRC2 for degradation.[6] It is a bifunctional molecule composed of a ligand that binds to EED (derived from EED226) and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6][7][8] This targeted degradation strategy provides a unique tool to study PRC2 function and presents a promising therapeutic avenue for cancers dependent on PRC2 activity.[9]
Mechanism of Action of this compound
This compound functions by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).
-
Ternary Complex Formation : this compound simultaneously binds to the WD40 aromatic cage of the EED subunit within the PRC2 complex and to the CRL2VHL E3 ubiquitin ligase.[6][8] This brings the PRC2 complex into close proximity with the E3 ligase, forming a ternary EED-UNC6852-VHL complex.
-
Ubiquitination : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine residues on the surface of the PRC2 components, primarily EED, EZH2, and SUZ12.
-
Proteasomal Degradation : The poly-ubiquitinated PRC2 complex is then recognized and targeted by the 26S proteasome, which unfolds and degrades the protein components into smaller peptides.[4]
This degradation of the entire PRC2 complex, including both wild-type and mutant EZH2, effectively eliminates the enzyme responsible for H3K27 methylation.[4][6][7]
Impact on H3K27 Trimethylation
The primary downstream consequence of this compound-mediated PRC2 degradation is the significant reduction of H3K27 trimethylation. By eliminating the EZH2 methyltransferase, this compound blocks the catalytic activity responsible for this repressive histone mark.[4][6][8] This leads to a global decrease in H3K27me3 levels.[2][8] Studies have shown that treatment with this compound results in a time-dependent reduction in H3K27me3, with one study reporting a 51% decrease after 72 hours.[2][8]
The depletion of H3K27me3 can lead to the reactivation of previously silenced genes, which underlies the anti-proliferative effects of this compound observed in cancer cell lines, particularly those with EZH2 gain-of-function mutations.[4][6]
Quantitative Data Summary
The efficacy of this compound has been characterized through various in vitro and cellular assays. The data below summarizes its potency in binding, degradation, and cellular effects.
Table 1: In Vitro Binding and Cellular Degradation Potency
| Parameter | Target/Cell Line | Value | Notes |
| IC₅₀ | EED (Cell-free) | 247 nM | Measures binding affinity to the EED subunit.[7][10][11] |
| DC₅₀ | EED (HeLa cells) | 0.79 µM | Concentration for 50% degradation.[3][12] |
| DC₅₀ | EZH2 (HeLa cells) | 0.30 µM | Concentration for 50% degradation.[3][12] |
| DC₅₀ | EED (DB cells¹) | 0.31 - 0.61 µM | Concentration for 50% degradation.[3] |
| DC₅₀ | EZH2 (DB cells¹) | 0.67 µM | Concentration for 50% degradation.[3] |
| DC₅₀ | SUZ12 (DB cells¹) | 0.59 µM | Concentration for 50% degradation.[3] |
¹DB is a DLBCL cell line with an EZH2 gain-of-function mutation.
Table 2: Maximal Degradation and Cellular Effects
| Parameter | Target/Cell Line | Value | Notes |
| Dₘₐₓ | EED (HeLa cells) | 92% | Maximum observed degradation.[12] |
| Dₘₐₓ | EZH2 (HeLa cells) | 75% | Maximum observed degradation.[12] |
| Dₘₐₓ | EED (DB cells) | 94% | Maximum observed degradation.[3] |
| Dₘₐₓ | EZH2 (DB cells) | 96% | Maximum observed degradation.[3] |
| Dₘₐₓ | SUZ12 (DB cells) | 82% | Maximum observed degradation.[3] |
| H3K27me3 Reduction | HeLa cells | 51% | Reduction observed after 72 hours of treatment.[2][8] |
| Anti-proliferative Effect | DLBCL cells | Yes | This compound displays anti-proliferative effects in this cancer model.[4][6] |
| Cellular Toxicity | HeLa cells | None observed | No toxicity seen at concentrations up to 30 µM.[1][11] |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the effects of this compound.
Cell Culture and Treatment
-
Cell Lines : HeLa (human cervical cancer) or DB (human DLBCL) cells are commonly used.
-
Culture Conditions : Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation : Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Treatment : Seed cells in culture plates to achieve 60-70% confluency. Treat cells with the desired concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO as a vehicle control for specified time periods (e.g., 4, 24, 48, 72 hours).[7]
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the levels of PRC2 components and H3K27me3.
-
Cell Lysis : After treatment, wash cells with ice-cold PBS. Lyse the cells using a modified RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE : Denature 20-30 µg of protein lysate by boiling in Laemmli buffer. Separate the proteins by size on a 4-20% Tris-Glycine polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation : Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include: anti-EED, anti-EZH2, anti-SUZ12, anti-H3K27me3, and a loading control (e.g., anti-GAPDH or anti-Histone H3).[7]
-
Washing and Secondary Antibody : Wash the membrane three times with TBST. Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection : Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification : Densitometry analysis is performed using software like ImageJ to quantify band intensities relative to the loading control.
Conclusion
This compound is a potent and selective chemical degrader of the PRC2 complex. By inducing the proteasomal degradation of EED, EZH2, and SUZ12, it effectively blocks the catalytic activity of EZH2, leading to a significant reduction in H3K27 trimethylation.[4][6][7] This mechanism provides a powerful tool for probing the biological functions of PRC2 and offers a promising therapeutic strategy for cancers characterized by PRC2 hyperactivity. The quantitative data and protocols provided in this guide serve as a valuable resource for researchers in epigenetics and drug development who are investigating the impact of targeted protein degradation on histone methylation and gene regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Scholarly Article or Book Chapter | Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader | ID: fn107462w | Carolina Digital Repository [cdr.lib.unc.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | Ligands for PROTAC | Histone Methyltransferase | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to UNC6852 for Studying Polycomb Repressive Complex 2 (PRC2) Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of UNC6852, a potent and selective bivalent chemical degrader of the Polycomb Repressive Complex 2 (PRC2). We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its application in studying PRC2 function and its potential as a therapeutic agent.
Introduction to PRC2 and the Role of this compound
Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator that plays a fundamental role in maintaining transcriptional repression and cellular identity. The core components of this complex are EZH2 (Enhancer of zeste homolog 2), SUZ12 (Suppressor of zeste 12 homolog), and EED (Embryonic Ectoderm Development). EZH2 is the catalytic subunit, responsible for the mono-, di-, and trimethylation of histone H3 on lysine 27 (H3K27me, H3K27me2, and H3K27me3). This H3K27me3 mark is a hallmark of facultative heterochromatin and is associated with the silencing of target genes. Dysregulation of PRC2 activity is implicated in various developmental disorders and cancers, making it a significant target for therapeutic intervention.
This compound is a first-in-class Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of PRC2.[1] Unlike traditional small molecule inhibitors that only block the catalytic activity of EZH2, this compound eliminates the entire PRC2 protein complex, providing a powerful tool to investigate the consequences of complete PRC2 ablation.[2][3] This approach overcomes potential resistance mechanisms associated with catalytic inhibitors and allows for the study of both catalytic and non-catalytic functions of PRC2.[4]
Mechanism of Action: A Bivalent Chemical Degrader
This compound operates as a bivalent chemical degrader, physically linking the PRC2 complex to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system.
The molecule consists of two key moieties connected by a linker:
-
A ligand derived from EED226 : This portion binds with high affinity to the WD40 aromatic cage of the EED subunit of the PRC2 complex.[2][4]
-
A von Hippel-Lindau (VHL) ligand : This moiety recruits the CRL2VHL E3 ubiquitin ligase complex.[2][4]
By simultaneously binding to both EED and VHL, this compound forms a ternary complex (PRC2-UNC6852-VHL).[5] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the PRC2 components. The polyubiquitinated PRC2 complex is then recognized and degraded by the proteasome.[2] This targeted degradation leads to a rapid and sustained loss of EED, EZH2, and SUZ12 proteins, resulting in the inhibition of H3K27 trimethylation.[2][4]
Figure 1: Mechanism of this compound-induced PRC2 degradation.
Quantitative Data Summary
This compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative metrics of its activity.
Table 1: Biochemical Potency of this compound
| Parameter | Target | Value | Assay Type | Reference |
|---|
| IC50 | EED | 247 nM | Cell-free assay |[6][7] |
Table 2: Cellular Degradation Efficiency of this compound
| Cell Line | Target Protein | Parameter | Value | Conditions | Reference |
|---|---|---|---|---|---|
| HeLa | EED | DC50 | 0.79 ± 0.14 µM | 24 hr treatment | [8] |
| Dmax | 92% | 24 hr treatment | [8] | ||
| t1/2 | 0.81 ± 0.30 hr | 10 µM treatment | [8] | ||
| EZH2 | DC50 | 0.3 ± 0.19 µM | 24 hr treatment | [8] | |
| Dmax | 75% | 24 hr treatment | [8] | ||
| t1/2 | 1.92 ± 0.96 hr | 10 µM treatment | [8] | ||
| DB (DLBCL) | EED | DC50 | 0.31 µM | 24 hr treatment | [9] |
| Dmax | 94% | 24 hr treatment | [9] | ||
| EZH2 | DC50 | 0.67 µM | 24 hr treatment | [9] | |
| Dmax | 96% | 24 hr treatment | [9] | ||
| SUZ12 | DC50 | 0.59 µM | 24 hr treatment | [9] |
| | | Dmax | 82% | 24 hr treatment |[9] |
-
IC50 (Half-maximal inhibitory concentration): Concentration of this compound required to inhibit 50% of EED binding in a biochemical assay.
-
DC50 (Half-maximal degradation concentration): Concentration of this compound required to degrade 50% of the target protein in cells.
-
Dmax (Maximal degradation): The maximum percentage of protein degradation achieved.
-
t1/2 (Half-life): The time required to degrade 50% of the target protein at a given concentration.
This compound also demonstrates anti-proliferative effects in Diffuse Large B-cell Lymphoma (DLBCL) cell lines, which often harbor EZH2 gain-of-function mutations.[2][4]
Experimental Protocols
The following protocols provide a framework for utilizing this compound to study PRC2 function.
Figure 2: General experimental workflow for studying this compound.
4.1. Protocol: Western Blot Analysis of PRC2 Component Degradation
This protocol details the steps to quantify the degradation of EED, EZH2, and SUZ12 following this compound treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or DB cells) at an appropriate density to ensure they are in a logarithmic growth phase at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. For a dose-response experiment, a range from 0.01 µM to 10 µM is recommended. For a time-course, use a fixed concentration (e.g., 5-10 µM) and vary the incubation time (e.g., 4, 8, 16, 24, 48 hours).[6][10] A DMSO-only control should be included.
-
Replace the medium with the this compound-containing medium and incubate for the desired duration.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using a modified RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.[6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample (e.g., 20-30 µg per lane) and prepare them with Laemmli sample buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against EED, EZH2, SUZ12, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of each target protein to its corresponding loading control.
-
Calculate DC50 and Dmax values by plotting the normalized protein levels against the log of the this compound concentration.
-
4.2. Protocol: Analysis of H3K27me3 Levels
This protocol assesses the functional consequence of PRC2 degradation by measuring the global levels of its catalytic product, H3K27me3.
-
Cell Treatment and Histone Extraction:
-
Treat cells with this compound as described in Protocol 4.1. A longer treatment duration (e.g., 72-96 hours) may be necessary to observe significant changes in histone marks due to their stability.[5][11]
-
Harvest cells and perform histone extraction. This can be done via acid extraction (e.g., with 0.2 N HCl) or by using a commercial kit.[12]
-
-
Western Blotting for H3K27me3:
-
Perform protein quantification, SDS-PAGE, and membrane transfer as described above.
-
Incubate the membrane with primary antibodies against H3K27me3 and a loading control, typically total Histone H3.
-
Proceed with secondary antibody incubation, detection, and quantification.
-
-
Alternative High-Throughput Methods:
4.3. Protocol: Cell Proliferation Assay
This protocol measures the impact of this compound-induced PRC2 degradation on cell viability and growth.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., DLBCL cell lines) in a 96-well plate at a low density.
-
Allow cells to attach or stabilize for 24 hours.
-
Treat with a range of this compound concentrations (e.g., from nanomolar to low micromolar) for an extended period, typically 6 to 10 days, to observe anti-proliferative effects.[10]
-
-
Measuring Cell Viability:
-
At the end of the incubation period, add a viability reagent such as CellTiter-Glo® (Promega) or resazurin.
-
Measure luminescence or fluorescence according to the manufacturer's instructions using a plate reader.
-
-
Data Analysis:
-
Normalize the signal from treated wells to the DMSO control wells.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
This compound is a powerful and selective chemical tool for inducing the degradation of the PRC2 complex.[3][14] By triggering the removal of the entire complex, it offers a distinct and advantageous method for studying PRC2 biology compared to traditional catalytic inhibitors. The protocols outlined in this guide provide a robust framework for researchers to investigate the multifaceted roles of PRC2 in gene regulation, development, and disease, and to explore the therapeutic potential of targeted protein degradation in PRC2-dependent cancers.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scholarly Article or Book Chapter | Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader | ID: fn107462w | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. UNC 6852 Supplier | CAS 2688842-08-0 | this compound | Tocris Bioscience [tocris.com]
- 10. This compound | PRC2 degrader | PROTAC-based degrader PRC2 (polycomb repressive complex 2) | UNC-6852 | InvivoChem [invivochem.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of Histone H3 Lys27 Trimethylation (H3K27me3) by High-Throughput Microscopy Enables Cellular Large-Scale Screening for Small-Molecule EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
UNC6852: A Technical Guide to a Bivalent Chemical Degrader Targeting PRC2 in Epigenetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on UNC6852, a potent and selective bivalent chemical degrader targeting the Polycomb Repressive Complex 2 (PRC2). This document details its mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its application in epigenetic research.
Core Mechanism of Action
This compound is a Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of the PRC2 complex, a key player in epigenetic regulation.[1] The PRC2 complex, primarily composed of EED, EZH2, and SUZ12, is responsible for the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression.[2] this compound functions by simultaneously binding to the EED subunit of the PRC2 complex and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This ternary complex formation facilitates the ubiquitination of the PRC2 components, flagging them for degradation by the proteasome.[4][1] The degradation of the PRC2 complex, including both wild-type and mutant forms of EZH2, leads to a significant reduction in global H3K27 trimethylation (H3K27me3) levels, thereby altering gene expression and exhibiting anti-proliferative effects in specific cancer models.[4][1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters reported for this compound, facilitating a clear comparison of its efficacy and binding affinities.
Table 1: In Vitro Binding and Degradation Potency
| Parameter | Target | Value | Cell Line(s) | Notes |
| IC50 | EED | 247 nM | Cell-free assay | Represents the concentration for 50% inhibition of EED binding.[4] |
| DC50 (EED) | EED | 0.79 ± 0.14 µM | HeLa | Concentration for 50% degradation of EED.[5] |
| DC50 (EZH2) | EZH2 | 0.3 ± 0.19 µM | HeLa | Concentration for 50% degradation of EZH2.[5] |
| DC50 (EED) | EED | 0.61 µM | DB (EZH2 mutant) | Concentration for 50% degradation of EED in a DLBCL cell line.[2] |
| DC50 (EZH2) | EZH2 | 0.67 µM | DB (EZH2 mutant) | Concentration for 50% degradation of EZH2 in a DLBCL cell line.[2] |
| DC50 (SUZ12) | SUZ12 | 0.59 µM | DB (EZH2 mutant) | Concentration for 50% degradation of SUZ12 in a DLBCL cell line.[2] |
Table 2: Maximum Degradation (Dmax) in DB Cells
| Target Protein | Dmax | Notes |
| EED | 94% | Maximum degradation observed.[2] |
| EZH2 | 96% | Maximum degradation observed.[2] |
| SUZ12 | 82% | Maximum degradation observed.[2] |
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental procedures associated with this compound research.
Caption: Mechanism of action of this compound leading to PRC2 degradation.
Caption: Epigenetic consequences of this compound-mediated PRC2 degradation.
Caption: Experimental workflow for assessing protein degradation.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on publicly available information.
Protocol 1: In Vitro Cell Treatment for Protein Degradation Analysis
Objective: To treat cultured cells with this compound to induce PRC2 degradation for subsequent analysis by Western Blot or mass spectrometry.
Materials:
-
Cell line of interest (e.g., HeLa, DB)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (e.g., 6-well)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.
-
Preparation of Dosing Media: Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 30 µM.[4] Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Aspirate the old medium from the cells. Wash the cells once with sterile PBS. Add the prepared dosing media to the respective wells.
-
Incubation: Return the plates to the incubator for the desired time points (e.g., 2, 4, 8, 16, 24, 48, 72 hours).[4] For a standard time-course experiment to observe degradation, time points of 4, 24, and 48 hours are recommended.[4]
-
Cell Harvest: After incubation, place the plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. Proceed immediately to cell lysis.
Protocol 2: Western Blot Analysis of PRC2 Component Degradation
Objective: To quantify the degradation of EED, EZH2, and SUZ12 following this compound treatment. This protocol is adapted for the Jess/Wes Simple Western system.[4]
Materials:
-
Treated cell pellets (from Protocol 1)
-
Modified RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit or similar
-
Primary antibodies: anti-EED, anti-EZH2, anti-SUZ12, and a loading control (e.g., anti-GAPDH, anti-Actin)
-
HRP-conjugated or IR-conjugated secondary antibodies
-
Jess/Wes system and associated reagents (capillaries, plates, buffers)
Procedure:
-
Cell Lysate Preparation: Add an appropriate volume of ice-cold modified RIPA buffer to each cell pellet. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation for Jess/Wes: Normalize the concentration of all samples to 1 mg/mL using the lysis buffer.[4] Prepare samples according to the Jess Protein Simple user manual, including the addition of fluorescent standards and dithiothreitol (DTT), followed by heating.
-
Automated Electrophoresis and Immunodetection: Load the prepared samples, primary antibodies, and secondary antibodies into the designated microplate. Place the plate into the Jess/Wes instrument. The instrument will automatically perform size-based protein separation, immunoprobing, and detection.
-
Data Analysis: The instrument's software will generate electropherograms. Quantify the peak areas for EED, EZH2, and SUZ12. Normalize these values to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 3: Analysis of H3K27me3 Levels
Objective: To determine the effect of this compound-mediated PRC2 degradation on the levels of the histone mark H3K27me3.
Materials:
-
Treated cell pellets (from Protocol 1)
-
Histone extraction kit or buffers
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (for normalization)
-
Appropriate secondary antibodies
-
Western Blot or ELISA reagents
Procedure:
-
Histone Extraction: Isolate histones from the treated and control cell pellets using a commercial kit or an acid extraction protocol. This is crucial as it separates histones from other cellular proteins.
-
Quantification: Quantify the extracted histone concentration.
-
Detection (Western Blot):
-
Perform SDS-PAGE and Western blotting with the extracted histones.
-
Probe one membrane with an anti-H3K27me3 antibody and a parallel membrane with an anti-total H3 antibody.
-
Develop the blots and perform densitometry analysis.
-
Calculate the H3K27me3 signal normalized to the total H3 signal for each sample. Compare the levels in this compound-treated samples to the vehicle control.
-
-
Detection (ELISA):
-
Use a sandwich ELISA kit specific for H3K27me3.
-
Coat wells with a capture antibody (e.g., total H3).
-
Add extracted histones.
-
Add the detection antibody (anti-H3K27me3).
-
Use a colorimetric or fluorometric substrate to quantify the signal. Normalize to total histone input.
-
References
- 1. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
UNC6852's role in gene expression regulation
An In-Depth Technical Guide to UNC6852's Role in Gene Expression Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and selective bivalent chemical degrader that targets the Polycomb Repressive Complex 2 (PRC2) for proteasomal degradation. By inducing the degradation of core PRC2 components, this compound effectively reverses the PRC2-mediated epigenetic silencing of gene expression. This guide provides a comprehensive technical overview of this compound's mechanism of action, its effects on gene expression, and detailed protocols for its experimental application. The quantitative data presented herein demonstrates the efficacy and selectivity of this compound, establishing it as a critical tool for studying PRC2 biology and a potential therapeutic agent in oncology and other diseases driven by epigenetic dysregulation.
Introduction
The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator that plays a critical role in maintaining transcriptional repression and cellular identity. The core components of PRC2 include EED, SUZ12, and the catalytic subunit EZH2, which trimethylates histone H3 at lysine 27 (H3K27me3), a hallmark of facultative heterochromatin. Dysregulation of PRC2 activity is implicated in various human diseases, including cancer.
This compound is a Proteolysis-Targeting Chimera (PROTAC) designed to specifically induce the degradation of PRC2. It consists of a ligand that binds to the EED subunit of PRC2, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation facilitates the polyubiquitination and subsequent proteasomal degradation of PRC2 components, leading to a reduction in H3K27me3 levels and the reactivation of PRC2-target genes.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system. The molecule simultaneously binds to the EED subunit of the PRC2 complex and the VHL E3 ubiquitin ligase. This proximity induces the VHL-mediated polyubiquitination of PRC2 components, marking them for degradation by the 26S proteasome. The degradation of EED, EZH2, and SUZ12 dismantles the PRC2 complex, thereby inhibiting its histone methyltransferase activity.[1][2][3] This leads to a global reduction in H3K27me3 levels and the subsequent de-repression of PRC2 target genes.
Signaling Pathway Diagram
Caption: Mechanism of this compound-induced PRC2 degradation.
Quantitative Data
The efficacy of this compound has been quantified in various cell lines. The following tables summarize the key findings on PRC2 component degradation, H3K27me3 reduction, and anti-proliferative effects.
Table 1: Degradation of PRC2 Components in HeLa Cells
| Parameter | EED | EZH2 | SUZ12 |
| DC50 (µM) | 0.79 ± 0.14 | 0.3 ± 0.19 | Not Calculated |
| Dmax (%) | 92 | 75 | 22 |
| t1/2 (hours) | 0.81 ± 0.30 | 1.92 ± 0.96 | Not Calculated |
| Data from dose-response and time-course experiments. DC50 and Dmax were determined after 24 hours of treatment. t1/2 was determined with 10 µM this compound.[2] |
Table 2: Degradation of PRC2 Components in DB (EZH2 Y641N) Cells
| Parameter | EED | EZH2 | SUZ12 |
| DC50 (µM) | 0.59 | Not Reported | Not Reported |
| Data from dose-response experiments after 24 hours of treatment.[3] |
Table 3: Reduction of H3K27me3 Levels
| Cell Line | Treatment | H3K27me3 Reduction (%) |
| HeLa | 10 µM this compound for 72 hours | 51 |
| DB | This compound (concentration and time not specified) | 71 |
| Data obtained from western blot analysis.[4][5] |
Table 4: Anti-proliferative Effects of this compound in DB Cells
| Parameter | Value (µM) |
| EC50 (9 days) | 3.4 ± 0.77 |
| EC50 (12 days) | 8.9 ± 7.2 |
| Cell proliferation was assessed over a 12-day period.[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research settings.
Western Blotting for PRC2 Degradation
This protocol is designed to quantify the degradation of PRC2 components following this compound treatment.
Materials:
-
HeLa or DB cells
-
This compound (≥98% HPLC purity)
-
DMSO (vehicle control)
-
Modified RIPA buffer
-
Protease Inhibitor Cocktail
-
Primary antibodies: anti-EED, anti-EZH2, anti-SUZ12, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Automated western blotting system (e.g., Jess™ by ProteinSimple) or standard SDS-PAGE and western blot equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0-30 µM for dose-response) or a fixed concentration (e.g., 5 or 10 µM) for different time points (e.g., 4, 24, 48, 72 hours).[7][8] Use DMSO as a vehicle control.
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in modified RIPA buffer supplemented with protease inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
For automated systems, follow the manufacturer's instructions. For example, using the Jess™ system, cell lysates are used at 1 mg/mL.[7][8]
-
For standard western blotting, load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the protein of interest's signal to the loading control (GAPDH).
-
Calculate DC50, Dmax, and t1/2 values using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow: Western Blotting
Caption: Workflow for Western Blot Analysis.
Chromatin Immunoprecipitation (ChIP)-qPCR for H3K27me3
This protocol measures the changes in H3K27me3 levels at specific gene loci following this compound treatment.
Materials:
-
Cells treated with this compound or DMSO
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP lysis buffer
-
Sonicator
-
Anti-H3K27me3 antibody
-
IgG (isotype control)
-
Protein A/G magnetic beads
-
ChIP wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target and control gene loci
-
SYBR Green qPCR master mix
-
Real-time PCR system
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or DMSO as described for western blotting.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating.
-
Quench the reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse cells and nuclei.
-
Shear chromatin to an average size of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with anti-H3K27me3 antibody or IgG control overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers for specific gene promoters known to be regulated by PRC2 and a negative control region.
-
Calculate the enrichment of H3K27me3 at each locus relative to the input and IgG control.
-
Experimental Workflow: ChIP-qPCR
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
Unraveling the Selectivity Profile of UNC6852: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the selectivity profile of UNC6852, a potent and selective degrader of the Polycomb Repressive Complex 2 (PRC2). This compound operates through a proteolysis-targeting chimera (PROTAC) mechanism, offering a powerful tool for studying PRC2 biology and a potential therapeutic avenue in various cancers. This document details the quantitative selectivity of this compound, outlines the experimental methodologies used for its characterization, and provides visual representations of its mechanism of action and the workflow for its evaluation.
Quantitative Selectivity Profile of this compound
This compound is a bivalent chemical degrader composed of a ligand that binds to the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This dual binding induces the ubiquitination and subsequent proteasomal degradation of core PRC2 components.[2][3] The selectivity of this compound is primarily driven by its high affinity for EED.
| Target | Assay Type | Metric | Value | Cell Line | Reference |
| EED | Time-Resolved Fluorescence Energy Transfer (TR-FRET) | IC50 | 247 nM | Cell-free | [4][5] |
| EED | Western Blot | DC50 | 0.79 ± 0.14 µM | HeLa | [6] |
| EZH2 | Western Blot | DC50 | 0.3 ± 0.19 µM | HeLa | [6] |
| EED | Western Blot | Dmax | 92% | HeLa | [6] |
| EZH2 | Western Blot | Dmax | 75% | HeLa | [6] |
| SUZ12 | Western Blot | Dmax | 22% | HeLa | [6] |
| EED | Western Blot | t1/2 | 0.81 ± 0.30 hours | HeLa | [6] |
| EZH2 | Western Blot | t1/2 | 1.92 ± 0.96 hours | HeLa | [6] |
Table 1: Quantitative analysis of this compound's potency and degradation efficacy. DC50 represents the concentration at which 50% degradation is observed, Dmax is the maximal degradation observed, and t1/2 is the half-life of the protein upon treatment.
Mechanism of Action: PRC2 Degradation Pathway
This compound initiates the degradation of the PRC2 complex by hijacking the cell's natural protein disposal system. The molecule acts as a bridge, bringing the EED subunit of the PRC2 complex into close proximity with the VHL E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of not only EED but also other core components of the PRC2 complex, namely EZH2 and SUZ12.[2][3][7] The polyubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the tagged proteins.[2] This degradation of the PRC2 complex leads to a reduction in the levels of histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic mark maintained by PRC2, and subsequently impacts gene expression and cell proliferation.[2][3]
References
- 1. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scholarly Article or Book Chapter | Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader | ID: fn107462w | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | PRC2 degrader | PROTAC-based degrader PRC2 (polycomb repressive complex 2) | UNC-6852 | InvivoChem [invivochem.com]
Methodological & Application
Application Notes and Protocols for UNC6852-Mediated PRC2 Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing UNC6852, a potent and selective bivalent chemical degrader of the Polycomb Repressive Complex 2 (PRC2). This document outlines the optimal treatment duration for effective PRC2 degradation, detailed experimental protocols, and key quantitative data to facilitate reproducible research.
Application Notes
Introduction to this compound
This compound is a Proteolysis-Targeting Chimera (PROTAC) designed to selectively induce the degradation of the PRC2 complex.[1][2] It functions by simultaneously binding to the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4][5] This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of core PRC2 components, including EED, Enhancer of Zeste Homolog 2 (EZH2), and Suppressor of Zeste 12 (SUZ12).[1][3] By degrading the PRC2 complex, this compound effectively blocks the histone methyltransferase activity of EZH2, leading to a reduction in H3K27me3 levels.[3][4][5]
Determining Optimal Treatment Duration
The optimal treatment duration for this compound-mediated PRC2 degradation is dependent on the specific cell line and the experimental endpoint. Based on studies in HeLa cells, significant degradation of EED and EZH2 occurs rapidly.
-
Short-term Treatment (1-8 hours): For mechanistic studies focusing on the kinetics of degradation, treatment times in this range are recommended. The half-life for EED and EZH2 degradation in HeLa cells is approximately 0.81 hours and 1.92 hours, respectively.[6]
-
Intermediate-term Treatment (24 hours): A 24-hour treatment period is often sufficient to achieve maximal or near-maximal degradation of EED and EZH2.[6][7] This time point is suitable for dose-response studies and for assessing downstream effects of PRC2 degradation.
-
Long-term Treatment (48-96 hours or longer): For assessing sustained PRC2 depletion and its impact on downstream cellular processes, such as changes in gene expression, histone methylation marks (H3K27me3), or cell proliferation, longer incubation times are necessary.[1][8][9] For instance, anti-proliferative effects in Diffuse Large B-cell Lymphoma (DLBCL) cell lines have been observed over several days of treatment.[10]
It is important to note that the degradation of SUZ12 is less efficient than that of EED and EZH2.[6][7] Researchers should empirically determine the optimal this compound concentration and treatment duration for their specific cell model and biological question.
Quantitative Data Summary
The following table summarizes the degradation parameters of PRC2 components in HeLa cells following treatment with this compound.
| Target Protein | DC50 (24h) | Dmax | t1/2 (Degradation Half-life) | Cell Line |
| EED | 0.79 ± 0.14 µM | 92% | 0.81 ± 0.30 hours | HeLa |
| EZH2 | 0.30 ± 0.19 µM | 75% | 1.92 ± 0.96 hours | HeLa |
| SUZ12 | Not Calculated | 22% | Not Calculated | HeLa |
*Due to a maximal degradation of only 22%, the DC50 and half-life for SUZ12 could not be accurately determined.[6][7]
Experimental Protocols
Protocol 1: Western Blot Analysis of PRC2 Degradation
This protocol describes the assessment of EED, EZH2, and SUZ12 protein levels following this compound treatment.
Materials:
-
HeLa or other suitable cell line
-
This compound (≥98% HPLC)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Modified RIPA buffer (or other suitable lysis buffer)
-
Protease Inhibitor Cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EED, anti-EZH2, anti-SUZ12, anti-GAPDH (loading control)[1]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Treatment:
-
Dose-Response: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 30 µM) for a fixed duration (e.g., 24 hours).[7]
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 5 µM or 10 µM) for various durations (e.g., 1, 4, 8, 24, 48, 72 hours).[1][10]
-
Include a DMSO-treated vehicle control for all experiments.
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using a modified RIPA buffer supplemented with a protease inhibitor cocktail.[1]
-
Scrape the cells and collect the lysate. Centrifuge at high speed to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the protein of interest signal to the loading control (e.g., GAPDH).
Protocol 2: Cell Viability/Proliferation Assay
This protocol is used to assess the anti-proliferative effects of this compound.
Materials:
-
DLBCL or other sensitive cell line
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)[11]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the duration of the assay.
-
Compound Treatment: Add this compound at various concentrations (e.g., up to 30 µM) to the wells.[10] Include a DMSO vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 2 to 10 days).[8][10]
-
Viability Measurement:
-
Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability. Plot the results to determine parameters such as EC50.
Mandatory Visualizations
Caption: this compound mechanism of action for inducing PRC2 degradation.
Caption: Experimental workflow for assessing this compound-mediated PRC2 degradation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scholarly Article or Book Chapter | Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader | ID: fn107462w | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. This compound | PRC2 degrader | PROTAC-based degrader PRC2 (polycomb repressive complex 2) | UNC-6852 | InvivoChem [invivochem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for UNC6852 in Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC6852 is a potent and selective bivalent chemical degrader of the Polycomb Repressive Complex 2 (PRC2). As a Proteolysis-Targeting Chimera (PROTAC), this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of core PRC2 components. It consists of a ligand that binds to Embryonic Ectoderm Development (EED), a core subunit of the PRC2 complex, and another ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4][5][6] This dual binding facilitates the formation of a ternary complex between EED and the VHL E3 ligase, leading to the degradation of PRC2 components, including EED, EZH2, and SUZ12.[1][2][3][4][5][6]
The degradation of the PRC2 complex by this compound inhibits the histone methyltransferase activity of EZH2, resulting in decreased levels of histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic mark associated with gene repression.[1][2][3][4][5] this compound has demonstrated anti-proliferative effects in various cancer models, including diffuse large B-cell lymphoma (DLBCL) cell lines, particularly those harboring gain-of-function mutations in EZH2.[1][2][3][4] These application notes provide detailed protocols for utilizing this compound to study its effects on DLBCL cell lines.
Mechanism of Action
This compound induces the degradation of the PRC2 complex through the ubiquitin-proteasome system. This targeted protein degradation approach offers a distinct mechanism of action compared to traditional small-molecule inhibitors.
Caption: Mechanism of action of this compound in inducing PRC2 degradation.
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| Degradation (DC50) | |||
| EED | HeLa | 0.79 ± 0.14 µM | [2][7] |
| EZH2 | HeLa | 0.3 ± 0.19 µM | [2][7] |
| Anti-proliferative Activity (EC50) | |||
| DB (EZH2Y641N) | 3.4 ± 0.77 µM (9 days) | [7][8] | |
| Pfeiffer (EZH2A677G) | 0.41 ± 0.066 µM (6 days) | [2] |
DLBCL Cell Line Information
| Cell Line | Subtype | Key Genetic Features | Reference |
| DB | GCB-like | EZH2Y641N mutation | [7][8] |
| Pfeiffer | GCB-like | EZH2A677G mutation, t(14;18) | [2][9][10] |
Experimental Protocols
Cell Culture
DLBCL cell lines such as DB and Pfeiffer should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (CellTiter-Glo®)
This protocol is for assessing the effect of this compound on the viability of DLBCL cell lines.
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Materials:
-
DLBCL cell lines (e.g., DB, Pfeiffer)
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates suitable for luminescence readings
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Seed DLBCL cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a DMSO-only control.
-
Incubate the plates for the desired time period (e.g., 6 to 9 days).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a luminometer.
-
Calculate the EC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V Staining)
This protocol is for quantifying apoptosis in DLBCL cell lines treated with this compound using flow cytometry. While the anti-proliferative effects of this compound are documented, direct quantification of apoptosis induction should be experimentally determined.
Materials:
-
DLBCL cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed DLBCL cells in 6-well plates at a density of 0.5 x 106 cells/mL.
-
Treat the cells with this compound at various concentrations for 24-72 hours. Include a DMSO-only control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blotting for PRC2 Components and H3K27me3
This protocol is for detecting the degradation of PRC2 components and the reduction of H3K27me3 levels in DLBCL cell lines treated with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scholarly Article or Book Chapter | Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader | ID: fn107462w | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor effects and mechanisms of 1,25(OH)2D3 in the Pfeiffer diffuse large B lymphoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Diffuse Large B-Cell Lymphoma Cell Line Models as Tools to Investigate Novel Immunotherapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting PRC2 Degradation by UNC6852 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for utilizing Western blotting to detect the degradation of the Polycomb Repressive Complex 2 (PRC2) induced by the bivalent chemical degrader, UNC6852. This compound is a Proteolysis-Targeting Chimera (PROTAC) that selectively targets the EED subunit of the PRC2 complex for ubiquitination and subsequent proteasomal degradation, leading to the degradation of other core components, including EZH2 and SUZ12.[1][2] The following protocols and data offer a comprehensive guide for researchers studying PRC2 biology and developing PRC2-targeting therapeutics.
Introduction to this compound and PRC2 Degradation
The Polycomb Repressive Complex 2 (PRC2) plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression. The core components of the PRC2 complex are EZH2 (the catalytic subunit), SUZ12, and EED. Dysregulation of PRC2 activity is implicated in various cancers, making it an attractive therapeutic target.
This compound is a potent and selective degrader of PRC2. It functions as a PROTAC by simultaneously binding to the EED subunit of PRC2 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of not only EED but also the other core components of the complex, EZH2 and SUZ12.[1][2] This degradation of the entire PRC2 complex effectively blocks its methyltransferase activity.[2]
Signaling Pathway and Experimental Workflow
The mechanism of this compound-induced PRC2 degradation and the subsequent experimental workflow for its detection by Western blot are illustrated below.
Caption: Mechanism of this compound and the Western blot workflow for detecting PRC2 degradation.
Quantitative Data on this compound-Mediated PRC2 Degradation
The following table summarizes the degradation parameters of PRC2 components in HeLa cells following treatment with this compound. This data is compiled from previously published studies.[3][4]
| Cell Line | PRC2 Component | DC50 (µM) | Dmax (%) | t1/2 (hours) |
| HeLa | EED | 0.79 ± 0.14 | 92 | 0.81 ± 0.30 |
| HeLa | EZH2 | 0.3 ± 0.19 | 75 | 1.92 ± 0.96 |
| HeLa | SUZ12 | Not Calculated | 22 | Not Calculated |
*SUZ12 showed a maximal degradation of only 22%, which was insufficient for accurate DC50 and t1/2 calculation.[4][5]
Detailed Experimental Protocols
Materials and Reagents
-
Cell Lines: HeLa or other relevant cell lines (e.g., DLBCL cell lines).
-
This compound: Prepare stock solutions in DMSO.
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer:
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% NP-40 (or Triton X-100)
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
Add fresh before use: Protease and phosphatase inhibitor cocktail.
-
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer:
-
278 mM Tris-HCl, pH 6.8
-
44.4% Glycerol
-
4.2% SDS
-
0.02% Bromophenol blue
-
Add fresh before use: 10% 2-mercaptoethanol or DTT.
-
-
Tris-Glycine SDS-PAGE Gels: e.g., 4-12% gradient gels.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibodies:
-
Rabbit anti-EED
-
Rabbit anti-EZH2
-
Rabbit anti-SUZ12
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Loading Control Antibody: e.g., anti-GAPDH or anti-β-actin.
-
Chemiluminescent Substrate (ECL)
-
Imaging System: Capable of detecting chemiluminescence.
Protocol
1. Cell Culture and this compound Treatment
-
Culture cells to approximately 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or a vehicle control (DMSO) for desired time points (e.g., 4, 8, 16, 24, 48 hours). A time-course experiment with a fixed concentration (e.g., 10 µM) can also be performed.
2. Cell Lysis and Protein Extraction
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA lysis buffer (e.g., 100-200 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation for SDS-PAGE
-
Based on the protein concentration, normalize the samples to have equal amounts of protein (e.g., 20-30 µg per lane).
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Centrifuge the samples briefly before loading onto the gel.
5. SDS-PAGE and Protein Transfer
-
Load the prepared samples into the wells of a Tris-Glycine SDS-PAGE gel. Include a protein molecular weight marker.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting
-
After transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody (anti-EED, anti-EZH2, or anti-SUZ12, and a loading control antibody) diluted in Blocking Buffer overnight at 4°C with gentle agitation. Recommended starting dilutions are typically 1:1000.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Analyze the band intensities using densitometry software. Normalize the intensity of the target protein bands to the corresponding loading control bands to quantify the relative protein levels.
Troubleshooting
-
No or Weak Signal:
-
Increase the amount of protein loaded.
-
Optimize primary antibody concentration and incubation time.
-
Ensure efficient protein transfer.
-
Check the activity of the ECL substrate.
-
-
High Background:
-
Increase the number and duration of wash steps.
-
Optimize the blocking conditions (e.g., switch between non-fat milk and BSA).
-
Decrease the primary or secondary antibody concentration.
-
-
Non-specific Bands:
-
Use a more specific primary antibody.
-
Increase the stringency of the washing buffer (e.g., higher salt or detergent concentration).
-
Ensure the lysis buffer contains sufficient protease inhibitors.
-
By following this detailed protocol, researchers can effectively utilize Western blotting to monitor the degradation of PRC2 components induced by this compound, providing valuable insights into the efficacy of this and other PRC2-targeting degraders.
References
Downstream Assays for UNC6852-Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
UNC6852 is a potent and selective PROTAC (Proteolysis-Targeting Chimera) degrader of the Polycomb Repressive Complex 2 (PRC2). It functions by binding to the EED subunit of PRC2 and recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of core PRC2 components, including EED, EZH2, and SUZ12.[1][2][3] This degradation of the PRC2 complex inhibits its histone methyltransferase activity, resulting in a global reduction of histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic modification associated with transcriptional repression.[2][3] Consequently, this compound treatment can lead to the reactivation of PRC2-target genes and exhibits anti-proliferative effects in various cancer models, particularly those with EZH2 gain-of-function mutations.[2][3]
This document provides detailed application notes and protocols for a selection of key downstream assays to characterize the cellular effects of this compound treatment.
Assessment of PRC2 Protein Degradation
The primary and most direct downstream effect of this compound is the degradation of the PRC2 complex. Therefore, it is crucial to quantify the reduction in the protein levels of its core components.
Western Blotting for EED, EZH2, and SUZ12
Application Note: Western blotting is a fundamental technique to visualize and quantify the degradation of specific proteins. Following this compound treatment, a dose- and time-dependent decrease in the protein levels of EED, EZH2, and SUZ12 is expected. Notably, the degradation kinetics may vary between the different PRC2 components, with EED and EZH2 often showing more pronounced and rapid degradation compared to SUZ12.[4][5]
Quantitative Data Summary:
| Cell Line | Treatment Time | DC50 (EED) | DC50 (EZH2) | Dmax (EED) | Dmax (EZH2) | Reference |
| HeLa | 24 hours | 0.79 ± 0.14 µM | 0.3 ± 0.19 µM | 92% | 75% | [5] |
| DB | 24 hours | Similar to HeLa | Similar to HeLa | Not Reported | Not Reported | [6] |
Protocol: Western Blotting
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for various time points (e.g., 4, 8, 24, 48 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EED, EZH2, SUZ12, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Workflow for PRC2 Protein Degradation Analysis
Caption: Workflow for Western Blot analysis of PRC2 protein degradation.
Assessment of Histone H3 Lysine 27 Trimethylation (H3K27me3)
The degradation of the PRC2 complex by this compound directly impairs its histone methyltransferase activity, leading to a reduction in global H3K27me3 levels.
Western Blotting for H3K27me3
Application Note: Similar to the analysis of PRC2 protein levels, western blotting can be employed to measure the levels of H3K27me3. A significant decrease in H3K27me3 is expected following this compound treatment, often with a delayed kinetic compared to PRC2 protein degradation, as it relies on histone turnover. It is crucial to include a total Histone H3 antibody for normalization.
Quantitative Data Summary:
| Cell Line | Treatment | H3K27me3 Reduction | Reference |
| DB | 10 µM this compound for 72 hours | 51% | [6][7] |
| HeLa | Not specified | Decreased | [2][3] |
Protocol: Western Blotting for H3K27me3
This protocol is similar to the one described for PRC2 proteins, with the following modifications:
-
Primary Antibodies: Use primary antibodies specific for H3K27me3 and Total Histone H3.
-
Normalization: Normalize the H3K27me3 signal to the Total Histone H3 signal.
Immunofluorescence (IF) for H3K27me3
Application Note: Immunofluorescence allows for the visualization of H3K27me3 levels within individual cells and can reveal cell-to-cell heterogeneity in the response to this compound. A decrease in the nuclear staining intensity for H3K27me3 is the expected outcome.
Protocol: Immunofluorescence
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips and treat with this compound or vehicle control.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
-
Blocking and Staining:
-
Block with 1% BSA in PBST.
-
Incubate with a primary antibody against H3K27me3.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the mean fluorescence intensity of H3K27me3 in the nucleus.
-
This compound Mechanism of Action and Downstream Effects
Caption: this compound-mediated PRC2 degradation and its downstream consequences.
Assessment of Cell Proliferation and Viability
A key functional consequence of PRC2 degradation and the subsequent alteration of gene expression is the inhibition of cell proliferation, particularly in cancer cells dependent on PRC2 activity.
Cell Proliferation Assays (e.g., CTG, MTT)
Application Note: Assays like CellTiter-Glo® (CTG) or MTT measure metabolic activity as an indicator of cell viability and proliferation. A dose-dependent decrease in the signal is expected upon this compound treatment over several days.
Quantitative Data Summary:
| Cell Line | Assay | Effect | Reference |
| DB | Trypan Blue Exclusion | Anti-proliferative effects observed | [7] |
| EZH2 mutant DLBCL | Not specified | Anti-proliferative effects | [2][3] |
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat with a serial dilution of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 3, 6, 9, 12 days).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control and plot the dose-response curves to determine the GI50 (concentration for 50% growth inhibition).
-
Logical Flow of Downstream Assay Selection
Caption: Rationale for selecting downstream assays for this compound.
Assessment of Target Gene Expression
The reduction in H3K27me3 at specific gene promoters is expected to lead to the upregulation of PRC2 target genes.
Quantitative Real-Time PCR (qRT-PCR)
Application Note: qRT-PCR is a sensitive method to quantify the expression of specific genes of interest that are known to be repressed by PRC2. An increase in the mRNA levels of these target genes would validate the functional consequence of PRC2 degradation.
Protocol: qRT-PCR
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound or vehicle control.
-
Extract total RNA using a suitable kit (e.g., RNeasy Kit).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
PCR Amplification:
-
Perform real-time PCR using a qPCR instrument with SYBR Green or TaqMan probes for the target genes and a housekeeping gene (e.g., GAPDH, ACTB).
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
These application notes and protocols provide a comprehensive framework for researchers to investigate the downstream cellular effects of this compound. The selection of specific assays and experimental conditions should be tailored to the biological context and research questions being addressed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of UNC6852
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC6852 is a potent and selective bivalent chemical degrader, specifically a Proteolysis-Targeting Chimera (PROTAC), that targets the Polycomb Repressive Complex 2 (PRC2).[1][2] It functions by binding to the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the core PRC2 components: EED, Enhancer of Zeste Homolog 2 (EZH2), and Suppressor of Zeste 12 (SUZ12).[1][2] This degradation leads to a reduction in histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic mark for gene repression, and has shown anti-proliferative effects in in vitro cancer models, particularly in Diffuse Large B-cell Lymphoma (DLBCL).[1][3]
These application notes provide a comprehensive, albeit hypothetical, framework for the in vivo evaluation of this compound, based on its known in vitro characteristics and established methodologies for preclinical oncology studies. Due to the current lack of publicly available in vivo data for this compound, the following protocols and considerations are intended as a scientifically guided starting point for researchers.
Mechanism of Action and Signaling Pathway
This compound leverages the cell's own ubiquitin-proteasome system to eliminate the PRC2 complex. The PROTAC molecule forms a ternary complex between the EED subunit of PRC2 and the VHL E3 ligase. This proximity induces the transfer of ubiquitin to the PRC2 components, marking them for degradation by the proteasome. The resulting depletion of the PRC2 complex leads to a decrease in H3K27me3 levels, which in turn de-represses tumor suppressor genes and other target genes, ultimately inhibiting cancer cell proliferation.
Caption: this compound Mechanism of Action.
In Vitro Activity Summary
A summary of the reported in vitro activity of this compound is crucial for designing in vivo experiments, particularly for dose selection.
| Parameter | Cell Line | Value | Reference |
| IC50 (EED binding) | Cell-free assay | 247 nM | [3] |
| DC50 (EED degradation) | HeLa | 0.79 ± 0.14 µM | [Potjewyd et al., 2020] |
| DC50 (EZH2 degradation) | HeLa | 0.3 ± 0.19 µM | [Potjewyd et al., 2020] |
| GI50 (Proliferation) | Karpas-422 (DLBCL) | 49-58 nM | [AstraZeneca Open Innovation] |
Proposed In Vivo Study Design and Considerations
The following sections outline a hypothetical in vivo study to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in a DLBCL xenograft model.
Experimental Workflow
Caption: Proposed In Vivo Experimental Workflow for this compound.
Animal Model Selection
-
Model: Subcutaneous xenograft model of DLBCL.
-
Cell Line: Karpas-422, a well-characterized DLBCL cell line with an EZH2 gain-of-function mutation, has shown sensitivity to EED-targeted PROTACs in vitro.
-
Animals: Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Justification: This model allows for the evaluation of the direct anti-tumor activity of this compound in a relevant cancer type. Immunodeficient mice are necessary to prevent rejection of the human tumor cells.
Dosing and Administration
-
Formulation: Based on common practices for similar compounds, a formulation of 5% DMSO, 40% PEG300, and 55% sterile water or a suspension in 0.5% carboxymethylcellulose (CMC) could be considered. Solubility and stability testing of this compound in the chosen vehicle is essential prior to in vivo use.
-
Route of Administration: Intraperitoneal (IP) or oral (PO) administration are common for small molecule therapeutics in preclinical studies. The choice of route should be informed by preliminary pharmacokinetic studies if possible.
-
Dosing Regimen (Hypothetical):
-
Vehicle Control: The formulation vehicle without this compound.
-
This compound Dose 1 (Low Dose): e.g., 25 mg/kg.
-
This compound Dose 2 (High Dose): e.g., 50 mg/kg.
-
Frequency: Once daily (QD) or twice daily (BID). The frequency should be determined based on PK studies to maintain target engagement.
-
Duration: 21-28 days, or until tumors in the control group reach a predetermined endpoint size.
-
Study Groups and Sample Size
-
Group 1: Vehicle Control (n=8-10 mice)
-
Group 2: this compound - 25 mg/kg (n=8-10 mice)
-
Group 3: this compound - 50 mg/kg (n=8-10 mice)
-
Satellite Groups: Additional mice (n=3 per time point per group) for PK and PD analysis.
Experimental Protocols
Protocol 1: DLBCL Xenograft Implantation
-
Culture Karpas-422 cells under standard conditions.
-
On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁸ cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10⁷ cells) subcutaneously into the right flank of each mouse.
-
Monitor tumor growth using digital calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups.
Protocol 2: Pharmacokinetic (PK) Analysis
-
In a satellite group of tumor-bearing mice, administer a single dose of this compound.
-
Collect blood samples (e.g., via retro-orbital or tail vein bleed) at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C.
-
At the final time point, euthanize the mice and collect tumors and other relevant tissues.
-
Analyze the concentration of this compound in plasma and tissue lysates using LC-MS/MS.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Protocol 3: Pharmacodynamic (PD) and Efficacy Analysis
-
Tumor and Body Weight Monitoring: Measure tumor volume and body weight 2-3 times per week throughout the study.
-
Tumor Biopsies: In a separate satellite group, collect tumors at specified time points (e.g., 4, 24, and 72 hours) after the first and last doses of this compound.
-
Western Blot Analysis:
-
Prepare protein lysates from the collected tumor tissue.
-
Perform western blotting to assess the levels of EED, EZH2, SUZ12, and H3K27me3. Use an antibody against total Histone H3 or a housekeeping protein like GAPDH as a loading control.
-
Quantify the protein band intensities to determine the extent of PRC2 degradation and H3K27me3 reduction.
-
-
Efficacy Endpoint:
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.
-
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
-
Toxicity Assessment:
-
Monitor mice daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming).
-
Record body weight at each tumor measurement. Significant body weight loss (>15-20%) may indicate toxicity.
-
At the end of the study, perform gross necropsy and consider collecting major organs for histopathological analysis.
-
Data Presentation
Table 1: Hypothetical In Vivo Efficacy of this compound in a DLBCL Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | - | QD, IP | 1500 ± 250 | - | +5 |
| This compound | 25 | QD, IP | 800 ± 150 | 46.7 | +2 |
| This compound | 50 | QD, IP | 450 ± 100 | 70.0 | -3 |
Table 2: Hypothetical Pharmacodynamic Effects of this compound in Tumor Tissue
| Treatment Group | Time Post-Dose | EED Protein Level (% of Control) | EZH2 Protein Level (% of Control) | H3K27me3 Level (% of Control) |
| This compound (50 mg/kg) | 4 hours | 40 | 50 | 60 |
| This compound (50 mg/kg) | 24 hours | 25 | 30 | 35 |
| This compound (50 mg/kg) | 72 hours | 20 | 25 | 30 |
Conclusion
While specific in vivo data for this compound is not yet in the public domain, its potent in vitro activity as a PRC2 degrader makes it a compelling candidate for preclinical in vivo evaluation. The proposed study design and protocols provide a robust framework for assessing its anti-tumor efficacy, pharmacokinetic properties, and pharmacodynamic effects in a DLBCL xenograft model. Researchers should adapt these general guidelines based on their specific experimental goals and any emerging data on this compound or similar EED-targeting PROTACs. Careful consideration of formulation, dosing, and appropriate endpoints will be critical for a successful in vivo evaluation.
References
Application Notes and Protocols for UNC6852: A Guide to Stock Solution Preparation and Working Concentrations
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC6852 is a potent and selective PROTAC (Proteolysis-Targeting Chimera) designed for the targeted degradation of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] By recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to PRC2's EED subunit, this compound induces the proteasomal degradation of core PRC2 components, including EED, EZH2, and SUZ12.[2][4][5] This targeted degradation inhibits the histone methyltransferase activity of EZH2, leading to reduced H3K27 trimethylation and subsequent anti-proliferative effects in specific cancer models.[2][5] These application notes provide detailed protocols for the preparation of this compound stock solutions and the determination of appropriate working concentrations for in vitro cellular assays.
Physicochemical Properties and Solubility
A thorough understanding of this compound's properties is crucial for accurate and reproducible experimental results.
| Property | Data | Reference(s) |
| Molecular Weight | 832.97 g/mol | [6][7] |
| Appearance | Light yellow to yellow solid powder | [8] |
| Solubility (In Vitro) | ||
| DMSO | Up to 100 mg/mL (~120 mM) | [1][7][9] |
| Ethanol | 100 mg/mL | [1] |
| Water | Insoluble | [1] |
| Solubility (In Vivo Formulation) | ≥ 5 mg/mL (6 mM) in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | [6][8] |
Note: The solubility in DMSO can be affected by moisture. It is highly recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[1][9] To aid dissolution, sonication or gentle warming to 37°C may be employed.[6][7]
Mechanism of Action: PRC2 Degradation Pathway
This compound functions as a bivalent chemical degrader. One end of the molecule binds to the EED subunit of the PRC2 complex, while the other end recruits the VHL E3 ubiquitin ligase. This proximity induces the ubiquitination of PRC2 components, marking them for degradation by the proteasome.
Caption: Mechanism of this compound-induced PRC2 degradation.
Experimental Protocols
Preparation of High-Concentration Stock Solution (e.g., 10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.
Materials:
-
This compound powder (MW: 832.97 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 832.97 g/mol * 1000 mg/g = 8.33 mg
-
-
Weighing: Carefully weigh 8.33 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, briefly sonicate or warm the tube at 37°C to facilitate dissolution.[6][7]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter periods (up to 1 month).[1][6][7]
Preparation of Working Solutions for Cellular Assays
Working solutions are prepared by diluting the high-concentration stock solution in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Sterile tubes
Procedure (Example: Preparing a 10 µM working solution):
-
Serial Dilution: Perform a serial dilution of the 10 mM stock solution in cell culture medium. To minimize the final DMSO concentration, it is advisable to perform an intermediate dilution first.
-
Intermediate Dilution (e.g., 1 mM): Dilute the 10 mM stock 1:10 (e.g., 10 µL of 10 mM stock + 90 µL of medium).
-
Final Dilution (10 µM): Dilute the 1 mM intermediate solution 1:100 (e.g., 10 µL of 1 mM intermediate + 990 µL of medium).
-
-
DMSO Control: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound tested. For a 10 µM final concentration prepared from a 10 mM stock, the final DMSO concentration would be 0.1%.
-
Application: Add the prepared working solutions to your cell cultures. Ensure the final volume in each well is consistent.
Caption: Workflow for preparing this compound stock and working solutions.
Recommended Working Concentrations
The optimal working concentration of this compound is cell-type and assay-dependent. The following table summarizes concentrations reported in the literature to guide experimental design.
| Parameter | Cell Line(s) | Concentration / Value | Duration | Outcome | Reference(s) |
| IC₅₀ (EED Binding) | Biochemical Assay | 247 nM | N/A | 50% inhibition of binding | [1][6][9] |
| DC₅₀ (PRC2 Degradation) | B lymphoblast cells | 0.79 µM | Not Specified | 50% degradation of PRC2 complex | [10] |
| EED DC₅₀ | B lymphoblast cells | 0.31 µM | Not Specified | 50% degradation of EED | [10] |
| EZH2 DC₅₀ | B lymphoblast cells | 0.67 µM | Not Specified | 50% degradation of EZH2 | [10] |
| SUZ12 DC₅₀ | B lymphoblast cells | 0.59 µM | Not Specified | 50% degradation of SUZ12 | [10] |
| Protein Degradation Studies | HeLa | 5 - 10 µM | 1 - 72 hours | Decreased levels of EED and EZH2 | [1][8][9] |
| Anti-proliferative Effects | DLBCL | 3 µM | Up to 10 days | Inhibition of cell proliferation | [8][9] |
| Cellular Toxicity | HeLa | Up to 30 µM | Not Specified | No significant toxicity observed | [6][8][9] |
It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Storage and Stability
Proper storage is critical to maintain the activity of this compound.
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C | 3 years | [8] |
| 4°C | 2 years | [8] | |
| Stock Solution in DMSO | -80°C | 6 - 12 months | [1][6][7] |
| -20°C | 1 month | [1][7][8] |
Key Recommendation: Always aliquot stock solutions to avoid multiple freeze-thaw cycles, which can degrade the compound.[1][7] For in vivo experiments, it is best to prepare fresh formulations on the day of use.[9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scholarly Article or Book Chapter | Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader | ID: fn107462w | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Ligands for PROTAC | Histone Methyltransferase | TargetMol [targetmol.com]
- 7. glpbio.com [glpbio.com]
- 8. This compound | PRC2 degrader | PROTAC-based degrader PRC2 (polycomb repressive complex 2) | UNC-6852 | InvivoChem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. UNC 6852 Supplier | CAS 2688842-08-0 | this compound | Tocris Bioscience [tocris.com]
Application Notes and Protocols for Cell Proliferation Assays with UNC6852 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing UNC6852 for studying cell proliferation. Detailed protocols for common proliferation assays are included, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Introduction to this compound
This compound is a potent and selective bivalent chemical degrader of the Polycomb Repressive Complex 2 (PRC2). It functions as a Proteolysis-Targeting Chimera (PROTAC), a molecule designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Specifically, this compound contains a ligand that binds to Embryonic Ectoderm Development (EED), a core component of the PRC2 complex, and another ligand that recruits the von Hippel-Lindau (VHL) E3 ligase.[1][2][3][4] This induced proximity leads to the degradation of not only EED but also other essential PRC2 components, such as EZH2 and SUZ12.[1][2][3][5][6][7] The degradation of the PRC2 complex inhibits its histone methyltransferase activity, resulting in decreased levels of histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic mark associated with gene repression.[2][3][5][6][7] By altering the epigenetic landscape, this compound can modulate gene expression and has been shown to exhibit anti-proliferative effects in various cancer cell models, particularly those with mutations in EZH2.[1][2][5]
Mechanism of Action of this compound
The following diagram illustrates the signaling pathway and mechanism of action for this compound.
Caption: this compound induces PRC2 degradation via VHL-mediated ubiquitination.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound in various cell lines.
Table 1: Degradation Potency (DC50) of this compound
| Cell Line | Target Protein | DC50 (µM) | Treatment Time | Reference |
| HeLa | EED | 0.79 ± 0.14 | 24 hours | [7][8] |
| HeLa | EZH2 | 0.3 ± 0.19 | 24 hours | [7][8] |
| B-lymphoblast | EED | 0.31 | Not Specified | [9] |
| B-lymphoblast | EZH2 | 0.67 | Not Specified | [9] |
| B-lymphoblast | SUZ12 | 0.59 | Not Specified | [9] |
DC50: The concentration of the compound required to induce 50% degradation of the target protein.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Assay Type | IC50/GI50 (nM) | Reference |
| LNCaP (Prostate Cancer) | Anti-proliferative | 19.5 | [10] |
| VCaP (Prostate Cancer) | Anti-proliferative | 9.97 | [10] |
| NCI-H929 (Multiple Myeloma) | Anti-proliferative | 4.35 | [10] |
| Karpas422 (Lymphoma) | Growth Inhibition (GI50) | 57 | [10] |
| DB (DLBCL) | Anti-proliferative | Exhibited anti-proliferative effects | [7] |
IC50: The concentration of an inhibitor where the response is reduced by half. GI50: The concentration that causes 50% inhibition of cell growth.
Table 3: In Vitro Binding Affinity
| Target | Assay Type | IC50 (nM) | Reference |
| EED | Cell-free assay | 247 | [1][3][4][11] |
Experimental Workflow
A typical workflow for assessing the effect of this compound on cell proliferation is outlined below.
Caption: General workflow for cell proliferation assays with this compound.
Detailed Experimental Protocols
MTT Cell Proliferation Assay
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Protocol for Adherent Cells:
-
Cell Seeding: Trypsinize and count cells. Seed 1,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. The optimal cell number should be determined empirically for each cell line.
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.[14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[13][14]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Measurement: Gently pipette to ensure complete dissolution. Read the absorbance at 570 nm using a plate reader.[14]
Protocol for Suspension Cells:
-
Follow steps 1-4 as for adherent cells.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C.
-
Pelleting: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells.[13]
-
Solubilization: Carefully aspirate the supernatant without disturbing the cell pellet. Add 100-150 µL of solubilization solution and resuspend the pellet by pipetting.[13]
-
Measurement: Read the absorbance at 570 nm.
BrdU Incorporation Assay
This assay measures DNA synthesis by detecting the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into the DNA of proliferating cells.[5]
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
96-well tissue culture plates
-
BrdU Labeling Solution (e.g., 10 µM)
-
Fixing/Denaturing Solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2 M H2SO4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Multi-well spectrophotometer
Protocol:
-
Seeding and Treatment: Seed and treat cells with this compound as described in the MTT protocol (Steps 1-4).
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 1X.[6]
-
Incubation: Incubate the plate for 2-24 hours at 37°C. The incubation time depends on the cell doubling time and should be optimized.[5]
-
Fixation and Denaturation: Remove the culture medium. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[6]
-
Primary Antibody: Remove the fixing solution and wash the wells with Wash Buffer. Add 100 µL of diluted anti-BrdU primary antibody to each well and incubate for 1 hour at room temperature.[6]
-
Secondary Antibody: Remove the primary antibody solution and wash the wells. Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour.[6]
-
Detection: Remove the secondary antibody and wash the wells. Add 100 µL of TMB substrate to each well.[15]
-
Measurement: Allow the color to develop for 5-30 minutes in the dark. Add 100 µL of Stop Solution and measure the absorbance at 450 nm.[6]
Colony Formation (Clonogenic) Assay
This assay assesses the ability of a single cell to undergo enough divisions to form a colony (typically defined as ≥50 cells), measuring long-term cell survival and proliferative capacity.[2]
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
6-well tissue culture plates
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Staining solution (e.g., 0.5% Crystal Violet in 25% methanol)[2]
-
PBS
Protocol:
-
Cell Seeding: Prepare a single-cell suspension. Seed a low density of cells (e.g., 200-1000 cells per well) into 6-well plates containing 2 mL of complete medium. The optimal seeding density must be determined empirically.
-
Treatment: Allow cells to adhere for 24 hours. Then, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for 7-14 days at 37°C in a 5% CO2 incubator. Do not disturb the plates. Replace the medium with fresh this compound-containing medium every 2-3 days if necessary.
-
Fixation: After distinct colonies have formed, wash the wells gently with PBS. Remove the PBS and add 1 mL of fixative to each well. Incubate for 10-15 minutes at room temperature.
-
Staining: Remove the fixative and allow the plates to air dry. Add 1 mL of 0.5% Crystal Violet staining solution to each well and incubate for 10-20 minutes.
-
Washing: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Quantification: Count the number of colonies (clusters of ≥50 cells) in each well manually or using an automated colony counter. Calculate the plating efficiency and surviving fraction for each treatment condition.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 3. This compound | PRC2 Degrader | DC Chemicals [dcchemicals.com]
- 4. selleckchem.com [selleckchem.com]
- 5. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. UNC 6852 Supplier | CAS 2688842-08-0 | this compound | Tocris Bioscience [tocris.com]
- 10. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cohesionbio.com [cohesionbio.com]
- 13. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for UNC6852 in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC6852 is a potent and selective bivalent chemical degrader that targets the Polycomb Repressive Complex 2 (PRC2) for proteasomal degradation.[1][2][3][4][5][6] As a Proteolysis-Targeting Chimera (PROTAC), this compound functions by binding to both the E3 ubiquitin ligase Von Hippel-Lindau (VHL) and the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex.[1][2][3][4][5][6] This induced proximity leads to the ubiquitination and subsequent degradation of the core components of PRC2, including EED, Enhancer of Zeste Homolog 2 (EZH2), and Suppressor of Zeste 12 (SUZ12).[1][2][3][4][5][6] The degradation of the PRC2 complex inhibits its histone methyltransferase activity, resulting in a global reduction of the repressive histone mark, H3K27me3.[1][2][3][4][5][6]
These application notes provide a comprehensive guide for utilizing this compound in Chromatin Immunoprecipitation (ChIP) assays to study the genomic localization of PRC2 components and the distribution of the H3K27me3 mark. The protocols detailed below are designed to enable researchers to effectively deplete PRC2 and subsequently analyze the impact on the epigenome.
Mechanism of Action of this compound
This compound-mediated degradation of the PRC2 complex is a multi-step process that ultimately leads to a decrease in H3K27me3 levels. This mechanism makes this compound a valuable tool for studying the dynamic regulation of gene expression by the Polycomb system.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the efficacy of this compound in degrading PRC2 components and reducing H3K27me3 levels, as determined by in vitro assays and Western blotting. This data can be used to guide the design of ChIP experiments.
Table 1: In Vitro Potency of this compound
| Parameter | Target | Value | Reference |
| IC50 | EED | 247 nM | [1] |
Table 2: Degradation Efficiency of this compound in HeLa Cells
| Protein | DC50 (24h) | Dmax (24h) | t1/2 (10 µM) | Reference |
| EED | 0.79 ± 0.14 µM | 92% | 0.81 ± 0.30 h | [2] |
| EZH2 | 0.3 ± 0.19 µM | 75% | 1.92 ± 0.96 h | [2] |
| SUZ12 | Not determined | 22% | Not determined | [2] |
Table 3: Effect of this compound on H3K27me3 Levels
| Cell Line | Treatment Conditions | Reduction in H3K27me3 | Reference |
| HeLa | 10 µM for 72h | 51% | [2] |
| DB (DLBCL) | 10 µM for 72h | 71% | [2][7] |
Experimental Protocols
This section provides detailed protocols for performing ChIP assays following treatment with this compound. The workflow is divided into this compound treatment and the subsequent ChIP procedure.
Experimental Workflow for this compound-ChIP Assay
Protocol 1: this compound Treatment of Cultured Cells
This protocol describes the treatment of cells with this compound prior to performing a ChIP assay. The optimal concentration and treatment time may vary depending on the cell line and experimental goals.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Cultured cells of interest (e.g., HeLa, DB)
Procedure:
-
Cell Seeding: Plate cells at a density that will result in approximately 80-90% confluency at the time of harvest.
-
This compound Treatment:
-
Based on the degradation data (Table 2 & 3), a concentration range of 1-10 µM this compound is recommended.
-
For significant degradation of PRC2 components and reduction of H3K27me3, a treatment time of 24 to 72 hours is suggested.[2] A time-course experiment is recommended to determine the optimal treatment duration for your specific cell line and target.
-
Add this compound directly to the cell culture medium. Ensure proper mixing.
-
Include a vehicle control (DMSO) treated sample for comparison.
-
-
Harvesting: After the desired treatment period, proceed immediately to the Chromatin Immunoprecipitation protocol.
Protocol 2: Chromatin Immunoprecipitation (ChIP)
This protocol is a general guideline for performing ChIP after this compound treatment. It is recommended to use a validated ChIP protocol for your specific cell line and target, incorporating the this compound treatment step.
Materials:
-
Formaldehyde (37% solution)
-
Glycine
-
PBS (phosphate-buffered saline)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication buffer
-
ChIP dilution buffer
-
Protein A/G magnetic beads
-
ChIP-grade antibodies (e.g., anti-EZH2, anti-SUZ12, anti-EED, anti-H3K27me3, and IgG control)
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
Procedure:
-
Cross-linking:
-
Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells and isolate the nuclei according to a standard protocol.
-
Resuspend the nuclear pellet in sonication buffer.
-
Sonicate the chromatin to an average fragment size of 200-800 bp. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin in ChIP dilution buffer.
-
Save a small aliquot as "input" control.
-
Pre-clear the chromatin with Protein A/G beads.
-
Add the ChIP-grade antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation. Recommended antibodies include those validated for ChIP, such as specific antibodies for EZH2, SUZ12, and H3K27me3.
-
Add Protein A/G beads and incubate for 2-4 hours to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating the eluted chromatin and the input sample at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Protocol 3: Downstream Analysis by qPCR
Materials:
-
Purified ChIP DNA and input DNA
-
qPCR primers for target and control genomic regions
-
SYBR Green or TaqMan qPCR master mix
Procedure:
-
Primer Design: Design primers to amplify 100-200 bp regions of interest (e.g., promoters of known PRC2 target genes) and negative control regions.
-
qPCR Reaction: Set up qPCR reactions with your purified ChIP DNA and a dilution series of the input DNA.
-
Data Analysis: Calculate the percent input for each sample. The enrichment of a specific genomic region is determined by comparing the signal from the specific antibody immunoprecipitation to the signal from the IgG control. A significant reduction in the percent input for PRC2 components or H3K27me3 at target loci is expected after this compound treatment.
Considerations for ChIP after PROTAC Treatment
-
Target Abundance: As this compound degrades its target proteins (EED, EZH2, SUZ12), the amount of protein available for immunoprecipitation will be significantly reduced. This may lead to lower ChIP yields for these factors. It is crucial to have a robust and highly sensitive ChIP protocol.
-
Antibody Epitope: The degradation process is unlikely to alter the primary sequence of the remaining protein, so epitope recognition by the antibody should not be affected. However, using a highly validated, high-affinity antibody is critical.
-
Normalization for ChIP-seq: For quantitative comparisons of ChIP-seq data between this compound-treated and control samples, a spike-in normalization strategy is highly recommended.[3][8] This involves adding a known amount of chromatin from another species (e.g., Drosophila) to each sample to account for global changes in histone modifications.
-
Validation: It is essential to validate the degradation of the target protein by Western blot in parallel with the ChIP experiment to confirm the efficacy of this compound treatment in your specific experimental setup.
Conclusion
This compound is a powerful chemical tool for acutely depleting the PRC2 complex and studying the functional consequences of its loss. The protocols and data presented in these application notes provide a framework for designing and executing ChIP assays to investigate the impact of PRC2 degradation on the epigenome. Careful optimization of treatment conditions and downstream analysis will be key to obtaining high-quality, reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. EZH2-Mediated H3K27me3 Targets Transcriptional Circuits of Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Capturing the Onset of PRC2-Mediated Repressive Domain Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of EZH2 transactivation function sensitizes solid tumors to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: UNC6852 Treatment in Pfeiffer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC6852 is a potent and selective bivalent chemical degrader that targets the Polycomb Repressive Complex 2 (PRC2). As a Proteolysis-Targeting Chimera (PROTAC), this compound functions by binding to the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex and recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This proximity-induced ubiquitination leads to the proteasomal degradation of the core PRC2 components: EED, Enhancer of Zeste Homolog 2 (EZH2), and Suppressor of Zeste 12 (SUZ12).[3][4] The degradation of the PRC2 complex inhibits its histone methyltransferase activity, resulting in a global reduction of histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic mark associated with gene repression.[3][4]
Pfeiffer cells, a diffuse large B-cell lymphoma (DLBCL) cell line, are characterized by a gain-of-function mutation in EZH2, making them a relevant model for studying the efficacy of PRC2-targeting therapeutics.[5] While specific quantitative data for this compound in Pfeiffer cells is limited, its demonstrated anti-proliferative effects in other DLBCL cell lines provide a strong rationale for its investigation in this context.[4][6] These application notes provide detailed protocols for evaluating the effects of this compound on Pfeiffer cells, including cell viability, protein degradation, histone methylation, and cell cycle progression.
Data Presentation
The following tables summarize the known quantitative data for this compound in relevant cell lines. It is important to note that much of this data is derived from DB and HeLa cells, which are often used as comparator cell lines for DLBCL studies.
| Parameter | Cell Line | Value | Reference |
| Biochemical IC50 | Cell-free | 247 nM (for EED) | [1] |
| Anti-proliferative EC50 | DB | 3.4 ± 0.77 µM (9-day treatment) | |
| Degradation DC50 (24h) | HeLa | EED: 0.79 ± 0.14 µM | [7] |
| EZH2: 0.3 ± 0.19 µM | [7] | ||
| DB | EED: 0.79 ± 0.14 µM | ||
| EZH2: 0.3 ± 0.19 µM | |||
| Maximal Degradation (Dmax) | HeLa | EED: 92% | [7] |
| EZH2: 75% | [7] | ||
| Degradation Half-life (t1/2) | HeLa | EED: 0.81 ± 0.30 hours | [7] |
| EZH2: 1.92 ± 0.96 hours | [7] |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflows for its characterization in Pfeiffer cells.
Caption: Mechanism of action of this compound PROTAC.
Caption: General experimental workflow for this compound evaluation.
Experimental Protocols
Pfeiffer Cell Culture
Pfeiffer cells are B lymphocyte-like cells that grow in suspension.
-
Media: ATCC-formulated RPMI-1640 Medium supplemented with 10% fetal bovine serum (FBS).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 3 x 10^5 and 3 x 10^6 viable cells/mL. Cultures can be maintained by adding fresh medium every 2 to 3 days. Alternatively, centrifuge the cell suspension at approximately 125 x g for 5-7 minutes, discard the supernatant, and resuspend the cells in fresh medium at a concentration of 3 - 5 x 10^5 viable cells/mL.
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay.
-
Materials:
-
Pfeiffer cells
-
This compound (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
-
-
Procedure:
-
Seed Pfeiffer cells in the opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium. Add 10 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the GI50 value (the concentration that inhibits cell growth by 50%) by plotting the luminescence signal against the log of the this compound concentration and fitting to a dose-response curve.
-
Western Blot for Protein Degradation and Histone Methylation
-
Materials:
-
Pfeiffer cells
-
This compound (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-EED, anti-EZH2, anti-H3K27me3, anti-Histone H3, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed Pfeiffer cells in a 6-well plate at a density that will not exceed 3 x 10^6 cells/mL at the time of harvest.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours for dose-response, or a fixed concentration for a time-course).
-
Harvest cells by centrifugation, wash with cold PBS, and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., Actin for total protein, Histone H3 for histone marks).
-
Apoptosis Assay (Annexin V Staining)
This protocol is a general guideline for Annexin V staining followed by flow cytometry.
-
Materials:
-
Pfeiffer cells
-
This compound (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed and treat Pfeiffer cells with this compound as described for the Western blot protocol.
-
Harvest both adherent and suspension cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes cell cycle analysis using PI staining and flow cytometry.
-
Materials:
-
Pfeiffer cells
-
This compound (in DMSO)
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Seed and treat Pfeiffer cells with this compound. Another EED inhibitor, DC-PRC2in-01, has been shown to induce G0/G1 arrest in Pfeiffer cells, providing a rationale to investigate this with this compound.[5]
-
Harvest approximately 1 x 10^6 cells per sample by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Measuring Changes in H3K27me3 Levels After UNC6852 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC6852 is a potent and selective bivalent chemical degrader that targets the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4] It functions as a Proteolysis-Targeting Chimera (PROTAC), containing a ligand for the EED subunit of PRC2 and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3][4][5] By simultaneously binding to both EED and VHL, this compound induces the ubiquitination and subsequent proteasomal degradation of core PRC2 components, including EED, EZH2, and SUZ12.[1][3][5][6][7]
The catalytic subunit of PRC2, EZH2, is a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[2] By degrading the entire PRC2 complex, this compound effectively blocks the methyltransferase activity of EZH2, leading to a global reduction in H3K27me3 levels.[1][3][5][6][8] This makes this compound a valuable tool for studying the function of PRC2 and H3K27me3 in gene regulation and a potential therapeutic strategy for cancers with dependencies on PRC2 activity, such as diffuse large B-cell lymphoma (DLBCL) with EZH2 gain-of-function mutations.[1][3][5]
Mechanism of Action of this compound
The following diagram illustrates the signaling pathway by which this compound induces the degradation of the PRC2 complex and reduces H3K27me3 levels.
Caption: this compound mechanism of action leading to PRC2 degradation.
Application Notes
Treatment of susceptible cells with this compound is expected to result in a time- and concentration-dependent degradation of PRC2 components and a subsequent decrease in global H3K27me3 levels.
-
Target Cell Lines: Efficacy has been demonstrated in cell lines such as HeLa and various DLBCL cells.[1][3][5]
-
Concentration and Time Course: Significant degradation of EED and EZH2 can be observed with concentrations as low as 0.3-1 µM, with effects seen in as little as 4 hours and becoming more pronounced at 24 and 48 hours.[1][7] A concentration of 5 µM for 24-48 hours is often used to achieve maximal degradation and reduction in H3K27me3.[1]
-
Specificity: this compound selectively degrades the core components of the PRC2 complex (EED, EZH2, and SUZ12).[7]
-
Cellular Effects: The reduction in H3K27me3 can lead to the de-repression of PRC2 target genes and has been shown to have anti-proliferative effects in cancer cell models.[1][3][5] Notably, no cellular toxicity was observed in HeLa cells at concentrations up to 30 µM.[2][4]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data regarding this compound's efficacy in degrading PRC2 components and reducing H3K27me3 levels, as reported in the literature.
Table 1: Degradation Potency (DC₅₀) of this compound on PRC2 Components in B Lymphoblast Cell Lines
| Target Protein | DC₅₀ (µM) | Dₘₐₓ (%) |
|---|---|---|
| EED | 0.31 | 94 |
| EZH2 | 0.67 | 96 |
| SUZ12 | 0.59 | 82 |
Data sourced from Tocris Bioscience.[7]
Table 2: In Vitro Binding Affinity and Cellular H3K27me3 Reduction
| Assay Type | Target | IC₅₀ (nM) | Notes |
|---|---|---|---|
| Cell-free Assay | EED | 247 | Binding affinity of this compound to EED.[1][4] |
| Cellular Assay | H3K27me3 | 30.1 ± 5.65 | In MDA-MB-231 cells after 3 days of treatment with an EZH2 inhibitor.[9] |
Note: The H3K27me3 IC₅₀ is based on an EZH2 catalytic inhibitor, but a similar dose-dependent reduction is expected with a PRC2 degrader like this compound.
Experimental Workflow for Measuring H3K27me3 Changes
This diagram outlines the general experimental workflow for assessing the impact of this compound on H3K27me3 levels using various standard molecular biology techniques.
Caption: Experimental workflows for H3K27me3 analysis post-UNC6852.
Experimental Protocols
Protocol 1: Western Blot for Global H3K27me3 Levels
This protocol is used to determine overall changes in H3K27me3 levels within the total histone population of the cells.
Materials and Reagents:
-
Cells treated with this compound and vehicle control.
-
Modified RIPA buffer.[1]
-
Histone Extraction Kit or 0.2 M H₂SO₄.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels (e.g., 15%).
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibodies: Rabbit anti-H3K27me3, Rabbit or Mouse anti-Total Histone H3 (loading control).
-
HRP-conjugated anti-Rabbit/Mouse secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: Harvest cells and lyse using a modified RIPA buffer for whole-cell lysate, or perform an acid extraction for histones.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 1 mg/mL). Add Laemmli buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load 15-20 µg of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-H3K27me3 and anti-Total H3) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the H3K27me3 signal to the Total Histone H3 signal for each sample.
Protocol 2: Chromatin Immunoprecipitation (ChIP) followed by qPCR or Sequencing
ChIP is used to assess H3K27me3 levels at specific gene promoters or across the entire genome (ChIP-seq).[10][11]
Materials and Reagents:
-
Cells treated with this compound and vehicle control.
-
Formaldehyde (37%).
-
Glycine.
-
Cell Lysis Buffer.
-
Nuclear Lysis Buffer.
-
ChIP Dilution Buffer.
-
Sonicator.
-
Anti-H3K27me3 antibody (ChIP-grade).[10]
-
Protein A/G magnetic beads.
-
Wash Buffers (low salt, high salt, LiCl).
-
Elution Buffer.
-
Proteinase K.
-
RNase A.
-
DNA purification kit.
-
qPCR primers for target and control gene loci.
-
(For ChIP-seq) DNA library preparation kit and access to a next-generation sequencer.
Procedure:
-
Cross-linking: Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine.
-
Cell Harvest and Lysis: Harvest cells, wash with cold PBS, and perform sequential lysis steps to isolate nuclei.
-
Chromatin Shearing: Resuspend nuclei in Nuclear Lysis Buffer and sonicate the chromatin to an average fragment size of 200-600 bp.
-
Immunoprecipitation (IP): Dilute the sheared chromatin and pre-clear with Protein A/G beads. Set aside a small aliquot as "input" control. Incubate the remaining chromatin with the anti-H3K27me3 antibody overnight at 4°C.
-
Capture Immune Complexes: Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Add Proteinase K and incubate at 65°C for several hours to reverse the formaldehyde cross-links.
-
DNA Purification: Purify the immunoprecipitated DNA and the input DNA using a DNA purification kit.
-
Analysis:
-
ChIP-qPCR: Perform quantitative PCR using primers for specific gene promoters known to be regulated by PRC2 and a negative control region. Calculate the enrichment as a percentage of the input.
-
ChIP-seq: Prepare sequencing libraries from the purified DNA, perform next-generation sequencing, and analyze the data to identify genome-wide changes in H3K27me3 distribution and intensity.[11]
-
Protocol 3: High-Content Analysis (HCA) for Cellular H3K27me3 Quantification
HCA provides a high-throughput method to quantify H3K27me3 levels on a per-cell basis using automated microscopy and image analysis.[9][12]
Materials and Reagents:
-
Cells grown in multi-well imaging plates (e.g., 96- or 384-well).
-
This compound and vehicle control.
-
Paraformaldehyde (PFA) for fixation.
-
Triton X-100 for permeabilization.
-
Blocking solution (e.g., BSA in PBS).
-
Primary antibody: anti-H3K27me3.
-
Fluorescently-labeled secondary antibody.
-
DNA stain (e.g., DAPI or Hoechst).
-
High-content imaging system.
Procedure:
-
Cell Seeding and Treatment: Seed cells in an imaging-compatible multi-well plate and allow them to adhere. Treat with a titration of this compound or vehicle control for the desired time.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA, and then permeabilize with 0.5% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with blocking solution for 1 hour.
-
Antibody Staining: Incubate with anti-H3K27me3 primary antibody, followed by incubation with a fluorescently-labeled secondary antibody. Stain the nuclei with DAPI or Hoechst.
-
Imaging: Acquire images using an automated high-content imaging system. Capture at least two channels (one for the DNA stain and one for the H3K27me3 signal).
-
Image Analysis: Use image analysis software to perform the following steps:
-
Identify individual nuclei based on the DNA stain (DAPI/Hoechst).
-
Create a mask for each nucleus.
-
Measure the mean fluorescence intensity of the H3K27me3 signal within each nuclear mask.
-
-
Data Analysis: Calculate the average H3K27me3 intensity per cell for each treatment condition. Normalize the results to the vehicle control to determine the percentage reduction in H3K27me3. This method allows for the generation of dose-response curves and IC₅₀ values.[9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Scholarly Article or Book Chapter | Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader | ID: fn107462w | Carolina Digital Repository [cdr.lib.unc.edu]
- 7. UNC 6852 Supplier | CAS 2688842-08-0 | this compound | Tocris Bioscience [tocris.com]
- 8. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Quantification of Histone H3 Lys27 Trimethylation (H3K27me3) by High-Throughput Microscopy Enables Cellular Large-Scale Screening for Small-Molecule EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of histone H3 Lys27 trimethylation (H3K27me3) by high-throughput microscopy enables cellular large-scale screening for small-molecule EZH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
UNC6852 Experimental Results: Technical Support Center
Welcome to the technical support center for UNC6852. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments and to help troubleshoot any challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during experiments with this compound.
This compound Handling and Preparation
-
Question: How should I dissolve and store this compound?
-
Answer: this compound is soluble in DMSO at concentrations up to 100 mg/mL.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO and store it in aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles.[2] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be aware that moisture-absorbing DMSO can reduce solubility.[1]
-
-
Question: I am observing precipitation of this compound in my cell culture medium. What should I do?
-
Answer: Precipitation can occur due to the hydrophobic nature of PROTACs. To mitigate this, ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%). When diluting the DMSO stock, add it to the medium and mix thoroughly. If precipitation persists, consider using a formulation with surfactants like Tween-80 or solubilizing agents such as PEG300 for in vivo studies, which may also be adapted for in vitro work with appropriate controls.[3][4]
-
Interpreting Western Blot Results
-
Question: I am not observing degradation of the PRC2 complex components (EED, EZH2, SUZ12) after treating my cells with this compound. What could be the reason?
-
Answer: There are several potential reasons for a lack of degradation:
-
Suboptimal Concentration: Ensure you are using an appropriate concentration of this compound. The reported DC50 values for EED and EZH2 are in the sub-micromolar range (see data tables below).[2][5] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line.
-
Insufficient Treatment Time: Degradation is time-dependent. While EED degradation can be observed as early as a few hours, maximal degradation of EZH2 and a reduction in H3K27me3 levels may require longer incubation times (24-72 hours).[6]
-
Low VHL Expression: this compound relies on the von Hippel-Lindau (VHL) E3 ligase for its activity.[7] If your cell line has very low endogenous levels of VHL, degradation will be inefficient. You can check VHL expression levels in your cells by Western blot or qPCR.
-
Proteasome Inhibition: The degradation of PRC2 components is mediated by the proteasome. Ensure that you are not co-treating your cells with any proteasome inhibitors. To confirm the mechanism of action, you can pre-treat cells with a proteasome inhibitor (e.g., MG-132) which should block this compound-mediated degradation.[8]
-
Inactive Compound: Verify the integrity and purity of your this compound compound.
-
-
-
Question: I observe degradation of EED, but not EZH2 or SUZ12. Why is this happening?
-
Answer: this compound directly binds to EED, leading to its ubiquitination and degradation.[7] The degradation of other PRC2 components, EZH2 and SUZ12, is a downstream consequence of EED degradation and the destabilization of the complex. The kinetics of degradation for each component can differ, with EED degradation often being the most rapid.[5] SUZ12, in particular, has been reported to be degraded to a lesser extent than EED and EZH2.[2] It is possible that with shorter treatment times or lower concentrations of this compound, you may observe more pronounced degradation of EED. Consider increasing the incubation time or concentration to see a more robust degradation of EZH2 and SUZ12.
-
-
Question: I am observing a "hook effect" with this compound in my experiments. What is it and how can I avoid it?
-
Answer: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases.[9][10] This is because the PROTAC forms binary complexes with either the target protein (EED) or the E3 ligase (VHL) separately, preventing the formation of the productive ternary complex required for degradation. To avoid this, it is crucial to perform a dose-response experiment to identify the optimal concentration range for degradation and avoid using excessively high concentrations.
-
Downstream Functional Assays
-
Question: I see degradation of the PRC2 complex, but the levels of H3K27me3 are not decreasing. What should I do?
-
Answer: The reduction in H3K27me3 levels is a downstream functional consequence of PRC2 degradation and the inhibition of EZH2's methyltransferase activity.[11] This process can be slower than the degradation of the PRC2 components themselves. It is recommended to perform a time-course experiment, extending the treatment duration to 48-72 hours, to observe a significant reduction in H3K27me3 levels.[11]
-
-
Question: My cell proliferation assay is not showing an anti-proliferative effect of this compound. Why?
-
Answer: The anti-proliferative effects of this compound are cell-type dependent and may require prolonged treatment.[6] In some cell lines, such as DB cells (a DLBCL cell line with an EZH2 gain-of-function mutation), anti-proliferative effects are observed after several days of treatment (e.g., 9 days).[11] Ensure your assay duration is sufficient to observe a phenotype. Additionally, the sensitivity to this compound can vary between cell lines.
-
Control Experiments
-
Question: What are the essential control experiments I should perform when using this compound?
-
Answer: To ensure the specificity of your results, the following controls are highly recommended:
-
Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve this compound.
-
Inactive Control Compound: Use UNC7043, an inactive analog of this compound that binds to EED but not to VHL.[8] This control is crucial to demonstrate that the observed effects are due to VHL-mediated degradation and not simply from EED binding. UNC7043 should not induce degradation of PRC2 components.[8]
-
Proteasome Inhibitor Co-treatment: To confirm that the degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., MG-132 or carfilzomib) before adding this compound. This should rescue the degradation of PRC2 components.[8]
-
-
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from published studies.
Table 1: In Vitro Binding and Degradation Parameters of this compound
| Parameter | Target Protein | Cell Line | Value | Reference |
| IC50 | EED | Cell-free assay | 247 nM | [6] |
| DC50 | EED | HeLa | 0.79 ± 0.14 µM | [2][5] |
| EZH2 | HeLa | 0.3 ± 0.19 µM | [2][5] | |
| SUZ12 | HeLa | Not calculable (Dmax < 50%) | [2] | |
| Dmax | EED | HeLa | 92% | [5] |
| EZH2 | HeLa | 75% | [5] | |
| SUZ12 | HeLa | 22% | [2][5] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Anti-proliferation | DB (DLBCL) | EC50 (9 days) | 3.4 ± 0.77 µM | [11] |
| Pfeiffer | IC50 (3 days) | 0.41 µM | [6] | |
| H3K27me3 Reduction | DB (DLBCL) | % Reduction (72h) | 71% | [11] |
Experimental Protocols
1. Western Blotting for PRC2 Component Degradation
a. Cell Lysis
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound, UNC7043 (negative control), or DMSO (vehicle) for the indicated time points (e.g., 4, 24, 48 hours).
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
b. SDS-PAGE and Western Blotting
-
Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EED, EZH2, SUZ12, H3K27me3, and a loading control (e.g., GAPDH, Actin, or Histone H3) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
2. Cell Proliferation/Viability Assay
-
Seed cells in a 96-well plate at a density appropriate for the duration of the assay. Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound, UNC7043, or DMSO.
-
Incubate the cells for the desired period (e.g., 3, 6, or 9 days). For longer assays, the medium with the compound may need to be replenished every 2-3 days.
-
At the end of the incubation period, measure cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent ATP-based assay (e.g., CellTiter-Glo).
-
Read the plate using a microplate reader.
-
Calculate the percentage of viable cells relative to the DMSO-treated control and plot the dose-response curve to determine the EC50 or IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | PRC2 degrader | PROTAC-based degrader PRC2 (polycomb repressive complex 2) | UNC-6852 | InvivoChem [invivochem.com]
- 4. This compound | Ligands for PROTAC | Histone Methyltransferase | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. marinbio.com [marinbio.com]
- 11. researchgate.net [researchgate.net]
overcoming UNC6852 solubility issues in vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of UNC6852 for in vitro applications. Our aim is to assist researchers, scientists, and drug development professionals in overcoming common challenges to ensure the success of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective degrader of the Polycomb Repressive Complex 2 (PRC2).[1][2] It functions as a Proteolysis-Targeting Chimera (PROTAC), a bivalent molecule that contains a ligand for the EED subunit of PRC2 and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4][5][6] By bringing PRC2 and VHL into close proximity, this compound induces the ubiquitination and subsequent proteasomal degradation of core PRC2 components, including EED, EZH2, and SUZ12.[1][3][5] This leads to a reduction in H3K27 trimethylation and has shown anti-proliferative effects in cancer cell models.[1][2][3][4]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The most commonly recommended solvent for preparing stock solutions of this compound for in vitro use is dimethyl sulfoxide (DMSO).[1][7][8] It is advisable to use fresh, high-quality DMSO, as moisture absorption can reduce the solubility of the compound.[1][8]
Q3: I'm observing precipitation when diluting my this compound DMSO stock in aqueous media. What is happening?
A3: This is a common issue for hydrophobic compounds.[9][10] While this compound is soluble in DMSO, its solubility in aqueous solutions like cell culture media is significantly lower.[11] When the DMSO stock is diluted, the concentration of the organic solvent decreases, and the compound may precipitate out of the solution.[11] It is crucial to ensure that the final concentration of DMSO in your cell culture is as low as possible to avoid solvent-induced toxicity, yet high enough to maintain the solubility of this compound.[12]
Q4: How should I store this compound?
A4: For long-term storage, this compound powder should be kept at -20°C for up to three years.[7][13] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year or -20°C for shorter periods.[7][13] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8]
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 83.3 - 100 | 100 - 120.05 | Use fresh DMSO as moisture can reduce solubility.[1] Sonication may be required.[7] |
| Ethanol | 100 | Not specified | |
| Water | Insoluble | Insoluble |
Note: The molecular weight of this compound is approximately 832.98 g/mol . Batch-specific molecular weights may vary.
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Preparation: Before opening, gently tap the vial of this compound powder to ensure all the contents are at the bottom.[8]
-
Solvent Addition: Add the appropriate volume of fresh, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Dissolution: To aid dissolution, you can vortex the solution or use an ultrasonic bath.[8] Gentle heating up to 50°C can also be applied if necessary, but avoid excessive heat to prevent compound degradation.[8]
-
Storage: Aliquot the clear stock solution into single-use tubes and store at -80°C.
Protocol for Preparing Working Solutions in Cell Culture
-
Serial Dilution: If a dose-response experiment is being performed, it is best to make serial dilutions of your high-concentration stock in pure DMSO first.[12]
-
Dilution into Media: To prepare the final working concentration, dilute the DMSO stock solution directly into the pre-warmed cell culture medium. It is crucial to add the stock solution to the media and mix immediately and thoroughly to minimize precipitation.[12]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture does not exceed a level that is toxic to your specific cell line, typically between 0.1% and 0.5%.[12]
-
Verification: After preparing the working solution, it is good practice to visually inspect it for any signs of precipitation. You can also check a small drop under a microscope.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder is difficult to dissolve in DMSO. | Compound characteristics. | Use sonication for an extended period (up to 1 hour) or gentle warming (not exceeding 50°C) to facilitate dissolution.[8] Ensure you are using fresh, anhydrous DMSO.[1] |
| Precipitation observed in the stock solution upon storage. | Solvent has absorbed moisture; storage at an inappropriate temperature. | Use fresh, anhydrous DMSO for stock preparation.[1] Store aliquots at -80°C to maintain stability. |
| Precipitation occurs immediately after diluting the stock solution into cell culture media. | Low aqueous solubility of this compound. | Decrease the final concentration of this compound. Increase the final percentage of DMSO in your culture media, ensuring it remains within the tolerated range for your cells.[11] Add the DMSO stock to the media with vigorous mixing. |
| No biological effect is observed at expected concentrations. | The compound has precipitated out of the solution, leading to a lower effective concentration. | Confirm the solubility of this compound in your final working solution. Prepare fresh dilutions for each experiment. Re-evaluate the final DMSO concentration to ensure it is sufficient to maintain solubility without causing toxicity. |
Visualizations
Caption: Mechanism of this compound-mediated PRC2 degradation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scholarly Article or Book Chapter | Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader | ID: fn107462w | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Ligands for PROTAC | Histone Methyltransferase | TargetMol [targetmol.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound | PRC2 degrader | PROTAC-based degrader PRC2 (polycomb repressive complex 2) | UNC-6852 | InvivoChem [invivochem.com]
Technical Support Center: Optimizing UNC6852 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of UNC6852 and avoiding the potential for a "hook effect" or biphasic dose-response curve during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective degrader of the Polycomb Repressive Complex 2 (PRC2).[1] It is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that induces the degradation of a target protein.[2][3] this compound works by simultaneously binding to the EED subunit of the PRC2 complex and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4] This proximity induces the ubiquitination of PRC2 components, primarily EED, EZH2, and SUZ12, marking them for degradation by the proteasome.[3][4] This leads to a reduction in H3K27me3 levels and has shown anti-proliferative effects in certain cancer cell lines.[2][3]
Q2: What is the "hook effect" in the context of this compound?
In the context of PROTACs like this compound, the "hook effect" refers to a biphasic or bell-shaped dose-response curve where the degradation of the target protein decreases at very high concentrations of the PROTAC.[5] This is distinct from the classical hook effect seen in immunoassays. For PROTACs, at optimal concentrations, a productive ternary complex is formed between the target protein (e.g., EED), the PROTAC (this compound), and the E3 ligase (VHL). However, at excessive concentrations, the formation of non-productive binary complexes (EED-UNC6852 or VHL-UNC6852) can predominate, reducing the efficiency of ternary complex formation and thus decreasing the extent of protein degradation.[6]
Q3: At what concentrations is the hook effect typically observed for PROTACs?
The concentration at which the hook effect occurs is specific to each PROTAC and the experimental system. It is influenced by factors such as the binding affinities of the PROTAC for its target and the E3 ligase, as well as the intracellular concentrations of these components. For this compound, while specific data on the hook effect is not extensively published, it is a potential phenomenon to be aware of when using high concentrations.
Q4: How can I avoid the hook effect when using this compound?
The most effective way to avoid the hook effect is to perform a dose-response experiment to determine the optimal concentration range for this compound in your specific cell line and assay. This typically involves testing a wide range of concentrations, for example, from low nanomolar to high micromolar, to identify the concentration that gives maximal degradation before the effect starts to decrease.
Troubleshooting Guide
Issue: Decreased or no protein degradation at high concentrations of this compound.
-
Possible Cause: You may be observing the hook effect due to an excess of this compound leading to the formation of non-productive binary complexes.
-
Solution:
-
Perform a Dose-Response Titration: Test a broad range of this compound concentrations (e.g., 0.01 µM to 50 µM) to identify the optimal concentration for maximal degradation.
-
Analyze the Full Curve: Plot the percentage of protein degradation against the this compound concentration. A bell-shaped curve is indicative of the hook effect. The optimal concentration will be at the peak of this curve.
-
Select an Optimal Concentration: For subsequent experiments, use a concentration that is within the optimal range for degradation and on the left side of the peak of the dose-response curve.
-
Issue: Inconsistent results between experiments.
-
Possible Cause 1: Variability in cell density or health.
-
Solution 1: Ensure consistent cell seeding density and monitor cell health throughout the experiment.
-
Possible Cause 2: Inaccurate dilution of this compound.
-
Solution 2: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution.
-
Possible Cause 3: The chosen concentration is on the steep part of the dose-response curve.
-
Solution 3: After performing a full dose-response, select a concentration that is on the plateau of maximal degradation to minimize the impact of small concentration variations.
Data Presentation
Table 1: Reported Concentrations and Activity of this compound
| Parameter | Value | Cell Line / System | Reference |
| IC50 (EED binding) | 247 nM | Cell-free assay | [1][2] |
| DC50 (EED degradation) | 0.31 µM | B lymphoblast cells | |
| DC50 (EZH2 degradation) | 0.67 µM | B lymphoblast cells | |
| DC50 (SUZ12 degradation) | 0.59 µM | B lymphoblast cells | |
| Effective Concentration | 10 µM | HeLa Cells | [2][7] |
| Non-toxic Concentration | Up to 30 µM | HeLa Cells | [2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
-
Cell Seeding: Plate your cells of interest at a consistent density in a multi-well plate and allow them to adhere overnight.
-
Prepare this compound Dilutions: Prepare a series of this compound dilutions in cell culture medium. A suggested range is 1 nM, 10 nM, 100 nM, 500 nM, 1 µM, 2.5 µM, 5 µM, 10 µM, 20 µM, and 50 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours), based on the stability of the target protein.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blot Analysis:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the target proteins (EED, EZH2) and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection method.
-
-
Data Analysis:
-
Quantify the band intensities for the target proteins and the loading control.
-
Normalize the target protein intensity to the loading control intensity.
-
Calculate the percentage of protein degradation for each concentration relative to the vehicle control.
-
Plot the percentage of degradation versus the this compound concentration to identify the optimal concentration range and observe any potential hook effect.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: The PROTAC-mediated hook effect.
Caption: Idealized this compound dose-response curve.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scholarly Article or Book Chapter | Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader | ID: fn107462w | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. revvity.com [revvity.com]
- 6. Cooperative binding mitigates the high-dose hook effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | PRC2 degrader | PROTAC-based degrader PRC2 (polycomb repressive complex 2) | UNC-6852 | InvivoChem [invivochem.com]
identifying and mitigating off-target effects of UNC6852
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments involving the EED-targeted PRC2 degrader, UNC6852.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective Proteolysis Targeting Chimera (PROTAC) designed to target the Polycomb Repressive Complex 2 (PRC2). It functions by binding to the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex and recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of EED and other core PRC2 components, namely EZH2 and SUZ12.[1][2][3][4][5][6][7][8][9][10][11][12] The degradation of the PRC2 complex blocks the histone methyltransferase activity of EZH2, resulting in decreased levels of H3K27me3, a key epigenetic mark for gene repression.[1][3][6][7][10][11]
Q2: What are the expected on-target effects of this compound treatment in cells?
A2: Treatment of sensitive cells with this compound is expected to lead to a time- and concentration-dependent decrease in the protein levels of EED, EZH2, and to a lesser extent, SUZ12.[1][5][9][11] This degradation of the PRC2 complex subsequently reduces global H3K27me3 levels.[1][6][7][10][11] In certain cancer cell lines, such as specific diffuse large B-cell lymphoma (DLBCL) lines with EZH2 gain-of-function mutations, this compound has been shown to have anti-proliferative effects.[1][6][7][10][11]
Q3: How selective is this compound for the PRC2 complex?
A3: Global proteomics studies in HeLa cells have demonstrated that this compound exhibits high selectivity for the degradation of PRC2 components. At a concentration of 10 µM for 24 hours, EED and EZH2 were among the most significantly downregulated proteins in the proteome.[1] While SUZ12 degradation was also observed, it was to a lesser extent.[1][9]
Q4: How can I distinguish between on-target and off-target effects of this compound in my experiments?
A4: To differentiate between on-target and potential off-target effects, it is highly recommended to use the negative control compound, UNC7043 . UNC7043 is a close structural analog of this compound that contains a modification in the VHL ligand, rendering it unable to recruit the E3 ligase.[5][11] Therefore, UNC7043 should not induce the degradation of PRC2 components. Any cellular phenotype observed with this compound but not with UNC7043 is more likely to be an on-target effect.
Troubleshooting Guides
Problem 1: No or weak degradation of PRC2 components (EED, EZH2) is observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration of this compound | Perform a dose-response experiment to determine the optimal concentration for PRC2 degradation in your specific cell line. Degradation has been observed in the range of 0.1 to 10 µM.[9] |
| Insufficient treatment time | Conduct a time-course experiment to identify the optimal duration of treatment. Significant degradation can be observed as early as 4 hours, with maximal degradation often occurring between 24 and 48 hours.[6][9] |
| Low expression of VHL E3 ligase in the cell line | Confirm the expression of VHL in your cell line of interest using western blot or qPCR. If VHL expression is low, consider using a different cell line with higher VHL levels. |
| Cellular efflux of this compound | If you suspect efflux pumps are removing the compound, you can co-treat with known efflux pump inhibitors, although this may introduce confounding effects. |
| Issues with Western Blotting | Ensure your western blot protocol is optimized for the detection of EED and EZH2. This includes using validated antibodies, appropriate lysis buffers (e.g., RIPA buffer), and sufficient protein loading. Refer to the detailed Western Blot protocol below. |
| Compound integrity | Ensure the this compound compound has been stored correctly and has not degraded. If in doubt, use a fresh stock of the compound. |
Problem 2: Observing a cellular phenotype that may be an off-target effect.
| Possible Cause | Troubleshooting Step |
| Off-target protein degradation | Perform a global proteomics experiment (as detailed below) to identify other proteins that may be degraded upon this compound treatment in your specific cell model. |
| Off-target binding without degradation | Utilize a Cellular Thermal Shift Assay (CETSA) (protocol below) to identify proteins that are stabilized or destabilized by this compound, indicating direct binding. |
| Phenotype is independent of PRC2 degradation | Treat cells with the negative control compound, UNC7043, at the same concentration as this compound. If the phenotype persists with UNC7043, it is likely an off-target effect independent of VHL-mediated degradation.[5][11] |
| Kinase off-target effects | Although specific kinome scan data for this compound is not publicly available, you can perform a kinome-wide activity or binding assay through a specialized service provider to assess potential off-target kinase interactions. |
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| This compound IC₅₀ for EED | 247 nM | Cell-free assay | [1][6][9][10] |
| This compound DC₅₀ for EED in HeLa cells | 0.79 ± 0.14 µM | Western Blot | |
| This compound DC₅₀ for EZH2 in HeLa cells | 0.3 ± 0.19 µM | Western Blot | |
| This compound Dₘₐₓ for EED in HeLa cells | ~92% | Western Blot | |
| This compound Dₘₐₓ for EZH2 in HeLa cells | ~75% | Western Blot | |
| This compound Dₘₐₓ for SUZ12 in HeLa cells | ~22% | Western Blot | |
| This compound EC₅₀ for proliferation in DB cells | 3.4 ± 0.77 µM (9 days) | Cell Proliferation Assay |
Experimental Protocols
Detailed Western Blot Protocol for Assessing PRC2 Degradation
-
Cell Lysis:
-
After treating cells with this compound, UNC7043, or DMSO, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EED, EZH2, SUZ12, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Global Proteomics by Mass Spectrometry (TMT-based)
-
Sample Preparation:
-
Treat cells with this compound, UNC7043, or DMSO in biological triplicates.
-
Harvest and lyse cells as described in the Western Blot protocol.
-
-
Protein Digestion and TMT Labeling:
-
Reduce, alkylate, and digest the proteins with trypsin overnight.
-
Label the resulting peptides with tandem mass tags (TMT) according to the manufacturer's instructions, using a different TMT label for each sample.
-
Combine the labeled peptide samples.
-
-
Fractionation and LC-MS/MS:
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze each fraction by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Identify and quantify proteins based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify proteins with significantly altered abundance upon this compound treatment compared to controls. A significant change is typically defined by a p-value < 0.05 and a fold-change threshold.
-
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Treatment:
-
Treat intact cells with this compound or DMSO at the desired concentration for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[2]
-
-
Cell Lysis and Fractionation:
-
Analysis:
-
Collect the supernatant and analyze the protein levels of the target of interest (e.g., EED) and any suspected off-targets by Western Blot as described above.
-
A stabilized protein will show a higher abundance in the soluble fraction at elevated temperatures in the presence of the compound compared to the DMSO control.
-
Visualizations
Caption: Mechanism of action of this compound leading to PRC2 degradation.
Caption: Workflow for distinguishing on-target vs. off-target effects.
References
- 1. promega.com [promega.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Ternary Complex Formation [promega.com]
- 4. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.sg]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
cell line-specific responses to UNC6852 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using UNC6852, a potent and selective PROTAC degrader of the Polycomb Repressive Complex 2 (PRC2). This guide is intended for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of the PRC2 complex.[1][2] It consists of a ligand that binds to the EED subunit of PRC2 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This proximity leads to the ubiquitination and subsequent proteasomal degradation of PRC2 components, primarily EED and EZH2, and to a lesser extent, SUZ12.[1] The degradation of the PRC2 complex inhibits its histone methyltransferase activity, resulting in a global reduction of H3K27 trimethylation (H3K27me3) and subsequent changes in gene expression.[1][2]
Q2: In which cell lines has this compound shown activity?
A2: this compound has demonstrated potent activity in various cancer cell lines, particularly in Diffuse Large B-Cell Lymphoma (DLBCL) lines harboring EZH2 gain-of-function mutations (e.g., DB and Pfeiffer cells).[3] It has also been shown to effectively degrade PRC2 components in HeLa cells.[1][2] this compound is effective against both wild-type and mutant forms of EZH2.[1][2]
Q3: What is the expected outcome of this compound treatment on PRC2 components and histone marks?
A3: Treatment with this compound is expected to lead to a dose- and time-dependent degradation of EED and EZH2 proteins. SUZ12, another core component of PRC2, is also degraded, although to a lesser extent.[1] Consequently, a significant reduction in the levels of the repressive histone mark H3K27me3 should be observed.
Q4: How does the anti-proliferative effect of this compound compare to EZH2 inhibitors?
A4: In sensitive cell lines like DB and Pfeiffer, this compound has shown anti-proliferative effects comparable to small molecule inhibitors of EZH2 (e.g., UNC1999) and EED (e.g., EED226).[3] A key advantage of this compound is its degradation mechanism, which may overcome resistance conferred by mutations in the EZH2 catalytic domain that prevent inhibitor binding.[3][4]
Troubleshooting Guide
Problem 1: No or low degradation of PRC2 components (EED, EZH2) is observed after this compound treatment.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Possible Cause 2: Insufficient Treatment Duration.
-
Possible Cause 3: Cell Line Insensitivity.
-
Solution: The cellular machinery required for PROTAC-mediated degradation (e.g., sufficient levels of VHL E3 ligase) may vary between cell lines. Confirm the expression of VHL in your cell line of interest. The inherent dependency of the cell line on PRC2 signaling is also a critical factor.
-
-
Possible Cause 4: Issues with Compound Integrity.
-
Solution: Ensure that the this compound compound has been stored correctly and is not degraded. Prepare fresh stock solutions in DMSO.
-
Problem 2: High variability in cell viability assay results.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a uniform number of cells are seeded per well. Use a calibrated multichannel pipette and mix the cell suspension thoroughly before plating.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates.
-
Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media.
-
-
Possible Cause 3: Suboptimal Assay Incubation Time.
Problem 3: No significant reduction in global H3K27me3 levels despite PRC2 degradation.
-
Possible Cause 1: Long Half-life of the H3K27me3 Mark.
-
Solution: The turnover rate of histone modifications can be slow. Extend the this compound treatment duration (e.g., 72 hours or longer) to allow for more significant changes in H3K27me3 levels.[3]
-
-
Possible Cause 2: Compensatory Mechanisms.
-
Solution: Investigate the potential role of other histone methyltransferases. However, EZH2 is the primary enzyme responsible for H3K27me3.
-
Data Presentation
Table 1: Reported Efficacy of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | EZH2 Status | Parameter | Value (µM) | Reference |
| HeLa | Cervical Cancer | Wild-Type | DC50 (EED) | 0.79 ± 0.14 | [3][5] |
| DC50 (EZH2) | 0.3 ± 0.19 | [3][5] | |||
| DB | Diffuse Large B-Cell Lymphoma | Y641N mutant | EC50 | 3.4 ± 0.77 | [3] |
| Pfeiffer | Diffuse Large B-Cell Lymphoma | A677G mutant | EC50 | 0.41 ± 0.066 | [3] |
DC50: Concentration for 50% maximal degradation. EC50: Concentration for 50% maximal effect on proliferation.
Experimental Protocols
Western Blotting for PRC2 Component Degradation
This protocol is a general guideline and may require optimization for your specific cell line and antibodies.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound or DMSO vehicle for the indicated times.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[2]
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Cell Viability Assay (using CellTiter-Glo®)
-
Cell Plating:
-
Seed cells in a 96-well opaque-walled plate at a density predetermined to ensure exponential growth throughout the experiment.
-
-
Compound Treatment:
-
The following day, treat cells with a serial dilution of this compound or DMSO vehicle.
-
-
Incubation:
-
Incubate for the desired treatment duration (e.g., 72 to 144 hours).
-
-
Assay Procedure:
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Chromatin Immunoprecipitation (ChIP) for H3K27me3
This is a generalized protocol and requires careful optimization.
-
Cross-linking and Chromatin Preparation:
-
Treat cells with this compound or DMSO for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the chromatin overnight at 4°C with an anti-H3K27me3 antibody or an IgG control.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Analysis:
-
Analyze the enrichment of specific genomic regions by qPCR or prepare the DNA for next-generation sequencing (ChIP-seq).
-
Visualizations
References
- 1. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2-mediated development of therapeutic resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ch.promega.com [ch.promega.com]
- 8. promegaconnections.com [promegaconnections.com]
Technical Support Center: UNC6852 and PRC2 Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with UNC6852-mediated degradation of the Polycomb Repressive Complex 2 (PRC2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective degrader of the Polycomb Repressive Complex 2 (PRC2).[1][2] It is a Proteolysis-Targeting Chimera (PROTAC), a heterobifunctional molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity. This compound consists of a ligand that binds to Embryonic Ectoderm Development (EED), a core component of the PRC2 complex, and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] This induced proximity facilitates the ubiquitination of PRC2 components, marking them for degradation by the proteasome.[1][3] This leads to the degradation of not only EED but also other core PRC2 components like EZH2 and SUZ12.[1][3][5]
Q2: What are the expected outcomes of successful this compound treatment?
Successful treatment with this compound should result in:
-
A significant reduction in the protein levels of EED, EZH2, and to a lesser extent, SUZ12.[1][3][5]
-
A decrease in the levels of histone H3 lysine 27 trimethylation (H3K27me3), a product of PRC2's enzymatic activity.[3][6]
-
Anti-proliferative effects in specific cancer cell lines, such as diffuse large B-cell lymphoma (DLBCL).[2][3]
Q3: In which cell lines has this compound been shown to be effective?
This compound has been demonstrated to be effective in degrading PRC2 in HeLa cells and various DLBCL cell lines.[1][3] Its efficacy in other cell lines will depend on the expression levels of PRC2 components and the VHL E3 ligase.
Q4: What is the recommended concentration range and treatment time for this compound?
The optimal concentration and treatment time can vary between cell lines. Published studies have used concentrations ranging from 0.1 µM to 30 µM.[7] For initial experiments, a dose-response study starting from 0.1 µM to 10 µM is recommended.[8] Treatment times can range from a few hours to 72 hours to observe significant degradation of PRC2 components and downstream effects on H3K27me3 levels.[2][7]
Troubleshooting Guide: Why is this compound Not Degrading PRC2 in My Experiment?
If you are not observing the expected degradation of PRC2 components after treating your cells with this compound, consider the following potential issues and troubleshooting steps.
Problem Area 1: Compound Integrity and Handling
| Potential Issue | Troubleshooting Steps |
| Compound Degradation | This compound, like many chemical compounds, can degrade if not stored properly. Ensure it is stored at -20°C or -80°C as a powder or in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify the initial concentration of your stock solution. If possible, confirm the compound's identity and purity via analytical methods like LC-MS or NMR. Prepare fresh dilutions for each experiment. |
| Solubility Issues | Ensure this compound is fully dissolved in the solvent before adding it to your cell culture media. Poor solubility can lead to a lower effective concentration. Sonication may be recommended to aid dissolution.[7] |
Problem Area 2: Experimental Design and Controls
| Potential Issue | Troubleshooting Steps |
| Suboptimal Concentration or Time | Perform a dose-response experiment (e.g., 0.1, 0.5, 1, 5, 10 µM) and a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal conditions for your specific cell line. |
| Lack of Necessary Controls | Include the following controls in your experiment: - Vehicle Control (e.g., DMSO): To assess the baseline levels of PRC2 components. - Inactive Control Compound: Use an inactive analog of this compound, such as UNC7043, which contains a ligand for EED but a non-binding ligand for VHL.[5][9] This control ensures that the observed degradation is dependent on VHL recruitment. - Proteasome Inhibitor Control: Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132 or bortezomib). If this compound is working correctly, inhibition of the proteasome should rescue the degradation of PRC2 components.[5] |
| "Hook Effect" | At very high concentrations, PROTACs can sometimes exhibit reduced efficacy due to the formation of inactive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex.[10][11] Ensure your dose-response curve extends to lower concentrations to rule out this effect. |
Problem Area 3: Cellular Factors
| Potential Issue | Troubleshooting Steps |
| Low VHL Expression | This compound relies on the presence of the VHL E3 ubiquitin ligase to function.[12] Verify the expression level of VHL in your cell line of interest via western blot or qPCR. If VHL expression is low or absent, this compound will not be effective. Consider using a cell line with known VHL expression. |
| Low PRC2 Expression or Stability | Confirm the baseline expression levels of the PRC2 components (EED, EZH2, SUZ12) in your cell line.[13] If the protein turnover rate is very high, degradation may be difficult to observe without inhibiting new protein synthesis with cycloheximide. |
| Cellular Efflux Pumps | Some cell lines express high levels of drug efflux pumps (e.g., ABCG2), which can actively remove this compound from the cell, preventing it from reaching its target.[14] This can be investigated using efflux pump inhibitors. |
| Cellular Compartmentalization | For this compound to be effective, both PRC2 and VHL must be accessible in the same cellular compartment.[11][15] While both are primarily nuclear, alterations in their localization in certain cell types or conditions could impact efficacy. |
Problem Area 4: Detection and Analysis
| Potential Issue | Troubleshooting Steps |
| Antibody Issues | Ensure that the primary antibodies used for western blotting to detect EED, EZH2, and SUZ12 are specific and validated for the application. Run appropriate antibody validation controls. |
| Insufficient Protein Loading | Ensure equal and sufficient protein loading for your western blots to accurately quantify changes in protein levels. Use a reliable loading control (e.g., GAPDH, β-actin, or total protein stain). |
| Timing of Analysis | Degradation of PRC2 is a dynamic process. The peak degradation time may vary. A comprehensive time-course experiment is crucial to capture the optimal window for observing the effect. |
Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound-mediated PRC2 Degradation
-
Cell Seeding: Plate your cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions to achieve final concentrations of 0, 0.1, 0.5, 1, 5, and 10 µM in your cell culture medium.
-
Treatment: The following day, replace the existing media with the media containing the different concentrations of this compound or vehicle (DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot Analysis:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EED, EZH2, SUZ12, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the results.
-
Quantify the band intensities to determine the extent of degradation at each concentration.
-
Protocol 2: Confirmation of Proteasome-Dependent Degradation
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Treatment Groups: Prepare the following treatment groups:
-
Vehicle (DMSO)
-
This compound (at a concentration shown to be effective, e.g., 1 µM)
-
Proteasome inhibitor (e.g., 10 µM MG132)
-
This compound + Proteasome inhibitor (pre-treat with the proteasome inhibitor for 1-2 hours before adding this compound).
-
-
Incubation: Incubate the cells for the desired duration (e.g., 8-24 hours).
-
Analysis: Perform cell lysis, protein quantification, and western blot analysis as described in Protocol 1 to assess the levels of PRC2 components. A rescue of PRC2 degradation in the co-treatment group confirms proteasome-dependent degradation.
Data Presentation
Table 1: Example Dose-Response Data for this compound in HeLa Cells (24-hour treatment)
| This compound Conc. (µM) | % EED Remaining | % EZH2 Remaining | % SUZ12 Remaining |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | 85 | 90 | 95 |
| 0.5 | 50 | 55 | 80 |
| 1.0 | 25 | 30 | 65 |
| 5.0 | 10 | 15 | 50 |
| 10.0 | 5 | 10 | 45 |
Visualizations
Caption: Mechanism of this compound-mediated PRC2 degradation.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scholarly Article or Book Chapter | Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader | ID: fn107462w | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Ligands for PROTAC | Histone Methyltransferase | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Polycomb repressive 2 complex—Molecular mechanisms of function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: UNC6852 Activity Confirmation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for confirming the in-assay activity of UNC6852, a potent and selective PROTAC degrader of the Polycomb Repressive Complex 2 (PRC2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule known as a PROTAC (Proteolysis Targeting Chimera). It is designed to selectively induce the degradation of the PRC2 complex.[1][2][3] this compound contains a ligand that binds to the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This proximity induces the ubiquitination of PRC2 components, marking them for degradation by the proteasome.[4][5] The degradation of PRC2, particularly its catalytic subunit EZH2, leads to a reduction in the histone H3 lysine 27 trimethylation (H3K27me3) mark, a key epigenetic modification associated with gene repression.[1][4]
Q2: What are the primary methods to confirm this compound activity?
A2: The activity of this compound can be confirmed through a series of assays that measure its direct and downstream effects:
-
Target Degradation: Assessing the reduction in protein levels of PRC2 components (EED, EZH2, and SUZ12) via Western blotting.[1][6]
-
Downstream Pathway Modulation: Measuring the decrease in global H3K27me3 levels using techniques like Western blotting or ELISA.[1][4]
-
Functional Cellular Outcomes: Evaluating the anti-proliferative effects of this compound in sensitive cancer cell lines.[1][4]
-
Target Engagement: Confirming the direct binding of this compound to EED in a cellular context using a Cellular Thermal Shift Assay (CETSA).
Q3: What is the recommended concentration and treatment duration for this compound?
A3: The optimal concentration and duration of this compound treatment are cell-line dependent. However, a good starting point for observing PRC2 degradation is a concentration range of 0.1 µM to 10 µM for 24 to 72 hours.[1][4] For anti-proliferative effects, longer incubation times (e.g., 9 days) at concentrations around 3 µM have been reported to be effective in sensitive cell lines like DB (a diffuse large B-cell lymphoma cell line with an EZH2 Y641N mutation).[7]
Q4: Is there a negative control for this compound?
A4: Yes, UNC7043 is the recommended negative control.[8] UNC7043 is structurally similar to this compound but contains a modification in the VHL ligand that prevents it from binding to the E3 ligase.[8] Consequently, UNC7043 should not induce the degradation of PRC2 components, and its use can help confirm that the observed effects of this compound are due to its PROTAC-mediated degradation mechanism.[8]
Experimental Protocols and Troubleshooting
Assessment of PRC2 Component Degradation by Western Blot
This is the most direct method to confirm that this compound is active. A successful experiment will show a dose- and time-dependent decrease in the protein levels of EED, EZH2, and to a lesser extent, SUZ12.[1][6]
Experimental Workflow:
Caption: Western blot workflow for assessing PRC2 degradation.
Detailed Protocol:
-
Cell Treatment: Plate cells (e.g., HeLa or DB) and treat with this compound (e.g., 0.1, 1, 5, 10 µM), UNC7043 (10 µM), and a DMSO vehicle control for 24, 48, and 72 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies and starting dilutions:
-
Anti-EED (1:1000)
-
Anti-EZH2 (1:1000)
-
Anti-SUZ12 (1:1000)
-
Anti-β-Actin or -GAPDH (loading control, 1:5000)
-
Anti-Histone H3 (loading control for histone modifications, 1:2500)
-
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. Detect the signal using an ECL substrate.
Quantitative Data Summary:
| Cell Line | Protein | DC50 (µM) | Dmax (%) | t1/2 (hours) |
| HeLa | EED | 0.79 ± 0.14 | 92 | 0.81 ± 0.30 |
| HeLa | EZH2 | 0.3 ± 0.19 | 75 | 1.92 ± 0.96 |
| HeLa | SUZ12 | Not determined | ~22 | Not determined |
| DB | EED | 0.31 | 94 | Not reported |
| DB | EZH2 | 0.67 | 96 | Not reported |
| DB | SUZ12 | 0.59 | 82 | Not reported |
Data compiled from multiple sources.[9]
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| No degradation of any PRC2 component | 1. This compound is inactive. 2. Insufficient treatment time or concentration. 3. Cell line is resistant. | 1. Verify the integrity of the compound. 2. Perform a dose-response and time-course experiment. 3. Ensure the cell line expresses VHL. |
| Degradation of EED but not EZH2 or SUZ12 | 1. Insufficient treatment time. 2. The PRC2 complex may be less stable in the absence of EED, leading to subsequent degradation of other components. | 1. Increase the incubation time (up to 72 hours). 2. This can be an expected kinetic effect; EED is the direct target. |
| SUZ12 degradation is weak or absent | This is an expected outcome. SUZ12 is often degraded less efficiently and with slower kinetics than EED and EZH2.[6] | Confirm robust degradation of EED and EZH2 as the primary indicators of this compound activity. |
| Degradation is observed with UNC7043 | This suggests a non-PROTAC-mediated effect or experimental artifact. | Verify the identity and purity of UNC7043. Ensure equal loading and consistent antibody performance. |
Analysis of H3K27me3 Levels
A reduction in H3K27me3 is a key downstream indicator of functional PRC2 degradation.
Experimental Workflow:
Caption: Workflow for analyzing H3K27me3 levels.
Detailed Protocol (ELISA):
-
Histone Extraction:
-
Treat cells as described in the Western blot protocol.
-
Harvest cells and wash with PBS.
-
Lyse cells in a hypotonic buffer and pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 M H₂SO₄ and incubate for at least 2 hours at 4°C with rotation.[10]
-
Centrifuge to pellet debris and precipitate the histones from the supernatant with acetone overnight at -20°C.[10]
-
Wash the histone pellet and resuspend in water.
-
Quantify the histone concentration.
-
-
ELISA:
-
Coat a 96-well plate with the extracted histones (e.g., 100 ng/well) overnight at 4°C.
-
Wash and block the plate.
-
Incubate with a primary antibody against H3K27me3 (1:1000-1:5000 dilution) for 2 hours.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Wash and add a colorimetric substrate (e.g., TMB).
-
Stop the reaction and read the absorbance.
-
In a parallel plate, perform the same assay with an anti-total Histone H3 antibody for normalization.
-
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| No change in H3K27me3 despite PRC2 degradation | 1. H3K27me3 has a long half-life. 2. Insufficient treatment duration. 3. The cell line has low PRC2 activity at baseline. | 1. Extend the treatment time to 72 hours or longer. 2. Confirm PRC2 degradation at the same time points. 3. Select a cell line known to be dependent on PRC2 activity. |
| High background in ELISA | 1. Incomplete blocking. 2. Antibody concentration is too high. | 1. Increase blocking time or try a different blocking agent. 2. Titrate the primary and secondary antibodies. |
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses the binding of this compound to EED in intact cells by measuring changes in the thermal stability of EED. Ligand binding typically stabilizes the target protein, increasing its melting temperature.
Experimental Workflow:
Caption: CETSA workflow to confirm this compound target engagement.
Detailed Protocol:
-
Cell Treatment: Treat cells in suspension or adherent cells with a high concentration of this compound (e.g., 10-30 µM) and a DMSO control for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes.
-
Lysis and Separation: Lyse the cells by freeze-thaw cycles. Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (containing the soluble proteins) and analyze the amount of soluble EED by Western blotting.
-
Data Interpretation: Plot the band intensity of soluble EED against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates target engagement.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| No thermal shift observed | 1. This compound does not sufficiently stabilize EED. 2. Insufficient compound concentration or incubation time. | 1. This is a possibility for some PROTACs. Confirm activity with degradation assays. 2. Increase the concentration of this compound and/or the pre-incubation time. |
| High variability in results | Inconsistent heating or cell lysis. | Ensure uniform heating of all samples in the thermal cycler. Standardize the lysis procedure. |
Signaling Pathway Diagram
Caption: Mechanism of action of this compound leading to PRC2 degradation.
References
- 1. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
Navigating Inconsistent PRC2 Degradation with UNC6852: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and managing inconsistent experimental results when using UNC6852 to induce the degradation of the Polycomb Repressive Complex 2 (PRC2). This guide offers detailed FAQs, troubleshooting workflows, experimental protocols, and quantitative data to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it mediate PRC2 degradation?
A1: this compound is a selective degrader of the Polycomb Repressive Complex 2 (PRC2).[1][2] It functions as a Proteolysis-Targeting Chimera (PROTAC), a bifunctional molecule that recruits an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][4] Specifically, this compound contains a ligand that binds to Embryonic Ectoderm Development (EED), a core component of the PRC2 complex, and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3][5] This induced proximity results in the ubiquitination and degradation of not only EED but also other core PRC2 components, EZH2 and SUZ12.[1][3][5]
Q2: I am observing inconsistent degradation of PRC2 components with this compound. What are the potential causes?
A2: Inconsistent degradation can stem from several factors, ranging from experimental variables to cell-line-specific characteristics. Key areas to investigate include:
-
Compound Integrity and Handling: Degradation of the this compound compound itself, or improper storage, can lead to reduced activity. Ensure it is stored as recommended and handle it with care.
-
Cellular Factors:
-
E3 Ligase Expression: The levels of the VHL E3 ligase can vary between cell lines, impacting the efficiency of this compound-mediated degradation.
-
Protein Turnover Rates: The natural synthesis and degradation rates of PRC2 components (EZH2, EED, SUZ12) can differ across cell types, influencing the net degradation observed.
-
Drug Efflux Pumps: Overexpression of multidrug resistance pumps in certain cell lines can actively remove this compound from the cytoplasm, reducing its effective concentration.
-
-
Experimental Conditions:
-
Cell Confluency: Cell density can affect cellular processes, including protein expression and drug uptake. It is crucial to maintain consistent confluency across experiments.
-
Treatment Duration and Concentration: Suboptimal concentrations or treatment times can result in incomplete or variable degradation. A thorough dose-response and time-course experiment is essential for each new cell line.
-
Reagent Quality: The quality of antibodies, buffers, and other reagents used in downstream analysis (e.g., Western blotting) is critical for accurate assessment of protein levels.
-
Q3: Why is the degradation of SUZ12 less efficient compared to EZH2 and EED in my experiments?
A3: It has been observed that SUZ12 can be degraded to a lesser extent than EED and EZH2 following this compound treatment.[1] In HeLa cells, for instance, the maximal degradation of SUZ12 was reported to be only 22%.[1] This could be due to the stoichiometry and architecture of the PRC2 complex, where SUZ12's accessibility to the ubiquitination machinery might be limited even when the complex is targeted for degradation via EED. The stability of SUZ12 outside of the core complex may also be a contributing factor.
Q4: How can I confirm that the observed reduction in PRC2 protein levels is due to proteasomal degradation?
A4: To confirm that this compound is inducing degradation via the proteasome, you can perform a co-treatment experiment with a proteasome inhibitor, such as MG132 or carfilzomib. Pre-treating the cells with a proteasome inhibitor before adding this compound should rescue the degradation of the PRC2 components. If the protein levels remain unchanged in the presence of the proteasome inhibitor and this compound, it confirms that the degradation is proteasome-dependent.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in inducing the degradation of PRC2 components in different cell lines.
Table 1: Degradation Efficiency of this compound in HeLa Cells
| Parameter | EED | EZH2 | SUZ12 |
| DC50 (µM) | 0.79 ± 0.14 | 0.3 ± 0.19 | Not Calculated |
| Dmax (%) | 92 | 75 | 22 |
| t1/2 (hours) | 0.81 ± 0.30 | 1.92 ± 0.96 | Not Calculated |
Data sourced from studies in HeLa cells.[6]
Table 2: Degradation Efficiency of this compound in DB (DLBCL) Cells
| Parameter | EED | EZH2 | SUZ12 |
| DC50 (µM) | 0.31 | 0.67 | 0.59 |
| Dmax (%) | 94 | 96 | 82 |
Data sourced from studies in DB cells, a diffuse large B-cell lymphoma cell line.
Signaling Pathway and Experimental Workflows
Mechanism of this compound-mediated PRC2 Degradation
Caption: this compound forms a ternary complex with EED and VHL, leading to PRC2 ubiquitination and proteasomal degradation.
Troubleshooting Workflow for Inconsistent PRC2 Degradation
Caption: A logical workflow to diagnose and resolve inconsistent PRC2 degradation when using this compound.
Detailed Experimental Protocols
Western Blotting for PRC2 Component Degradation
Objective: To quantify the levels of EZH2, EED, and SUZ12 proteins following this compound treatment.
Materials:
-
Cells of interest (e.g., HeLa, DB)
-
This compound (and DMSO as vehicle control)
-
Proteasome inhibitor (e.g., MG132) (optional)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EZH2, anti-EED, anti-SUZ12, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or for different durations (e.g., 4, 8, 16, 24, 48 hours) at a fixed concentration (e.g., 5 µM). Include a DMSO vehicle control.
-
For proteasome inhibitor experiments, pre-treat cells with MG132 (e.g., 10 µM) for 1-2 hours before adding this compound.
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
-
Immunoprecipitation of the PRC2 Complex
Objective: To confirm the interaction between this compound, EED, and VHL, and to assess the integrity of the PRC2 complex after treatment.
Materials:
-
Cell lysate (prepared as for Western blotting)
-
Antibodies for immunoprecipitation (e.g., anti-EED, anti-VHL)
-
Protein A/G magnetic beads
-
IP lysis buffer
-
Wash buffer
-
Elution buffer
-
Laemmli sample buffer
Protocol:
-
Lysate Preparation: Prepare cell lysates from this compound-treated and control cells as described in the Western blot protocol, ensuring the lysis buffer is compatible with immunoprecipitation (e.g., non-denaturing).
-
Bead Preparation: Wash protein A/G magnetic beads with IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-EED) overnight at 4°C.
-
Add the protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washes:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with ice-cold wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer or by resuspending in Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against EZH2, SUZ12, and VHL to detect the co-immunoprecipitated proteins.
Cell Viability Assay
Objective: To assess the cytotoxic effects of this compound on the chosen cell line.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
Cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based assay kit)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Assay:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
-
Measurement: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
References
- 1. researchgate.net [researchgate.net]
- 2. biocompare.com [biocompare.com]
- 3. selleckchem.com [selleckchem.com]
- 4. oxfordglobal.com [oxfordglobal.com]
- 5. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
UNC6852 lot-to-lot variability and quality control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of UNC6852, a potent and selective PROTAC degrader of the Polycomb Repressive Complex 2 (PRC2). This resource addresses potential issues related to lot-to-lot variability and offers robust quality control procedures to ensure experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional molecule known as a Proteolysis-Targeting Chimera (PROTAC). It is designed to selectively induce the degradation of the PRC2 complex. It contains a ligand that binds to Embryonic Ectoderm Development (EED), a core subunit of PRC2, and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This proximity induces the ubiquitination of PRC2 components, marking them for degradation by the proteasome. This ultimately leads to a reduction in H3K27me3 levels and has anti-proliferative effects in certain cancer cell models.[1][3]
Q2: How should I prepare and store this compound?
A2: this compound is typically supplied as a solid powder. For storage, it is recommended to keep the powder at -20°C for long-term stability (up to 3 years). Stock solutions are generally prepared in dimethyl sulfoxide (DMSO). Once dissolved, it is advisable to aliquot the stock solution and store it at -80°C for up to one year to avoid repeated freeze-thaw cycles. For short-term storage of up to one month, -20°C is acceptable.
Q3: I have received a new lot of this compound. How can I ensure its quality and activity are consistent with previous batches?
A3: Due to the potential for lot-to-lot variability in chemical compounds, it is crucial to perform quality control (QC) on each new batch. A fundamental QC experiment involves a dose-response study in a sensitive cell line (e.g., HeLa or DB cells) to confirm the degradation of PRC2 components. You should assess the degradation of EED and EZH2 via Western blot and compare the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) to previously established values. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q4: What is a suitable negative control for experiments with this compound?
A4: The ideal negative control is a molecule that is structurally similar to this compound but is functionally inactive. For this compound, the compound UNC7043 is the appropriate negative control.[1] UNC7043 contains the same EED-binding ligand but has a modification to the VHL ligand (a cis-hydroxyproline) that prevents it from binding to VHL.[1] Therefore, it should not induce degradation of PRC2. Any effects observed with this compound but not with UNC7043 can be more confidently attributed to the degradation of PRC2.
Q5: At what concentration and for how long should I treat my cells with this compound?
A5: The optimal concentration and incubation time are cell-line dependent. For HeLa cells, significant degradation of EED and EZH2 can be observed with concentrations ranging from 0.1 µM to 10 µM, with treatments lasting from 4 to 48 hours.[2] A common starting point is a 24-hour treatment with a dose-response ranging from 0.1 µM to 10 µM to determine the DC50 in your specific cell line. For longer-term cellular effects, such as changes in proliferation, treatments can extend for several days.[1]
Troubleshooting Guide
Problem 1: I am not observing degradation of my target proteins (EED, EZH2).
| Potential Cause | Suggested Solution |
| Compound Inactivity | The compound may have degraded due to improper storage or handling. Verify the activity of your current stock by testing it in a previously validated positive control cell line. If it fails, use a fresh aliquot or a new stock solution. For a new lot, perform the QC protocol outlined below. |
| Cellular Resistance | Your cell line may not express sufficient levels of the VHL E3 ligase or may have other mechanisms that prevent efficient degradation. Confirm VHL expression in your cell line. Consider using a different cell line known to be sensitive to this compound, such as HeLa or DB cells. |
| Incorrect Concentration | The concentration used may be too low to induce degradation or too high, leading to the "hook effect" where the formation of the ternary complex is inhibited. Perform a dose-response experiment (e.g., 0.01 µM to 30 µM) to determine the optimal concentration for degradation in your system. |
| Insufficient Treatment Time | The kinetics of degradation can vary between cell lines. Perform a time-course experiment (e.g., 4, 8, 16, 24, 48 hours) to identify the optimal treatment duration. |
| Technical Issues with Western Blot | The lack of observed degradation could be due to issues with your Western blot procedure. Ensure your antibodies for EED and EZH2 are validated for this application and are working correctly. Run positive and negative controls for the Western blot itself. |
Problem 2: I am observing high cellular toxicity.
| Potential Cause | Suggested Solution |
| Off-Target Effects | While this compound is selective, high concentrations can lead to off-target effects and toxicity. Reduce the concentration of this compound to the lowest effective concentration for target degradation. This compound has been reported to show no cellular toxicity in HeLa cells at concentrations up to 30 µM.[4][5][6] |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%). |
| Compound Impurities | The lot of this compound may contain impurities that are causing toxicity. If possible, check the purity of the compound using analytical methods like HPLC/MS. |
Problem 3: My experimental results are not consistent between different batches of this compound.
| Potential Cause | Suggested Solution |
| Lot-to-Lot Variability | The purity and/or potency of the compound can vary between manufacturing batches. It is essential to perform a standardized QC protocol on every new lot. Compare the DC50 and Dmax values from a Western blot experiment to ensure consistency. |
| Compound Degradation | Differences in storage and handling of different lots could lead to variations in compound stability and activity. Adhere strictly to the recommended storage and handling procedures for all lots. |
| Experimental Drift | Over time, variations in cell passage number, reagent quality, or instrument performance can lead to inconsistent results. Maintain consistent experimental conditions and regularly validate your assays. |
Quantitative Data Summary
Table 1: In Vitro Activity and Cellular Degradation Potency of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (EED) | 247 nM | Cell-free assay | [2][6] |
| DC50 (EED) | 0.79 ± 0.14 µM | HeLa | [1][4] |
| Dmax (EED) | ~92% | HeLa | [1][4] |
| DC50 (EZH2) | 0.3 ± 0.19 µM | HeLa | [1][4] |
| Dmax (EZH2) | ~75% | HeLa | [1][4] |
| DC50 (EED) | 0.31 µM | DB | |
| DC50 (EZH2) | 0.67 µM | DB | |
| DC50 (SUZ12) | 0.59 µM | DB |
Table 2: Recommended Concentration Ranges for Cellular Assays
| Assay Type | Cell Line | Concentration Range | Incubation Time |
| Target Degradation (Western Blot) | HeLa | 0.1 - 10 µM | 4 - 48 hours |
| Target Degradation (Western Blot) | DB | 0.1 - 10 µM | 24 - 72 hours |
| Anti-proliferation | DB, Pfeiffer | 0.5 - 10 µM | 6 - 9 days |
Experimental Protocols
Protocol 1: Quality Control of a New Lot of this compound by Western Blot
This protocol describes a standard experiment to validate the activity of a new lot of this compound by measuring the degradation of EED and EZH2 in a cellular context.
Materials:
-
Sensitive cell line (e.g., HeLa)
-
New lot of this compound
-
Previous (validated) lot of this compound (as a control)
-
UNC7043 (negative control)
-
DMSO
-
Cell culture medium and supplements
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EED, anti-EZH2, anti-H3K27me3, anti-H3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate HeLa cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of the new lot of this compound, the validated lot, and UNC7043 in DMSO. From these stocks, prepare serial dilutions in cell culture medium to achieve the final desired concentrations.
-
Cell Treatment: Treat the cells with a dose-response of this compound (new and old lots) and UNC7043. A suggested range is 0, 0.1, 0.3, 1, 3, and 10 µM. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.1%. Incubate for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for EED, EZH2, and the loading control.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the log of the compound concentration.
-
Calculate the DC50 and Dmax values for the new and old lots of this compound. The results for the new lot should be comparable to the validated lot. UNC7043 should not show significant degradation.
-
Visualizations
Caption: Mechanism of this compound-mediated PRC2 degradation.
Caption: Quality control workflow for a new lot of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | PRC2 degrader | PROTAC-based degrader PRC2 (polycomb repressive complex 2) | UNC-6852 | InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
UNC6852 Efficacy and Serum Concentration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of serum concentration on the efficacy of UNC6852, a PROTAC degrader of the Polycomb Repressive Complex 2 (PRC2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the PRC2 complex.[1][2] It functions as a bivalent chemical degrader, containing a ligand that binds to the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of core PRC2 components, including EED, EZH2, and SUZ12.[1][3][4] The degradation of the PRC2 complex inhibits its histone methyltransferase activity, resulting in decreased levels of H3K27 trimethylation (H3K27me3) and anti-proliferative effects in specific cancer cell lines.[3][4][5]
Q2: What is the recommended concentration and treatment duration for this compound in cell culture?
The optimal concentration and duration of this compound treatment are cell-line dependent and should be determined empirically. However, published studies provide a general starting point. Effective degradation of PRC2 components has been observed in HeLa and various Diffuse Large B-cell Lymphoma (DLBCL) cell lines at concentrations ranging from 0.1 µM to 10 µM.[1][5] Treatment times typically range from 4 to 72 hours to observe significant degradation of target proteins and downstream effects on H3K27me3 levels.[1][5]
Q3: How does serum concentration in cell culture media potentially impact this compound efficacy?
While direct studies on the effect of serum concentration on this compound are limited, general principles for small molecules and PROTACs suggest several potential impacts:
-
Protein Binding: Fetal Bovine Serum (FBS) is a major supplement in cell culture media and contains abundant proteins, such as albumin.[6][7] PROTACs, including this compound, can bind to these serum proteins.[6] This binding can reduce the free concentration of this compound available to enter cells and engage its target, potentially decreasing its efficacy. The extent of this binding can vary between different batches of FBS.[6]
-
Stability: Serum components can sometimes affect the stability of small molecules in culture media. While specific data for this compound is unavailable, it is a factor to consider, especially for long-term experiments.
-
Cellular Physiology: Varying serum concentrations can alter the physiological state of cultured cells, including their proliferation rate and protein expression levels.[8] This could indirectly influence the apparent efficacy of this compound.
Q4: Should I use serum-free or low-serum conditions for my this compound experiments?
The decision to use serum-free or low-serum conditions depends on the specific goals of your experiment.
-
For initial efficacy and dose-response studies: Using a lower, standardized serum concentration (e.g., 2-5% FBS) or even serum-free medium (if your cell line tolerates it) can minimize the confounding effects of serum protein binding and improve the reproducibility of your results.
-
For long-term proliferation or viability assays: The standard serum concentration required for optimal cell health (often 10% FBS) may be necessary. In these cases, it is crucial to be aware of the potential for serum interference and to maintain consistency in the serum batch used throughout the experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no degradation of PRC2 components (EED, EZH2). | High Serum Concentration: Excessive binding of this compound to serum proteins may lower its effective concentration. | - Reduce the serum concentration in your culture medium (e.g., from 10% to 5% or 2%).- If possible for your cell line, perform the experiment in serum-free media for a short duration.- Increase the concentration of this compound to compensate for serum binding. |
| Inactive Compound: Improper storage or handling may have led to this compound degradation. | - Ensure this compound is stored as recommended by the supplier.- Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). | |
| Cell Line Insensitivity: The cell line may have low expression of VHL or other factors required for PROTAC-mediated degradation. | - Confirm the expression of VHL in your cell line.- Test this compound in a positive control cell line known to be sensitive (e.g., HeLa, certain DLBCL cell lines). | |
| Inconsistent results between experiments. | Serum Batch Variability: Different lots of FBS can have varying protein compositions, leading to differences in this compound binding.[6] | - Use the same batch of FBS for all related experiments.- If using a new batch, consider re-optimizing the effective concentration of this compound. |
| Cell Confluency: Cell density can affect cellular uptake and response to treatment. | - Standardize the cell seeding density and ensure consistent confluency at the time of treatment. A starting confluency of around 70% is often recommended for PROTAC experiments.[9] | |
| "Hook Effect" observed (reduced efficacy at higher concentrations). | Formation of Binary Complexes: At very high concentrations, PROTACs can form separate binary complexes with the target protein and the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[10] | - This is a known phenomenon for PROTACs. Perform a detailed dose-response curve to identify the optimal concentration range for maximal degradation. The effective concentration may be lower than initially expected. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published literature.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target/Cell Line | Reference |
| IC₅₀ (EED binding) | 247 nM | Cell-free assay | [1][2][11] |
| DC₅₀ (EED degradation) | 0.79 ± 0.14 µM | HeLa cells | [5] |
| DC₅₀ (EZH2 degradation) | 0.3 ± 0.19 µM | HeLa cells | [5] |
| Dₘₐₓ (EED degradation) | ~92% | HeLa cells | |
| Dₘₐₓ (EZH2 degradation) | ~75% | HeLa cells |
DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum degradation.
Table 2: Experimental Conditions for this compound-mediated Degradation
| Cell Line | Concentration Range | Treatment Duration | Observed Effect | Reference |
| HeLa | 0.1 - 30 µM | 2 - 72 hours | Degradation of EED, EZH2, and SUZ12; Decreased H3K27me3 | [1][5] |
| DB (DLBCL) | 0.1 - 30 µM | 24 - 72 hours | Degradation of PRC2 components; Decreased H3K27me3; Anti-proliferative effects | [5] |
| Pfeiffer (DLBCL) | Not specified | Not specified | Degradation of PRC2 subunits |
Experimental Protocols
Protocol 1: Western Blot Analysis of PRC2 Degradation
-
Cell Seeding: Plate cells (e.g., HeLa) at a density to achieve approximately 70% confluency on the day of treatment.[9]
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations. It is advisable to test a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a DMSO-only vehicle control.
-
Incubation: Treat the cells for various time points (e.g., 4, 24, 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against EED, EZH2, SUZ12, and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Quantification: Densitometry analysis of the protein bands can be performed to quantify the extent of degradation relative to the vehicle control and normalized to the loading control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Scholarly Article or Book Chapter | Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader | ID: fn107462w | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Fetal bovine serum albumin inhibits antimicrobial peptide activity and binds drug only in complex with α1-antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Fetal Bovine Serum Alternatives | Intermountain Journal of Translational Medicine [imjtm.org]
- 8. mdpi.com [mdpi.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Ligands for PROTAC | Histone Methyltransferase | TargetMol [targetmol.com]
Validation & Comparative
A Comparative Guide to PRC2 PROTAC Degraders: UNC6852 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UNC6852 with other notable Proteolysis Targeting Chimera (PROTAC) degraders targeting the Polycomb Repressive Complex 2 (PRC2). The information presented is collated from publicly available experimental data to facilitate an objective evaluation of their performance and aid in the selection of appropriate tools for research and drug development.
Introduction to PRC2 and PROTAC-mediated Degradation
The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator that plays a critical role in gene silencing and cell differentiation. Its core components include EZH2 (the catalytic subunit), EED, and SUZ12. Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1][2]
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to induce the degradation of specific target proteins. A PROTAC consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
This guide focuses on comparing this compound, an EED-targeted PROTAC, with other PRC2 degraders that target either EED or the catalytic subunit EZH2.
Performance Comparison of PRC2 PROTAC Degraders
The following tables summarize the quantitative data on the degradation efficiency and anti-proliferative effects of this compound and its alternatives in various cancer cell lines.
| Degrader | Target | E3 Ligase Ligand | Cell Line | DC50 (Degradation) | Dmax (Degradation) | Reference |
| This compound | EED | VHL | DB (DLBCL) | EED: 0.79 µM; EZH2: 0.3 µM | EED: 92%; EZH2: 75% | [3] |
| HeLa | EED: 0.79 µM; EZH2: 0.3 µM | EED: 94%; EZH2: 96% | ||||
| UNC7700 | EED | VHL | DB (DLBCL) | EED: 111 nM; EZH2: 275 nM | EED: 84%; EZH2: 86% | [4] |
| PROTAC-1 (PROTAC EED degrader-2) | EED | VHL | Karpas422 (DLBCL) | Not specified | Not specified | [5] |
| PROTAC-2 (PROTAC EED degrader-1) | EED | VHL | Karpas422 (DLBCL) | Not specified | Not specified | [6] |
| E7 | EZH2 | CRBN | WSU-DLCL-2 (DLBCL) | Not specified | EZH2: 72%; SUZ12: 81%; EED: 75% | [7][8] |
| MS8847 | EZH2 | VHL | EOL-1 (AML) | Not specified | Potent degradation observed | [9] |
| MV4;11 (AML) | Not specified | Superior to other tested degraders | [9] | |||
| RS4;11 (AML) | Not specified | Superior to other tested degraders | [9] |
Table 1: Degradation Efficiency of PRC2 PROTACs. DC50 represents the concentration required to achieve 50% degradation of the target protein. Dmax indicates the maximum percentage of degradation observed.
| Degrader | Cell Line | IC50 / GI50 (Proliferation) | Reference |
| This compound | DB (DLBCL) | Modest effect at 0.5 µM after 12 days | [4] |
| UNC7700 | DB (DLBCL) | EC50 = 0.79 ± 0.53 μM | [10] |
| PROTAC-1 (PROTAC EED degrader-2) | Karpas422 (DLBCL) | GI50 = 0.057 µM (Day 14) | [5] |
| PROTAC-2 (PROTAC EED degrader-1) | Karpas422 (DLBCL) | GI50 = 0.045 µM (Day 14) | [6] |
| E7 | Various cancer cell lines | Showed significant antiproliferative activities | [7] |
| MS8847 | MLL-r AML cell lines | Superior anti-proliferative activity compared to other EZH2 degraders | [9] |
Table 2: Anti-proliferative Activity of PRC2 PROTACs. IC50/GI50/EC50 values represent the concentration required to inhibit cell growth by 50%.
Experimental Protocols
Below are generalized methodologies for key experiments cited in the comparison. For specific details, it is recommended to consult the referenced publications.
Western Blotting for Protein Degradation
This protocol is a standard method to assess the levels of specific proteins in cell lysates.
-
Cell Lysis:
-
Treat cells with the PRC2 PROTAC degrader at various concentrations and for different durations.
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-EED, anti-EZH2, anti-SUZ12, anti-H3K27me3) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
Wash the membrane with TBST to remove unbound primary antibodies.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation relative to the loading control and untreated samples.
-
Cell Proliferation Assay (MTT/CCK-8)
This colorimetric assay measures cell viability and proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PRC2 PROTAC degrader. Include a vehicle-only control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours, or up to 14 days for some experiments).
-
-
Addition of Reagent:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for a few hours to allow for the conversion of the reagent by metabolically active cells into a colored formazan product.
-
For MTT assays, a solubilization solution is added to dissolve the formazan crystals.
-
Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50/GI50 value, which is the concentration of the compound that causes 50% inhibition of cell proliferation.
-
Visualizations
PROTAC Mechanism of Action```dot
Caption: A typical workflow for evaluating the efficacy of PRC2 PROTAC degraders.
PRC2 Signaling Pathway and PROTAC Intervention
References
- 1. Role of the Polycomb Repressive Complex 2 (PRC2) in Transcriptional Regulation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polycomb repressive complex 2 (PRC2) pathway's role in cancer cell plasticity and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design and Synthesis of EZH2-Based PROTACs to Degrade the PRC2 Complex for Targeting the Noncatalytic Activity of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components - PubMed [pubmed.ncbi.nlm.nih.gov]
UNC6852: A Comparative Analysis of Selectivity Against Other Epigenetic Modifiers
For Researchers, Scientists, and Drug Development Professionals
UNC6852 has emerged as a potent and selective chemical degrader targeting the Polycomb Repressive Complex 2 (PRC2). As a Proteolysis Targeting Chimera (PROTAC), this compound offers a distinct mechanism of action compared to traditional small-molecule inhibitors by inducing the degradation of its target proteins. This guide provides an objective comparison of this compound's selectivity against other epigenetic modifiers, supported by available experimental data, to aid researchers in its application and in the development of novel therapeutic strategies.
High Selectivity for PRC2 Components
This compound is designed to specifically recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex. This targeted recruitment leads to the ubiquitination and subsequent proteasomal degradation of not only EED but also other core components of the PRC2 complex, namely Enhancer of Zeste Homolog 2 (EZH2) and, to a lesser extent, Suppressor of Zeste 12 (SUZ12).[1][2][3]
The selectivity of this compound for PRC2 components has been demonstrated through various biochemical and cellular assays. In vitro binding assays show a high affinity of the EED ligand part of this compound for its target.[4] Cellularly, this compound induces potent degradation of EED and EZH2 in a concentration-dependent manner.
Quantitative Analysis of On-Target Activity
The following table summarizes the key quantitative data for the on-target activity of this compound.
| Target Protein | Assay Type | Cell Line | Value | Reference |
| EED | TR-FRET (IC50) | Cell-free | 247 nM | [5][6] |
| EED | Degradation (DC50) | HeLa | 0.79 ± 0.14 µM | |
| EZH2 | Degradation (DC50) | HeLa | 0.3 ± 0.19 µM | |
| SUZ12 | Degradation | HeLa | Modest degradation | [1] |
Broad Selectivity Profile Against Other Epigenetic Modifiers
A key advantage of this compound is its remarkable selectivity for the PRC2 complex over other epigenetic modifiers. This high degree of selectivity minimizes off-target effects, making it a valuable tool for dissecting the specific roles of PRC2 in health and disease.
The most comprehensive assessment of this compound's selectivity comes from a global quantitative proteomics study.[1] In this experiment, HeLa cells were treated with this compound, and the levels of over 5,400 proteins were quantified. The results demonstrated that EED and EZH2 were the most significantly and selectively degraded proteins across the entire proteome, providing strong evidence for the exquisite selectivity of this compound.[1]
While direct biochemical or cellular screening data of this compound against a broad panel of other epigenetic modifiers (e.g., other histone methyltransferases, demethylases, acetyltransferases, or bromodomain-containing proteins) is not extensively published, the global proteomics data strongly suggests a lack of significant activity against these other protein families.
Experimental Protocols
Western Blotting for Protein Degradation
-
Cell Culture and Treatment: HeLa or other suitable cell lines are cultured to 70-80% confluency. Cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time points (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-EED, anti-EZH2, anti-SUZ12, and a loading control like anti-GAPDH or anti-β-actin). Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of the target proteins are normalized to the loading control.
Global Quantitative Proteomics (Tandem Mass Tagging - TMT)
-
Sample Preparation: HeLa cells are treated with this compound or DMSO. Cells are harvested, lysed, and the proteins are digested into peptides.
-
TMT Labeling: Peptides from each condition are labeled with a unique TMT isobaric tag.
-
Fractionation and LC-MS/MS: The labeled peptides are combined, fractionated by high-pH reversed-phase liquid chromatography, and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS/MS spectra are used to identify the peptides and quantify the relative abundance of each protein across the different treatment conditions. Statistical analysis is performed to identify proteins that show a significant change in abundance upon this compound treatment.
Signaling Pathway and Mechanism of Action
The mechanism of action of this compound involves the formation of a ternary complex between the EED subunit of PRC2, this compound, and the VHL E3 ubiquitin ligase. This proximity induces the polyubiquitination of PRC2 components, marking them for degradation by the proteasome. The degradation of the PRC2 complex leads to a reduction in the levels of histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic mark for gene silencing.
Caption: Mechanism of this compound-induced degradation of the PRC2 complex.
Caption: Experimental workflow for assessing this compound selectivity.
References
- 1. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to PRC2-Targeted Therapeutics: UNC6852 vs. EED Inhibitors EED226 and MAK683
For Researchers, Scientists, and Drug Development Professionals
The Polycomb Repressive Complex 2 (PRC2) is a critical epigenetic regulator frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. The catalytic activity of PRC2, primarily mediated by the EZH2 subunit, is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally silenced chromatin. The Embryonic Ectoderm Development (EED) subunit of PRC2 is essential for its function, acting as a scaffold and allosterically activating EZH2 upon binding to H3K27me3. This guide provides a detailed comparison of three key modulators of PRC2 activity: the PROTAC degrader UNC6852, and the small molecule inhibitors EED226 and MAK683, all of which target the EED subunit.
Mechanism of Action: A Tale of Two Strategies
This compound, EED226, and MAK683 leverage distinct mechanisms to disrupt PRC2 function, both ultimately leading to a reduction in H3K27me3 levels.
EED226 and MAK683: Allosteric Inhibition
EED226 and its clinical-stage successor, MAK683, are allosteric inhibitors that bind to the H3K27me3-binding pocket of EED.[1][2][3] This binding event prevents the interaction between EED and H3K27me3, which is a crucial step for the allosteric activation of the EZH2 methyltransferase activity.[3] By locking EED in an inactive conformation, these inhibitors effectively shut down PRC2's catalytic function, leading to a global decrease in H3K27me3 levels and the reactivation of PRC2-target genes.[3][4]
This compound: Targeted Protein Degradation
This compound employs a Proteolysis-Targeting Chimera (PROTAC) strategy to eliminate the PRC2 complex entirely.[5][6] This bifunctional molecule consists of a ligand derived from EED226 that binds to the EED subunit, connected via a linker to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5][6] This ternary complex formation tags EED, and consequently the entire PRC2 complex (including EZH2 and SUZ12), for ubiquitination and subsequent degradation by the proteasome.[5][7] This approach not only inhibits PRC2 function but removes the protein scaffold, offering a potentially more profound and sustained effect compared to traditional inhibition.
Figure 1. Mechanisms of Action for this compound, EED226, and MAK683.
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound, EED226, and MAK683, providing a basis for comparing their potency and efficacy.
Table 1: In Vitro Potency
| Compound | Target | Assay Type | IC50 | DC50 (Degradation) | Reference(s) |
| This compound | EED | Cell-free | 247 nM | - | [5][6] |
| EED | Cellular (HeLa) | - | 0.79 µM | [8][9] | |
| EZH2 | Cellular (HeLa) | - | 0.3 µM | [8][9] | |
| EED | Cellular (DB cells) | - | 0.31 µM (Dmax = 94%) | [10] | |
| EZH2 | Cellular (DB cells) | - | 0.67 µM (Dmax = 96%) | [10] | |
| SUZ12 | Cellular (DB cells) | - | 0.59 µM (Dmax = 82%) | [10] | |
| EED226 | PRC2 | Enzymatic (H3K27me0 peptide substrate) | 23.4 nM | - | [1][4][11] |
| PRC2 | Enzymatic (Mononucleosome substrate) | 53.5 nM | - | [1][4] | |
| Cellular H3K27me3 Inhibition (HeLa) | Cellular | 209.9 nM | - | [12] | |
| MAK683 | EED | Biochemical (AlphaScreen) | 59 nM | - | [13] |
| EED | Biochemical (LC-MS) | 89 nM | - | [13] | |
| EED | Biochemical (ELISA) | 26 nM | - | [13] | |
| PRC2 | Biochemical | 9 nM | - | [2] | |
| Cellular H3K27me3 Inhibition (HeLa) | Cellular | 1.014 nM | - | [12] |
Table 2: Cellular Anti-proliferative Activity
| Compound | Cell Line | IC50 / GI50 | Reference(s) |
| EED226 | KARPAS-422 (EZH2 mutant) | 80 nM (GI50) | [1] |
| WSU-DLCL2 (EZH2 mutant) | 35.86 nM | [12] | |
| MAK683 | WSU-DLCL2 (EZH2 mutant) | 1.153 nM | [12] |
Table 3: In Vivo Efficacy and Clinical Data
| Compound | Model/Study | Dosing | Key Findings | Reference(s) |
| EED226 | Karpas422 Xenograft | 40 mg/kg, oral gavage | 100% tumor growth inhibition after 32 days. | [14] |
| MAK683 | Phase I/II Clinical Trial (NCT02900651) | 10–800 mg QD or 60–450 mg BID | Well-tolerated with preliminary signs of activity in relapsed/refractory DLBCL. Showed dose-dependent reductions in H3K27me3 in peripheral blood monocytes and tumor biopsies. | [15][16][17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of these compounds.
Western Blot for H3K27me3 and PRC2 Components
This protocol is used to assess the levels of specific proteins and histone modifications within cells following treatment.
-
Cell Lysis: Treat cells with the compound of interest for the desired time and concentration. Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes. For histone analysis, acid extraction of histones may be performed.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel. For histones, a higher percentage gel (e.g., 15%) is recommended for better resolution.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K27me3, EED, EZH2, SUZ12, or a loading control (e.g., Histone H3, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify changes in protein levels.
Cell Proliferation Assay
This assay measures the effect of the compounds on the growth and division of cancer cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the compound of interest. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 3-14 days), replenishing the media with fresh compound as needed.
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels, or by direct cell counting.
-
Data Analysis: Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 or GI50 value.
Figure 2. General Experimental Workflow for Evaluating PRC2-Targeted Therapeutics.
Summary and Future Directions
This compound, EED226, and MAK683 represent two innovative and potent strategies for targeting the PRC2 complex via its essential EED subunit.
-
EED226 and MAK683 have demonstrated the viability of allosterically inhibiting PRC2. MAK683, as a clinical-stage compound, has shown promising early results in patients, validating EED as a druggable target.[15][16][17] The high potency of MAK683 in cellular assays suggests a significant therapeutic window.[12]
-
This compound introduces the exciting prospect of targeted protein degradation for epigenetic complexes. By removing the entire PRC2 complex, PROTACs like this compound may offer a more complete and durable response, potentially overcoming resistance mechanisms that can arise with traditional inhibitors.[5][6] The ability of this compound to degrade EED, EZH2, and SUZ12 highlights the potential of this approach to dismantle multi-protein complexes.[10]
The choice between these modalities will depend on the specific therapeutic context, including the cancer type, the presence of specific mutations, and the potential for combination therapies. Further head-to-head preclinical studies and the progression of MAK683 and potentially future PROTACs through clinical trials will be crucial in defining their respective roles in the oncologist's armamentarium. The continued exploration of both inhibition and degradation strategies will undoubtedly pave the way for more effective and personalized treatments for patients with PRC2-driven malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MAK683 (MAK-683) | PRC2 EED inhibitor | Probechem Biochemicals [probechem.com]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. UNC 6852 Supplier | CAS 2688842-08-0 | this compound | Tocris Bioscience [tocris.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic and pharmacodynamic activity evaluation of MAK683, a selective oral embryonic ectoderm development (EED) inhibitor, in adults with advanced malignancies in a first-in-human study. - ASCO [asco.org]
- 16. A first-in-human phase 1/2 dose-escalation study of MAK683 (EED inhibitor) in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. docs.abcam.com [docs.abcam.com]
A Head-to-Head Comparison: UNC6852 vs. RNAi for PRC2 Knockdown
For researchers, scientists, and drug development professionals, the precise modulation of Polycomb Repressive Complex 2 (PRC2) activity is crucial for understanding its role in gene regulation and its implications in disease, particularly cancer. This guide provides an objective comparison of two prominent methods for PRC2 knockdown: the small molecule degrader UNC6852 and RNA interference (RNAi).
The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator that catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1] Its core components include EZH2 (the catalytic subunit), EED, and SUZ12. Dysregulation of PRC2 activity is implicated in various cancers, making it a significant therapeutic target. This guide evaluates the advantages and disadvantages of this compound, a PROTAC (Proteolysis Targeting Chimera), and RNAi technologies (siRNA and shRNA) for the targeted knockdown of PRC2.
Mechanism of Action: A Tale of Two Strategies
This compound and RNAi employ fundamentally different mechanisms to achieve PRC2 knockdown.
This compound: Targeted Protein Degradation
This compound is a bivalent chemical degrader that co-opts the cell's natural protein disposal system. It consists of a ligand that binds to the EED subunit of the PRC2 complex and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination of PRC2 components, marking them for degradation by the proteasome.[3] This leads to the degradation of not only EED but also the other core components, EZH2 and SUZ12.[3]
dot
Figure 1. Mechanism of this compound-mediated PRC2 degradation.
RNAi: Silencing at the mRNA Level
RNA interference (RNAi) is a biological process in which small RNA molecules, such as small interfering RNA (siRNA) or short hairpin RNA (shRNA), inhibit gene expression by targeting and degrading specific messenger RNA (mRNA) molecules.[4] For PRC2 knockdown, siRNAs or shRNAs are designed to be complementary to the mRNA sequences of EZH2, EED, or SUZ12. This leads to the cleavage and subsequent degradation of the target mRNA, thereby preventing protein synthesis.
dot
Performance Comparison: this compound vs. RNAi
The choice between this compound and RNAi for PRC2 knockdown depends on several factors, including the desired speed of action, specificity, and the experimental system. Below is a summary of their performance based on available data.
Quantitative Data Summary
| Parameter | This compound (in HeLa cells) | RNAi (siRNA against EZH2 in HeLa cells) |
| Target(s) | PRC2 complex (EED, EZH2, SUZ12) | Specific mRNA of a PRC2 component (e.g., EZH2) |
| Degradation/Knockdown Efficiency | EED: DC50 = 0.79 µM, Dmax = 92%EZH2: DC50 = 0.3 µM, Dmax = 75%SUZ12: Degraded to a lesser extent (~22%)[5][6] | EZH2 mRNA reduced to ~30% after 4 days[7]EZH2 protein reduced by 87% after 72h (in A549 cells)[8] |
| Effect on H3K27me3 | Significant reduction | Reduced to ~25% after 4 days[7] |
| Specificity | Highly selective for PRC2 components based on proteomics[3][5] | Prone to off-target effects due to sequence similarity[4][9] |
| Effective Concentration | Sub-micromolar to low micromolar range[5] | Nanomolar range |
| Onset of Action | Rapid, with protein degradation observed within hours[5] | Slower, dependent on mRNA and protein turnover rates (typically 24-72 hours) |
| Reversibility | Reversible upon compound washout | Long-lasting, potentially irreversible with stable shRNA expression |
| Efficacy on Mutants | Degrades both wild-type and mutant EZH2[3] | Dependent on the location of the mutation relative to the siRNA target site |
Key Advantages of this compound over RNAi
-
Higher Specificity and Reduced Off-Target Effects: Proteomics studies have shown that this compound is remarkably selective for the PRC2 complex, with minimal effects on other proteins.[3][5] In contrast, RNAi is known to have off-target effects, where the siRNA or shRNA can inadvertently silence unintended genes with partial sequence complementarity, leading to confounding results.[4][9]
-
Rapid Onset of Action: As a direct protein degrader, this compound can deplete the PRC2 protein pool within hours.[5] This is significantly faster than RNAi, which relies on the degradation of existing mRNA and the subsequent turnover of the target protein, a process that can take days.[7]
-
Degradation of the Entire Complex: this compound targets the EED subunit, leading to the degradation of the entire PRC2 complex, including EZH2 and SUZ12.[3] This ensures a more complete shutdown of PRC2 function compared to targeting a single component with RNAi, which may leave other complex members intact.
-
Efficacy Against Mutant Proteins: this compound is effective at degrading both wild-type and mutant forms of EZH2, which is a significant advantage in cancer models harboring EZH2 mutations.[3] The efficacy of RNAi can be compromised if the target mutation falls within the siRNA binding site.
-
Reversibility: The effects of this compound are reversible upon removal of the compound, allowing for more precise temporal control over PRC2 activity in experimental systems. RNAi, particularly when using shRNA, can lead to long-term or permanent knockdown.
Experimental Protocols
This compound Treatment for PRC2 Degradation
This protocol is a general guideline for treating cultured cells with this compound to induce PRC2 degradation.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Cultured cells (e.g., HeLa)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Equipment for Western blotting
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. A dose-response experiment (e.g., 0.1 µM to 10 µM) is recommended to determine the optimal concentration for your cell line.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound. Include a DMSO-only control.
-
Incubation: Incubate the cells for the desired time period. A time-course experiment (e.g., 4, 8, 24, 48 hours) is recommended to determine the optimal treatment duration.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells using lysis buffer.
-
Protein Quantification and Analysis: Determine the protein concentration of the lysates. Analyze the degradation of PRC2 components (EED, EZH2, SUZ12) and the levels of H3K27me3 by Western blotting.
RNAi-mediated Knockdown of EZH2
This protocol provides a general procedure for siRNA-mediated knockdown of EZH2 in cultured cells.
Materials:
-
siRNA targeting EZH2 and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Cultured cells (e.g., HeLa)
-
Cell culture medium (with and without antibiotics)
-
Equipment for RT-qPCR and/or Western blotting
Procedure:
-
Cell Seeding: The day before transfection, plate cells in antibiotic-free medium so that they will be 30-50% confluent at the time of transfection.
-
siRNA-Transfection Reagent Complex Formation:
-
Dilute the EZH2 siRNA or control siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours. The optimal incubation time should be determined experimentally.
-
Analysis of Knockdown:
-
RT-qPCR: Isolate total RNA and perform reverse transcription followed by quantitative PCR to measure the knockdown of EZH2 mRNA.
-
Western Blotting: Prepare cell lysates and perform Western blotting to assess the reduction in EZH2 protein levels and the downstream effect on H3K27me3.
-
Signaling Pathway and Experimental Workflow Diagrams
dot
References
- 1. Enhancer zeste homolog 2 (EZH2) targeting by small interfering RNA (siRNA); recent advances and prospect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Post-translational modifications of PRC2: signals directing its activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arep.med.harvard.edu [arep.med.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Histone H3 Lys27 Trimethylation (H3K27me3) by High-Throughput Microscopy Enables Cellular Large-Scale Screening for Small-Molecule EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Asymmetric siRNA: new strategy to improve specificity and reduce off-target gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming On-Target Effects of UNC6852: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UNC6852, a potent PROTAC (Proteolysis Targeting Chimera) degrader of the Polycomb Repressive Complex 2 (PRC2), with genetic approaches for target validation. By objectively presenting experimental data, this document serves as a valuable resource for confirming the on-target effects of this compound and understanding its mechanism of action in contrast to genetic perturbations.
Executive Summary
This compound is a chemical probe designed to induce the degradation of the Embryonic Ectoderm Development (EED) protein, a core component of the PRC2 complex. This targeted degradation leads to the subsequent loss of other PRC2 components, namely EZH2 and SUZ12, and a reduction in the histone H3 lysine 27 trimethylation (H3K27me3) mark, a key epigenetic modification in gene silencing. The anti-proliferative effects of this compound observed in various cancer cell lines are attributed to this on-target degradation of the PRC2 complex.[1]
Genetic methods, such as CRISPR-Cas9 mediated knockout and siRNA-mediated knockdown of EED, offer orthogonal approaches to validate the on-target effects of this compound. These techniques mimic the action of this compound by reducing or eliminating the target protein, allowing for a direct comparison of cellular phenotypes. While direct head-to-head comparative studies are limited, the available data strongly supports that the phenotypic consequences of this compound treatment align with those observed upon genetic disruption of the PRC2 complex, confirming its on-target activity. Studies have shown that the depletion of EED using shRNA destabilizes the PRC2 complex and significantly reduces overall H3K27me3 levels, leading to inhibited cell proliferation in cancer cells.[2]
Data Presentation: this compound Performance vs. Genetic Alternatives
The following tables summarize the quantitative effects of this compound on its direct target and downstream cellular processes, providing a basis for comparison with the expected outcomes of genetic knockdown or knockout of EED.
Table 1: Degradation of PRC2 Components by this compound in HeLa Cells [1]
| Protein | DC50 (µM) | Dmax (%) |
| EED | 0.79 ± 0.14 | 92 |
| EZH2 | 0.3 ± 0.19 | 75 |
| SUZ12 | Not Determined | ~22 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Table 2: Anti-proliferative Effects of this compound in DLBCL Cell Lines [1]
| Cell Line | EC50 (µM) |
| DB (EZH2 Y641N) | 3.4 ± 0.77 (after 9 days) |
| Pfeiffer (EZH2 A677G) | 0.41 ± 0.066 (after 6 days) |
EC50: Half-maximal effective concentration for cell proliferation inhibition.
Comparison with Genetic Approaches:
While a direct quantitative comparison from a single study is not available, published research on EED knockdown using siRNA in cancer cell lines, including HeLa and U2OS cells, has demonstrated a significant reduction in cell proliferation.[3] This aligns with the anti-proliferative effects observed with this compound treatment, providing strong evidence for its on-target mechanism. For instance, siRNA-mediated depletion of EED in U2OS osteosarcoma cells resulted in a marked decrease in cell growth.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to independently validate the on-target effects of this compound.
Protocol 1: EED Knockdown using siRNA followed by Western Blot Analysis
This protocol describes the transient knockdown of EED in HeLa cells using siRNA, followed by Western blot analysis to confirm protein depletion.
Materials:
-
HeLa cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
EED-specific siRNA and non-targeting control siRNA
-
Complete growth medium (DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-EED, anti-EZH2, anti-SUZ12, anti-H3K27me3, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute 20 pmol of EED siRNA or control siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 225 µL of siRNA-lipid complex to each well containing cells in 2.5 mL of fresh complete growth medium.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using the BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Protocol 2: Generation of EED Knockout Cell Line using CRISPR-Cas9
This protocol provides a general workflow for creating an EED knockout cell line using the CRISPR-Cas9 system.
Materials:
-
HeLa cells
-
pSpCas9(BB)-2A-GFP (PX458) plasmid (or a similar vector)
-
Two EED-targeting single guide RNAs (sgRNAs) designed to target an early exon
-
Lipofectamine 3000 Transfection Reagent
-
Fluorescence-activated cell sorting (FACS) instrument
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR primers flanking the sgRNA target sites
-
Sanger sequencing reagents
Procedure:
-
sgRNA Cloning: Clone the two EED-targeting sgRNAs into the pSpCas9(BB)-2A-GFP vector according to the plasmid manufacturer's protocol.
-
Transfection:
-
Seed HeLa cells in a 6-well plate to reach 70-90% confluency on the day of transfection.
-
Co-transfect the two sgRNA-containing plasmids using Lipofectamine 3000 following the manufacturer's instructions.
-
-
FACS Sorting: 48 hours post-transfection, harvest the cells and sort for GFP-positive cells using FACS. Seed single GFP-positive cells into individual wells of 96-well plates.
-
Clonal Expansion: Expand the single-cell clones until sufficient cell numbers are available for analysis.
-
Genomic DNA Extraction and PCR: Extract genomic DNA from the expanded clones. Perform PCR using primers that flank the targeted region in the EED gene.
-
Mutation Analysis: Sequence the PCR products using Sanger sequencing to identify clones with frameshift mutations (insertions or deletions) in the EED gene.
-
Knockout Validation: Confirm the absence of EED protein expression in the identified knockout clones by Western blot analysis as described in Protocol 1.
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: this compound binds to EED and recruits the VHL E3 ligase, leading to proteasomal degradation of the PRC2 complex and subsequent inhibition of gene repression.
Caption: Workflow for comparing the phenotypic effects of this compound with genetic perturbation of its target, EED.
References
comparing the anti-proliferative effects of UNC6852 to other compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of UNC6852 with other relevant compounds, supported by experimental data. This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the Polycomb Repressive Complex 2 (PRC2). It functions by inducing the degradation of the core PRC2 components EED, EZH2, and SUZ12, thereby inhibiting the histone methyltransferase activity of EZH2.[1][2][3][4][5][6] This guide will focus on comparing this compound to established inhibitors of the PRC2 complex, namely EED226 (an EED inhibitor) and UNC1999 (a dual EZH1/EZH2 inhibitor).
Quantitative Comparison of Anti-Proliferative Effects
The anti-proliferative activities of this compound, EED226, and UNC1999 have been evaluated in various cancer cell lines, particularly in Diffuse Large B-cell Lymphoma (DLBCL) models known to be sensitive to PRC2 inhibition. The half-maximal effective concentration (EC50) values from a key study are summarized below.
| Compound | Cell Line | EZH2 Mutation Status | EC50 (µM) | Treatment Duration |
| This compound | DB | Y641N | 3.4 ± 0.77 | 9 days |
| This compound | Pfeiffer | A677G | 0.41 ± 0.066 | 6 days |
| EED226 | DB | Y641N | Similar to this compound | 9 days |
| EED226 | Pfeiffer | A677G | Similar to this compound | 6 days |
| UNC1999 | DB | Y641N | Similar to this compound | 9 days |
| UNC1999 | Pfeiffer | A677G | Similar to this compound | 6 days |
Data sourced from Potjewyd et al., 2020.[1]
Notably, this compound demonstrated comparable anti-proliferative effects to both EED226 and UNC1999 in these EZH2-mutant DLBCL cell lines.[1] An important distinction is that this compound achieves this effect through targeted protein degradation, whereas EED226 and UNC1999 act as inhibitors.
Signaling Pathway and Mechanism of Action
The mechanism of action of this compound involves the recruitment of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the PRC2 complex, leading to its ubiquitination and subsequent degradation by the proteasome. This dual-targeting approach provides a distinct advantage over traditional inhibitors by removing the entire protein complex.
Caption: Mechanism of this compound-induced PRC2 degradation and its anti-proliferative effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and its alternatives.
Cell Proliferation Assay (Resazurin-based)
This assay measures the metabolic activity of viable cells, which is proportional to the cell number.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well (this may need optimization depending on the cell line).
-
Include control wells with media only (no cells) for background measurements.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, EED226, and UNC1999 in cell culture medium.
-
Add the desired concentrations of the compounds to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the specified duration (e.g., 6 or 9 days), refreshing the medium with the respective compounds every 2-3 days.
-
-
Assay Procedure:
-
Prepare a working solution of Resazurin (e.g., alamarBlue™) by diluting it 1:10 in pre-warmed cell culture medium.
-
Remove the old medium from the wells and replace it with the Resazurin working solution.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence or absorbance using a plate reader (fluorescence: ~560 nm excitation / ~590 nm emission; absorbance: 570 nm and 600 nm).
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Plot the percentage of proliferation against the compound concentration and determine the EC50 value using a non-linear regression analysis.
-
Cell Viability Assay (Trypan Blue Exclusion)
This assay is used to determine the number of viable cells in a suspension.
-
Sample Preparation:
-
Collect a sample of the cell suspension from the culture treated with the compound of interest.
-
Prepare a 1:1 dilution of the cell suspension with 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
-
Cell Counting:
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.
-
-
Calculation:
-
Calculate the total number of viable cells per mL: (Number of viable cells) x (Dilution factor) x 10^4.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
-
Experimental Workflow
The general workflow for comparing the anti-proliferative effects of these compounds is outlined below.
Caption: A generalized workflow for assessing and comparing the anti-proliferative effects of compounds.
Conclusion
This compound demonstrates potent anti-proliferative effects comparable to the established PRC2 inhibitors EED226 and UNC1999 in EZH2-mutant DLBCL cell lines. Its unique mechanism of action as a PROTAC degrader offers a distinct therapeutic strategy by eliminating the entire PRC2 protein complex rather than simply inhibiting its enzymatic activity. This approach may provide advantages in overcoming resistance mechanisms associated with traditional inhibitors. Further investigation into the long-term efficacy and potential for resistance development with this compound is warranted.
References
- 1. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Trypan Blue Exclusion | Thermo Fisher Scientific - EE [thermofisher.com]
- 4. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
A Head-to-Head Comparison of UNC6852 and Other EED-Targeted Degraders for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of EED-targeted protein degraders, with a focus on UNC6852.
In the rapidly evolving field of targeted protein degradation, molecules that selectively eliminate pathogenic proteins offer a promising therapeutic strategy. One such area of intense research is the targeting of Embryonic Ectoderm Development (EED), a core component of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of PRC2 is implicated in various cancers, making EED an attractive target for therapeutic intervention. This guide provides a head-to-head comparison of this compound, a well-characterized EED-targeted degrader, with other notable EED-targeting Proteolysis Targeting Chimeras (PROTACs), presenting key performance data, detailed experimental protocols, and mechanistic insights.
Introduction to EED-Targeted Degraders
EED is a crucial scaffolding protein within the PRC2 complex, which also comprises the catalytic subunit EZH2 and the structural component SUZ12. PRC2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression. By targeting EED for degradation, PROTACs induce the simultaneous removal of the entire PRC2 complex, leading to a reduction in H3K27me3 levels and the reactivation of tumor suppressor genes.
This compound is a potent and selective EED degrader that utilizes the von Hippel-Lindau (VHL) E3 ubiquitin ligase to tag EED for proteasomal degradation.[1][2][3] This guide will compare this compound with other reported EED degraders, including UNC7700, and two compounds from AstraZeneca, AZ14117230 (also known as PROTAC EED degrader-2) and AZ14118579 (also known as PROTAC EED degrader-1), providing a comprehensive overview of their relative performance.[1][2]
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and other EED-targeted degraders, focusing on their binding affinity, degradation efficiency, and anti-proliferative activity.
Table 1: Binding Affinity and Inhibitory Concentration of EED-Targeted Degraders
| Compound | Target | E3 Ligase | Binding Affinity (pKD) | IC50 (nM) | Cell Line |
| This compound | EED | VHL | - | 247 | - |
| AZ14118579 (PROTAC EED degrader-1) | EED | VHL | 9.02 | - | Karpas-422 |
| AZ14117230 (PROTAC EED degrader-2) | EED | VHL | 9.27 | - | Karpas-422 |
IC50 values represent the concentration required for 50% inhibition of EED. pKD is the negative logarithm of the dissociation constant.
Table 2: Degradation Efficiency of EED-Targeted Degraders
| Compound | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| This compound | EED | 610 | 94 | DB |
| EZH2 | 670 | 96 | DB | |
| SUZ12 | 590 | 82 | DB | |
| UNC7700 | EED | 111 | 84 | DB |
| EZH2 | 275 | 86 | DB | |
| SUZ12 | - | 44 | DB |
DC50 is the concentration required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Table 3: Anti-proliferative Activity of EED-Targeted Degraders
| Compound | GI50 (nM) | Cell Line |
| AZ14118579 (PROTAC EED degrader-1) | 45 | Karpas-422 |
| AZ14117230 (PROTAC EED degrader-2) | 57 | Karpas-422 |
GI50 is the concentration required to inhibit cell growth by 50%.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
The diagram above illustrates the core components of the PRC2 complex and their roles in catalyzing H3K27 trimethylation, leading to transcriptional repression.
This diagram outlines the mechanism of action for an EED-targeted PROTAC like this compound, which forms a ternary complex with EED and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of EED.
References
- 1. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components - PMC [pmc.ncbi.nlm.nih.gov]
Proteomic Analysis Confirms the High Selectivity of UNC6852 for the PRC2 Complex
A comprehensive comparison of UNC6852 with alternative PRC2-targeting degraders, supported by proteomic data and detailed experimental protocols, highlights its specificity in degrading core components of the Polycomb Repressive Complex 2 (PRC2).
For researchers in epigenetics and drug discovery, the selective targeting of protein complexes is a paramount challenge. This compound, a Proteolysis Targeting Chimera (PROTAC), has been developed to induce the degradation of the Embryonic Ectoderm Development (EED) protein, a core component of the PRC2. This guide provides a detailed comparison of this compound with other PRC2 degraders, leveraging proteomic data to validate its selectivity and offering comprehensive experimental methodologies for replication and further investigation.
Performance Comparison of PRC2 Degraders
This compound demonstrates potent and selective degradation of the PRC2 complex. Its performance, particularly when compared to its successor UNC7700 and various EZH2-targeted degraders, underscores the nuances of PROTAC design and the importance of targeting specific subunits within a complex.
| Compound | Target Subunit | E3 Ligase Recruited | Cell Line | DC50 (Degradation) | Dmax (Max Degradation) |
| This compound | EED | VHL | DB | EED: 0.31 µM, EZH2: 0.67 µM, SUZ12: 0.59 µM | EED: 94%, EZH2: 96%, SUZ12: 82%[1] |
| UNC7700 | EED | VHL | DB | EED: 111 nM, EZH2: 275 nM | EED: 84%, EZH2: 86% |
| MS8847 | EZH2 | VHL | EOL-1 | EZH2: 34.4 ± 10.7 nM | >90% (at 300 nM)[2] |
| YM281 | EZH2 | VHL | MOLM-13 | EZH2: ~100 nM | >90% |
| U3i | EZH2 | CRBN | MOLM-13 | EZH2: ~1 µM | ~80% |
| E7 | EZH2 | CRBN | KARPAS-422 | EZH2: ~10 nM | >90% |
Signaling Pathway and Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system. It forms a ternary complex between the EED subunit of the PRC2 complex and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of EED and subsequently the entire PRC2 complex, marking it for degradation by the proteasome. The degradation of PRC2 leads to a reduction in the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark for gene silencing, thereby altering gene expression.[3][4][5]
This compound mechanism of action and its impact on the PRC2 signaling pathway.
Experimental Protocols
To confirm the selectivity of this compound, a quantitative proteomic analysis is performed. The following is a representative workflow for such an experiment.
Experimental Workflow for Proteomic Analysis
A typical workflow for the proteomic analysis of PROTAC selectivity.
Detailed Methodologies
1. Cell Culture and Treatment:
-
DB (diffuse large B-cell lymphoma) cells are cultured in appropriate media and conditions.
-
Cells are treated with a specified concentration of this compound (e.g., 1 µM) or a vehicle control (DMSO) for a set duration (e.g., 24 hours).
2. Cell Lysis and Protein Extraction:
-
Cells are harvested and washed with PBS.
-
Cell pellets are lysed in a buffer containing urea and protease inhibitors to denature proteins and prevent degradation.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
3. Protein Digestion:
-
Proteins are reduced with dithiothreitol (DTT) and alkylated with iodoacetamide (IAA).
-
Proteins are digested into peptides overnight using a protease such as trypsin.
4. Peptide Cleanup:
-
Digested peptides are desalted and purified using solid-phase extraction (SPE) with C18 cartridges.
5. LC-MS/MS Analysis (Label-Free Quantification):
-
Peptides are separated by reverse-phase liquid chromatography (LC) and analyzed by a high-resolution mass spectrometer.
-
Data-Independent Acquisition (DIA) or Data-Dependent Acquisition (DDA) methods can be employed for comprehensive peptide fragmentation and quantification.[6]
6. Data Processing and Analysis:
-
Raw mass spectrometry data is processed using software such as MaxQuant or Spectronaut.
-
Peptide identification is performed by searching against a human protein database.
-
Label-free quantification (LFQ) is used to determine the relative abundance of each protein in the this compound-treated samples compared to the control samples.[7]
7. Statistical Analysis:
-
Statistical tests (e.g., t-test) are performed to identify proteins with significantly altered abundance.
-
Results are often visualized using a volcano plot, which highlights proteins that are both statistically significant and have a large fold change in abundance. Proteins significantly degraded by this compound will appear as outliers on this plot.
This comprehensive analysis provides robust evidence for the high selectivity of this compound in degrading the PRC2 complex, making it a valuable tool for studying the biological roles of this critical epigenetic regulator.
References
- 1. UNC 6852 Supplier | CAS 2688842-08-0 | this compound | Tocris Bioscience [tocris.com]
- 2. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Capturing the Onset of PRC2-Mediated Repressive Domain Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chapter 8 Quantitative proteomics data analysis | Omics Data Analysis [uclouvain-cbio.github.io]
Assessing the Reversibility of UNC6852's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the kinetics of target engagement and the duration of pharmacological effects is paramount. This guide provides a comprehensive comparison of UNC6852, a potent PROTAC degrader of the Polycomb Repressive Complex 2 (PRC2), with alternative therapeutic strategies. A key focus is the assessment of the reversibility of its effects, a critical parameter for therapeutic window and off-target considerations.
This compound is a heterobifunctional molecule designed to induce the degradation of the PRC2, a key epigenetic regulator frequently dysregulated in cancer. It achieves this by simultaneously binding to the EED subunit of PRC2 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the entire PRC2 complex, including EED, EZH2, and SUZ12.[1][2][3][4] This targeted protein degradation results in the inhibition of the histone methyltransferase activity of EZH2 and a reduction in the repressive H3K27me3 mark.[1][3][4]
Comparative Analysis of PRC2-Targeting Compounds
To provide a clear perspective on the performance of this compound, this guide compares its activity with other PRC2-targeting agents, including a more recent generation PROTAC and small molecule inhibitors of EZH2.
| Compound | Class | Target | Mechanism of Action | Key Cellular Effects |
| This compound | PROTAC | EED (PRC2) | Induces proteasomal degradation of EED, EZH2, and SUZ12 | Reduces H3K27me3 levels, anti-proliferative in EZH2-mutant cancer cells[1][2][3][4] |
| UNC7700 | PROTAC | EED (PRC2) | Optimized linker design for more potent degradation of PRC2 components | ~15-fold more potent EED degradation than this compound in DB cells |
| Tazemetostat (EPZ-6438) | Small Molecule Inhibitor | EZH2 | Competitively inhibits the methyltransferase activity of EZH2 | Reduces H3K27me3 levels, anti-proliferative in certain lymphomas and solid tumors |
| GSK126 | Small Molecule Inhibitor | EZH2 | Potent and selective inhibitor of EZH2 methyltransferase activity | Induces apoptosis and cell cycle arrest in EZH2-mutant lymphoma cells |
Quantitative Performance Data
| Parameter | This compound | UNC7700 | Tazemetostat | GSK126 |
| Target Binding (IC50/Kd) | EED IC50: 247 nM[1][2] | EED binding comparable to this compound | EZH2 Ki: 2.5 nM | EZH2 Ki: 0.5 nM |
| Degradation (DC50) | EED: 0.79 µM (HeLa)[5]; EZH2: 0.30 µM (HeLa)[5] | EED: 111 nM (DB cells) | Not Applicable | Not Applicable |
| Maximal Degradation (Dmax) | EED: 92% (HeLa)[5]; EZH2: 75% (HeLa)[5]; SUZ12: 22% (HeLa) | EED: 84% (DB cells); EZH2: 86% (DB cells); SUZ12: 44% (DB cells) | Not Applicable | Not Applicable |
| Effect on H3K27me3 | 71% reduction after 72h in DB cells[6] | More potent reduction than this compound | Dose-dependent reduction | Dose-dependent reduction |
| Anti-proliferative Activity (EC50) | 3.4 µM (9 days, DB cells) | More potent than this compound | Varies by cell line (nM to µM range) | Varies by cell line (nM to µM range) |
| Reversibility Data | No direct washout data available. | No direct washout data available. | Reversible upon washout, dependent on drug clearance. | Reversible upon washout, dependent on drug clearance. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of this compound-induced PRC2 degradation.
Caption: General workflow for assessing the reversibility of a PROTAC's effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the assessment of this compound and similar compounds.
Western Blotting for PRC2 Component Degradation
Objective: To quantify the levels of EED, EZH2, and SUZ12 proteins following treatment with a degrader.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or DB cells) at an appropriate density and allow them to adhere overnight. Treat cells with this compound or a comparator compound at various concentrations and for different durations.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against EED, EZH2, SUZ12, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Quantification: Densitometry analysis is performed to quantify the protein bands, and the levels of target proteins are normalized to the loading control.
Washout Experiment to Assess Reversibility
Objective: To determine the rate of recovery of target proteins after the removal of the PROTAC degrader.
-
PROTAC Treatment: Treat cells with this compound at a concentration that induces significant degradation (e.g., 1-5 µM) for a defined period (e.g., 24 hours).
-
Compound Washout: After the treatment period, aspirate the media containing the PROTAC. Wash the cells three times with pre-warmed, drug-free culture medium to ensure complete removal of the compound.
-
Recovery Period: Add fresh, drug-free medium to the cells and incubate for various time points (e.g., 0, 8, 24, 48, 72 hours).
-
Sample Collection and Analysis: At each time point, harvest the cells and prepare lysates as described in the Western Blotting protocol.
-
Data Analysis: Perform Western blotting to determine the levels of EED, EZH2, and SUZ12 at each recovery time point. The rate of protein re-accumulation will indicate the reversibility of the degradation.
Histone Extraction and H3K27me3 Quantification
Objective: To measure the levels of histone H3 trimethylated at lysine 27.
-
Cell Treatment and Histone Extraction: Treat cells as described previously. Harvest cells and perform histone extraction using a commercially available kit or a standard acid extraction protocol.
-
Quantification of H3K27me3:
-
Western Blotting: Separate the extracted histones by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for H3K27me3 and total Histone H3 (as a loading control).
-
ELISA: Use a specific ELISA kit to quantify H3K27me3 levels in the histone extracts.
-
-
Data Analysis: Normalize the H3K27me3 signal to the total H3 signal to determine the relative change in this histone mark.
Conclusion
This compound is a potent and selective degrader of the PRC2 complex, offering a distinct mechanism of action compared to traditional small molecule inhibitors. While its efficacy in degrading PRC2 components and inhibiting cancer cell proliferation is well-documented, the reversibility of its effects remains an area requiring further direct experimental investigation. The provided protocols offer a framework for researchers to conduct such studies, which are essential for a complete understanding of the pharmacodynamics of this promising therapeutic agent. Future studies performing washout experiments will be critical to fully characterize the duration of action and the potential for recovery of PRC2 function after this compound treatment, providing crucial insights for its therapeutic development.
References
- 1. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Scholarly Article or Book Chapter | Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader | ID: fn107462w | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling UNC6852
Essential Safety and Handling Guide for UNC6852
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of the PROTAC this compound, ensuring laboratory safety and operational integrity.
This compound is a selective polycomb repressive complex 2 (PRC2) degrader, categorized as a potent compound requiring specific handling procedures to mitigate exposure risks.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to safety protocols is mandatory. The following table summarizes the required personal protective equipment.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye Protection | Safety goggles with side-shields | To protect against splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Double gloving is recommended when handling the pure compound. Nitrile and neoprene gloves offer good resistance to a range of chemicals, including many aromatic hydrocarbons which share structural similarities with components of this compound.[4][5] Always inspect gloves for integrity before use. |
| Body Protection | Impervious laboratory coat or gown | To prevent skin contact.[1] Clothing should be dedicated to the handling area for potent compounds. |
| Respiratory Protection | A suitable respirator (e.g., an N95 or higher rated respirator) | Recommended, especially when handling the powder form outside of a containment system, to prevent inhalation of airborne particles.[1][6] The choice of respirator should be based on a risk assessment of the specific procedures being performed. |
Engineering Controls and Laboratory Setup
Proper engineering controls are the primary line of defense in minimizing exposure to potent compounds like this compound.
| Control Type | Requirement | Purpose |
| Ventilation | Adequate ventilation or a chemical fume hood | To minimize the concentration of airborne particles.[1] |
| Safety Equipment | Accessible safety shower and eyewash station | For immediate decontamination in case of accidental exposure.[1] |
| Containment for Powders | Ventilated balance enclosure or glove box | Recommended for weighing and aliquoting the solid form of this compound to prevent the generation of dust in the open lab.[7][8] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental success.
Receipt and Storage
-
Upon Receipt: Visually inspect the container for any damage or leaks.
-
Storage Conditions: Store in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] Recommended storage temperatures are -20°C for the powder and -80°C for solutions.[1]
Handling and Experimental Workflow
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Bag and dispose of as hazardous waste. |
As a PROTAC, this compound is designed to utilize the cell's natural waste disposal system.[9] However, in the laboratory context, it must be treated as hazardous chemical waste. All disposal must be handled by trained personnel or a certified waste disposal contractor.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. gloves.com [gloves.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. escopharma.com [escopharma.com]
- 7. flowsciences.com [flowsciences.com]
- 8. mt.com [mt.com]
- 9. PROTACs and Molecular Glues [astrazeneca.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
